Product packaging for Bombolitin IV(Cat. No.:CAS No. 95753-40-5)

Bombolitin IV

Cat. No.: B12784403
CAS No.: 95753-40-5
M. Wt: 1872.3 g/mol
InChI Key: OOVTXKYATDTCSZ-UHFFFAOYSA-N
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Description

Bombolitin IV is a useful research compound. Its molecular formula is C88H158N24O20 and its molecular weight is 1872.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C88H158N24O20 B12784403 Bombolitin IV CAS No. 95753-40-5

Properties

CAS No.

95753-40-5

Molecular Formula

C88H158N24O20

Molecular Weight

1872.3 g/mol

IUPAC Name

4-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[6-amino-2-[[2-[[4-amino-2-[(2-amino-3-methylpentanoyl)amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C88H158N24O20/c1-20-50(16)67(93)84(128)105-62(39-64(92)113)82(126)111-71(51(17)21-2)87(131)102-56(30-24-27-33-90)77(121)104-63(40-66(115)116)83(127)112-72(52(18)22-3)88(132)107-59(36-45(6)7)79(123)98-53(19)74(118)100-55(29-23-26-32-89)76(120)103-60(37-46(8)9)80(124)110-69(48(12)13)85(129)101-57(31-25-28-34-91)78(122)109-70(49(14)15)86(130)106-58(35-44(4)5)75(119)96-42-65(114)99-61(38-54-41-95-43-97-54)81(125)108-68(47(10)11)73(94)117/h41,43-53,55-63,67-72H,20-40,42,89-91,93H2,1-19H3,(H2,92,113)(H2,94,117)(H,95,97)(H,96,119)(H,98,123)(H,99,114)(H,100,118)(H,101,129)(H,102,131)(H,103,120)(H,104,121)(H,105,128)(H,106,130)(H,107,132)(H,108,125)(H,109,122)(H,110,124)(H,111,126)(H,112,127)(H,115,116)

InChI Key

OOVTXKYATDTCSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

Structure-Activity Relationship of Bombolitin Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitins are a family of cationic, amphipathic peptides first isolated from the venom of bumblebees of the Megabombus genus.[1] These peptides, typically 17-18 amino acids in length, are key components of the venom, contributing to its antimicrobial and cytotoxic properties. The growing challenge of antimicrobial resistance has spurred significant interest in bombolitins as potential templates for the development of novel therapeutic agents. Their ability to disrupt cell membranes forms the basis of their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as their hemolytic and cytotoxic effects.[1][2]

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the bombolitin peptide family. It summarizes the available quantitative data on their biological activities, details the experimental protocols used for their characterization, and visualizes the key mechanisms and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Physicochemical and Biological Activities of Bombolitin Peptides

The biological function of bombolitins is intrinsically linked to their primary and secondary structures. These peptides are rich in hydrophobic amino acids and possess a net positive charge, characteristics that are crucial for their interaction with and disruption of biological membranes.[1]

Peptide Sequences

The bombolitin family consists of five primary peptides, designated Bombolitin I through V, with slight variations in their amino acid sequences. These differences, particularly in hydrophobicity and charge distribution, account for the observed variations in their biological activities.

PeptideAmino Acid Sequence
Bombolitin I I-K-I-T-T-M-L-A-K-L-G-K-V-L-A-H-V-NH₂
Bombolitin II S-K-I-T-D-I-L-A-K-L-G-K-V-L-A-H-V-NH₂
Bombolitin III I-K-I-M-D-I-L-A-K-L-G-K-V-L-A-H-V-NH₂
Bombolitin IV I-N-I-K-D-I-L-A-K-L-V-K-V-L-G-H-V-NH₂
Bombolitin V I-N-V-L-G-I-L-G-L-L-G-K-A-L-S-H-L-NH₂
Antimicrobial Activity

Bombolitins exhibit a broad spectrum of antimicrobial activity. While comprehensive comparative data is limited, studies on individual bombolitins and related peptides from bumblebee venom have demonstrated their efficacy against various bacterial and fungal pathogens.[2] The primary mechanism of their antimicrobial action is the perturbation and disruption of the microbial cell membrane.

Note: Specific MIC values for all bombolitin peptides against a standardized panel of bacteria are not consistently reported in the literature. The following table includes representative data where available.

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Bombolitin (B. ignitus) Gram-positive bacteriaHigh activity (specific values not provided)
Bombolitin (B. ignitus) Gram-negative bacteriaHigh activity (specific values not provided)
Hemolytic and Cytotoxic Activity

A critical aspect of the SAR of bombolitins is their activity against eukaryotic cells, which is a key consideration for their therapeutic potential. Hemolytic activity, the lysis of red blood cells, is a common measure of this cytotoxicity. The ED50 value represents the effective dose required to cause 50% hemolysis.

PeptideHemolytic Activity (ED₅₀) (µg/mL)
Bombolitin I ~4.0
Bombolitin II ~3.9
Bombolitin III ~2.8
This compound ~1.8
Bombolitin V ~0.7

Mechanism of Action

The biological activities of bombolitins are primarily attributed to their ability to interact with and disrupt cell membranes. This process is governed by their amphipathic nature. In an aqueous environment, bombolitins adopt a largely random coil conformation. However, upon encountering a biological membrane, they fold into an α-helical structure. This amphipathic helix orients itself parallel to the membrane surface, with its hydrophobic residues inserting into the lipid bilayer and its hydrophilic, positively charged residues interacting with the polar head groups of the phospholipids. This interaction disrupts the membrane integrity, leading to the formation of pores or channels, leakage of cellular contents, and ultimately cell lysis.

General Mechanism of Bombolitin Action Bombolitin Bombolitin Peptide (Random Coil in Aqueous Solution) Membrane Cell Membrane (Lipid Bilayer) Bombolitin->Membrane Electrostatic Interaction Folding Conformational Change (α-Helix Formation) Membrane->Folding Insertion Membrane Insertion Folding->Insertion Disruption Membrane Disruption (Pore Formation) Insertion->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: General mechanism of bombolitin peptide action on cell membranes.

Signaling Pathways

Beyond direct membrane disruption, bombolitins can also trigger specific signaling pathways in mammalian cells, notably the activation of phospholipase A2 and the degranulation of mast cells.

Phospholipase A₂ Activation

Bombolitins have been shown to stimulate the activity of phospholipase A₂ (PLA₂), an enzyme that hydrolyzes phospholipids, leading to the release of fatty acids and lysophospholipids. This activation is thought to be a result of the bombolitin-induced perturbation of the cell membrane, which alters the physical state of the lipid bilayer and makes it a more favorable substrate for PLA₂.

Bombolitin-Induced Phospholipase A2 Activation Bombolitin Bombolitin Peptide Membrane Cell Membrane Bombolitin->Membrane Perturbation Membrane Perturbation Membrane->Perturbation PLA2_active Phospholipase A2 (Active) Perturbation->PLA2_active PLA2 Phospholipase A2 (Inactive) PLA2->PLA2_active Activation Hydrolysis Phospholipid Hydrolysis PLA2_active->Hydrolysis Products Release of Arachidonic Acid & Lysophospholipids Hydrolysis->Products

Caption: Signaling pathway of phospholipase A2 activation by bombolitin peptides.

Mast Cell Degranulation via MRGPRX2

Bombolitins are potent inducers of mast cell degranulation, leading to the release of histamine and other inflammatory mediators. This activity is, at least in part, mediated by the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on the surface of mast cells. Binding of bombolitins to MRGPRX2 triggers a downstream signaling cascade involving G proteins and subsequent intracellular calcium mobilization, culminating in the exocytosis of granular contents.

MRGPRX2-Mediated Mast Cell Degranulation by Bombolitins Bombolitin Bombolitin Peptide MRGPRX2 MRGPRX2 Receptor Bombolitin->MRGPRX2 Binding G_protein G Protein Activation (Gαq/11) MRGPRX2->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG Generation of IP3 & DAG PIP2->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release IP3 mediated Degranulation Mast Cell Degranulation (Histamine Release) Ca_release->Degranulation

Caption: MRGPRX2 signaling pathway in bombolitin-induced mast cell degranulation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the structure-activity relationship of bombolitin peptides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Workflow for Solid-Phase Peptide Synthesis (SPPS) start Start resin_prep Resin Swelling start->resin_prep deprotection Fmoc Deprotection resin_prep->deprotection coupling Amino Acid Coupling deprotection->coupling washing Washing coupling->washing repeat All Amino Acids Added? washing->repeat repeat->deprotection No cleavage Cleavage from Resin repeat->cleavage Yes purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spec) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of bombolitin peptides.

  • Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin for C-terminal amidation) is swelled in a solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and coupled to the free amine on the resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Cycle Repetition: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the synthesized peptide are confirmed by mass spectrometry.

Antimicrobial Activity Assay: Broth Microdilution Method
  • Bacterial Culture Preparation: The target bacterial strain (e.g., Escherichia coli, Staphylococcus aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Peptide Dilution Series: A serial two-fold dilution of the bombolitin peptide is prepared in a 96-well microtiter plate containing fresh broth.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolytic Activity Assay
  • Erythrocyte Preparation: Fresh red blood cells (e.g., from human or sheep) are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 2-4% (v/v) in PBS.

  • Peptide Incubation: A serial dilution of the bombolitin peptide is prepared in a 96-well plate. The erythrocyte suspension is then added to each well.

  • Controls: A negative control (erythrocytes in PBS only) for 0% hemolysis and a positive control (erythrocytes in 1% Triton X-100) for 100% hemolysis are included.

  • Incubation: The plate is incubated at 37°C for 1 hour.

  • Centrifugation: The plate is centrifuged to pellet the intact erythrocytes.

  • Hemoglobin Measurement: The supernatant from each well is transferred to a new plate, and the absorbance is measured at a wavelength of 450 nm to quantify the amount of released hemoglobin.

  • ED50 Calculation: The percentage of hemolysis is calculated for each peptide concentration relative to the controls. The ED50 value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a dose-response curve.

Conclusion

The bombolitin peptides represent a fascinating family of bioactive molecules with potent antimicrobial and cytotoxic activities. Their structure-activity relationship is primarily dictated by their amphipathic α-helical conformation, which enables them to disrupt cellular membranes. While their broad-spectrum activity is promising for the development of new anti-infective agents, their inherent cytotoxicity, as evidenced by their hemolytic activity, remains a significant hurdle for therapeutic applications. A thorough understanding of the nuances in their sequences and the resulting differences in their biological activities is crucial for the rational design of bombolitin analogs with an improved therapeutic index. Further research focusing on modifying the hydrophobicity, charge, and helical stability of these peptides may pave the way for the development of novel, potent, and selective antimicrobial agents.

References

Bombolitin IV: A Technical Guide to its Discovery, Isolation, and Characterization from Megabombus pennsylvanicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Bombolitin IV, a heptadecapeptide discovered in the venom of the bumblebee Megabombus pennsylvanicus. As a member of the bombolitin family of peptides, it exhibits a range of biological activities, including hemolytic, mast cell degranulating, and phospholipase A2 stimulatory effects. This document details the discovery and isolation of this compound, presents available quantitative data on its biological activities in comparison to other bombolitins, provides comprehensive experimental protocols for its study, and proposes a putative signaling pathway for its mechanism of action. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of venom-derived peptides.

Discovery and Initial Characterization

This compound was first identified as one of five structurally related heptadecapeptides isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] These peptides, collectively named bombolitins, are characterized by a high content of hydrophobic amino acids. The primary amino acid sequence of this compound is Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2.[1][2] Like other bombolitins, it is believed that the biological activity of this compound is linked to its amphiphilic nature, allowing it to interact with cell membranes.[1]

Quantitative Data on Biological Activities

Quantitative data for the specific biological activities of this compound are not extensively detailed in the initial discovery literature; however, the activities of the bombolitin family of peptides are reported to be very similar. The following tables summarize the available quantitative data for the bombolitin peptides, with a focus on Bombolitin V for comparative purposes, as it was the most potent of the group.

Table 1: Hemolytic Activity of Bombolitins

PeptideED50 (µg/mL)ED50 (M)Source Organism for Erythrocytes
This compoundData not availableData not availableGuinea pig
Bombolitin V0.74 x 10⁻⁷Guinea pig
Melittin (control)~0.7~4 x 10⁻⁷Guinea pig

Table 2: Mast Cell Degranulating Activity of Bombolitins

PeptideED50 (µg/mL)ED50 (M)Mast Cell Source
This compoundData not availableData not availableRat peritoneal
Bombolitin V2.01.2 x 10⁻⁶Rat peritoneal
Mastoparan (control)~10.0~6 x 10⁻⁶Rat peritoneal

Table 3: General Biological Activity Threshold of Bombolitins

Peptide FamilyThreshold Dose (µg/mL)Bioassays
Bombolitins (I-V)0.5 - 2.5Erythrocyte lysis, liposome lysis, histamine release, phospholipase A2 stimulation

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and characterization of this compound, as well as for the assessment of its key biological activities.

Isolation and Purification of this compound

The following protocol is based on the methods described for the initial isolation of the bombolitin peptides.

Experimental Workflow for this compound Isolation and Characterization

experimental_workflow cluster_collection Venom Collection cluster_extraction Extraction and Initial Separation cluster_hplc HPLC Purification cluster_characterization Characterization venom_collection Venom Collection from Megabombus pennsylvanicus extraction Venom Sac Extraction and Homogenization venom_collection->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 hplc1 First Pass Reverse-Phase HPLC supernatant1->hplc1 fraction_collection Fraction Collection hplc1->fraction_collection bioassay Bioassay of Fractions (e.g., Hemolysis) fraction_collection->bioassay hplc2 Second Pass HPLC of Active Fractions bioassay->hplc2 pure_bombolitin_iv Pure this compound hplc2->pure_bombolitin_iv amino_acid_analysis Amino Acid Analysis pure_bombolitin_iv->amino_acid_analysis sequence_analysis Sequence Analysis (Edman Degradation) pure_bombolitin_iv->sequence_analysis

Caption: Experimental workflow for the isolation and characterization of this compound.

Protocol:

  • Venom Collection: Venom is obtained from the venom sacs of Megabombus pennsylvanicus.

  • Extraction: The collected venom sacs are homogenized in a suitable buffer (e.g., 0.1 M ammonium formate, pH 6.5).

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris.

  • Supernatant Collection: The supernatant containing the crude venom extract is carefully collected.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - First Pass:

    • Column: A C18 reverse-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 20% to 60% Mobile Phase B over 60 minutes.

    • Detection: UV absorbance at 220 nm.

  • Fraction Collection: Fractions are collected at regular intervals.

  • Bioassay of Fractions: Each fraction is screened for biological activity (e.g., hemolytic activity or histamine release) to identify the fractions containing bombolitins.

  • RP-HPLC - Second Pass: The active fractions are pooled and subjected to a second round of RP-HPLC using a shallower acetonitrile gradient for finer separation of the different bombolitins.

  • Purity Assessment: The purity of the isolated this compound is assessed by analytical RP-HPLC and mass spectrometry.

  • Amino Acid Analysis and Sequencing: The primary structure of the purified peptide is determined by amino acid analysis and Edman degradation.

Hemolytic Activity Assay

This protocol is a standard method for determining the red blood cell lysing capability of peptides.

  • Preparation of Erythrocytes:

    • Obtain fresh red blood cells (e.g., from guinea pig) in an anticoagulant solution.

    • Wash the erythrocytes three times with phosphate-buffered saline (PBS), pH 7.4, by centrifugation and resuspension.

    • Prepare a 2% (v/v) suspension of the washed erythrocytes in PBS.

  • Peptide Preparation:

    • Prepare a stock solution of this compound in PBS.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

  • Assay:

    • In a 96-well microtiter plate, add 50 µL of each peptide dilution to triplicate wells.

    • Add 50 µL of the 2% erythrocyte suspension to each well.

    • For the negative control (0% hemolysis), add 50 µL of PBS to the erythrocyte suspension.

    • For the positive control (100% hemolysis), add 50 µL of 0.1% Triton X-100 to the erythrocyte suspension.

    • Incubate the plate at 37°C for 60 minutes.

  • Measurement:

    • Centrifuge the plate to pellet the intact erythrocytes.

    • Carefully transfer 50 µL of the supernatant from each well to a new plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of released hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

    • The ED50 value (the concentration of peptide causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the peptide concentration.

Histamine Release Assay from Mast Cells

This protocol outlines a method to quantify the ability of this compound to induce histamine release from mast cells.

  • Isolation of Rat Peritoneal Mast Cells:

    • Isolate mast cells from the peritoneal cavity of rats using standard procedures.

    • Purify the mast cells by density gradient centrifugation.

    • Resuspend the purified mast cells in a suitable buffer (e.g., Tyrode's buffer).

  • Peptide Preparation:

    • Prepare a stock solution of this compound in the same buffer used for the mast cells.

    • Create a series of dilutions of the stock solution.

  • Assay:

    • Pre-incubate the mast cell suspension at 37°C for 10 minutes.

    • Add different concentrations of this compound to the mast cell suspension.

    • For the negative control (spontaneous release), add buffer alone.

    • For the positive control (maximum release), add a known secretagogue like compound 48/80.

    • Incubate at 37°C for 30 minutes.

  • Measurement of Histamine Release:

    • Stop the reaction by placing the tubes on ice and centrifuge to pellet the cells.

    • Collect the supernatant.

    • Measure the histamine content in the supernatant using a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

  • Calculation:

    • Calculate the percentage of histamine release for each concentration: % Histamine Release = [(Histaminesample - Histaminespontaneous) / (Histaminemaximum - Histaminespontaneous)] x 100

    • Determine the ED50 value by plotting the percentage of histamine release against the peptide concentration.

Phospholipase A2 (PLA2) Stimulation Assay

This protocol describes a method to assess the ability of this compound to stimulate the activity of phospholipase A2.

  • Substrate Preparation:

    • Prepare a suspension of phospholipid vesicles (e.g., phosphatidylcholine) in a buffer containing Ca2+.

  • Enzyme and Peptide Preparation:

    • Prepare a solution of purified phospholipase A2 (e.g., from bee venom or pancreas).

    • Prepare a stock solution of this compound and a range of dilutions.

  • Assay:

    • In a reaction vessel, combine the phospholipid substrate, PLA2 enzyme, and different concentrations of this compound.

    • A control reaction should be run without this compound to measure the basal PLA2 activity.

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • Measurement of PLA2 Activity:

    • PLA2 activity can be measured by various methods, including:

      • Titration of released fatty acids: Monitor the release of fatty acids over time using a pH-stat to titrate the liberated protons.

      • Fluorescent assay: Use a fluorescently labeled phospholipid substrate where the fluorescence changes upon cleavage by PLA2.

      • Chromatographic methods: Separate and quantify the released fatty acids and lysophospholipids by HPLC or gas chromatography.

  • Calculation:

    • Determine the rate of the enzymatic reaction for each concentration of this compound.

    • Calculate the fold-stimulation of PLA2 activity by comparing the rates in the presence and absence of the peptide.

Proposed Signaling Pathway and Mechanism of Action

The precise signaling pathways activated by this compound have not been fully elucidated. However, based on its known biological activities and the mechanisms of similar amphipathic, membrane-active peptides, a putative mechanism can be proposed. Bombolitins, like melittin and mastoparan, are thought to exert their effects primarily through direct interaction with the cell membrane. This interaction can lead to membrane permeabilization and the activation of membrane-associated enzymes.

Hypothesized Signaling Pathway for this compound

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects bombolitin_iv This compound membrane_interaction Membrane Interaction (Amphipathic Helix Formation) bombolitin_iv->membrane_interaction pore_formation Pore Formation membrane_interaction->pore_formation g_protein G Protein (Putative) membrane_interaction->g_protein Direct or Indirect Activation pla2_membrane Membrane-Bound Phospholipase A2 (PLA2) membrane_interaction->pla2_membrane Stimulation cell_lysis Cell Lysis (Hemolysis) pore_formation->cell_lysis plc Phospholipase C (PLC) g_protein->plc ip3_dag IP3 and DAG Production plc->ip3_dag aa_release Arachidonic Acid Release pla2_membrane->aa_release ca_release Intracellular Ca2+ Release ip3_dag->ca_release histamine_release Histamine Release (Mast Cell Degranulation) ca_release->histamine_release prostaglandin_synthesis Prostaglandin Synthesis aa_release->prostaglandin_synthesis

Caption: A hypothesized signaling pathway for this compound's cellular effects.

Proposed Mechanism:

  • Membrane Binding and Insertion: this compound, due to its amphipathic nature, is proposed to initially bind to the surface of the cell membrane. Upon binding, it likely adopts an α-helical conformation, which facilitates its insertion into the lipid bilayer.

  • Pore Formation: The insertion of multiple this compound molecules into the membrane can lead to the formation of transmembrane pores or channels. This disruption of the membrane integrity is the likely mechanism behind its hemolytic and general cytotoxic effects.

  • Enzyme Activation:

    • Phospholipase A2 (PLA2) Stimulation: this compound has been shown to stimulate PLA2 activity. This could occur through a direct interaction with the enzyme or indirectly by altering the physical state of the membrane, making the phospholipid substrates more accessible to PLA2. The release of arachidonic acid by PLA2 can then lead to the production of prostaglandins and other inflammatory mediators.

    • G Protein and Phospholipase C (PLC) Activation (Putative): Many venom peptides that cause mast cell degranulation, such as mastoparan, are known to directly activate G proteins. It is plausible that this compound could act in a similar manner, leading to the activation of Phospholipase C (PLC). PLC activation would then result in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are key second messengers in the signaling cascade that triggers the release of intracellular calcium and ultimately leads to histamine release from mast cells.

Further research is required to validate this proposed signaling pathway and to fully understand the molecular interactions of this compound with its cellular targets.

Conclusion

This compound is a bioactive peptide from the venom of Megabombus pennsylvanicus with demonstrated hemolytic, mast cell degranulating, and PLA2-stimulatory properties. While specific quantitative data for this compound is limited, the information available for the bombolitin family suggests its potential as a pharmacological tool and a lead compound for drug development. The experimental protocols and the hypothesized signaling pathway provided in this guide offer a framework for future research aimed at elucidating the precise mechanism of action and therapeutic potential of this intriguing venom peptide.

References

An In-depth Technical Guide on the Biological Properties of Bumblebee Venom Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumblebee venom is a complex mixture of bioactive molecules, including enzymes, biogenic amines, and a diverse array of peptides. These peptides are the primary focus of this guide, as they exhibit a wide range of biological activities with significant potential for therapeutic applications. Unlike the well-studied venom of the honeybee (Apis mellifera), the peptides of bumblebee venom, from the genus Bombus, possess unique structural and functional characteristics. This document provides a comprehensive overview of the core biological properties of these peptides, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Bumblebee Venom Peptides: The Bombolitin Family

The most prominent and well-characterized family of peptides in bumblebee venom are the bombolitins. These are short, cationic, and amphipathic peptides, typically consisting of 17-18 amino acids. Their structure allows them to interact with and disrupt cell membranes, which is central to their biological effects. Five distinct bombolitins, designated I-V, were first isolated from the venom of the North American bumblebee Megabombus pennsylvanicus.[1]

Quantitative Data on Biological Activities

The biological activities of bumblebee venom peptides are summarized in the tables below, providing a clear comparison of their potency.

Table 1: Amino Acid Sequences of Bombolitin Peptides from Megabombus pennsylvanicus [1]

PeptideAmino Acid Sequence
Bombolitin IIle-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2
Bombolitin IISer-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2
Bombolitin IIIIle-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2
Bombolitin IVIle-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2
Bombolitin VIle-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2

Table 2: Antimicrobial Activity of Bumblebee Venom Peptides (Minimum Inhibitory Concentration - MIC)

PeptideTarget OrganismMIC (µg/mL)Reference
Bombolitin (Bombus ignitus)Bacillus subtilis1 - 5[2][3]
Bombolitin (Bombus ignitus)Staphylococcus aureus1 - 5[2]
Bombolitin (Bombus ignitus)Escherichia coli50 - 100
Bombolitin (Bombus ignitus)Pseudomonas aeruginosa> 100
Bombolitin (Bombus ignitus)Fulvia fulvaNot specified
Bombolitin (Bombus ignitus)Alternaria radicinaNot specified

Table 3: Hemolytic Activity of Bumblebee Venom Peptides (Effective Dose 50% - ED50)

PeptideErythrocyte SourceED50 (µg/mL)Reference
Bombolitin VGuinea Pig0.7

Table 4: Mast Cell Degranulating Activity of Bumblebee Venom Peptides (Effective Dose 50% - ED50)

PeptideMast Cell SourceED50 (µg/mL)Reference
Bombolitin VRat Peritoneal2.0

Table 5: Cytotoxic Activity of Bumblebee Venom Peptides (Half Maximal Inhibitory Concentration - IC50)

PeptideCell LineIC50 (µg/mL)Reference
Data Not Available---

Table 6: Anti-inflammatory Activity of Bumblebee Venom Peptides (Half Maximal Inhibitory Concentration - IC50)

PeptideAssayIC50 (µg/mL)Reference
Data Not Available---

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC of bumblebee venom peptides is determined using a broth microdilution method.

  • Bacterial Culture: Target bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: The lyophilized peptide is dissolved in sterile distilled water or a suitable buffer (e.g., 0.01% acetic acid) to create a stock solution. A series of twofold dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Hemolytic Activity Assay (ED50)

The hemolytic activity of the peptides is assessed by measuring the release of hemoglobin from erythrocytes.

  • Erythrocyte Preparation: Fresh red blood cells (e.g., from guinea pig) are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 1% (v/v).

  • Peptide Incubation: Aliquots of the erythrocyte suspension are incubated with various concentrations of the peptide at 37°C for 1 hour with gentle shaking.

  • Measurement of Hemolysis: The samples are centrifuged to pellet intact erythrocytes. The absorbance of the supernatant is measured at 414 nm to quantify the amount of released hemoglobin.

  • ED50 Calculation: A positive control (100% hemolysis) is established using a detergent like Triton X-100, and a negative control (0% hemolysis) consists of erythrocytes in PBS alone. The ED50 value, the concentration of peptide that causes 50% hemolysis, is calculated from the dose-response curve.

Mast Cell Degranulation Assay (Histamine Release - ED50)

This assay quantifies the ability of peptides to induce the release of histamine from mast cells.

  • Mast Cell Isolation: Peritoneal mast cells are isolated from rats by peritoneal lavage. The cells are washed and resuspended in a suitable buffer.

  • Peptide Stimulation: The mast cell suspension is incubated with varying concentrations of the peptide at 37°C for 10-15 minutes.

  • Histamine Quantification: The reaction is stopped by centrifugation at a low speed. The histamine content in the supernatant is determined using a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

  • ED50 Calculation: Total histamine release is determined by lysing the cells with a detergent. The ED50, the peptide concentration that induces 50% of the maximum histamine release, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay - IC50)

The cytotoxic effect of peptides on mammalian cells is commonly determined using the MTT assay.

  • Cell Culture: Adherent cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 value, the concentration of the peptide that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition - IC50)

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Stimulation: Macrophages are seeded in 96-well plates and pre-treated with various concentrations of the peptide for 1 hour. The cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value, the concentration of the peptide that inhibits LPS-induced NO production by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by bumblebee venom peptides are not as extensively studied as those of honeybee venom, their primary mechanism of action is believed to be the disruption of cell membranes. The amphipathic nature of bombolitins allows them to insert into and form pores in the lipid bilayers of both microbial and mammalian cells, leading to cell lysis.

Based on the activities of similar peptides from other venomous insects, it is plausible that bombolitins could also modulate key signaling pathways involved in inflammation and cell death, such as the NF-κB and MAPK pathways. However, further research is required to elucidate these specific molecular interactions for bumblebee venom peptides.

Visualizations

To illustrate the logical flow of the experimental procedures, the following diagrams are provided.

experimental_workflow_mic Workflow for MIC Determination start Start culture Overnight culture of bacterial strain start->culture dilute_bacteria Dilute bacteria to ~5x10^5 CFU/mL culture->dilute_bacteria incubate Incubate bacteria with peptide dilutions (18-24h) dilute_bacteria->incubate prepare_peptides Prepare serial dilutions of bombolitin peptide prepare_peptides->incubate read_results Observe for visible growth incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

experimental_workflow_hemolysis Workflow for Hemolytic Activity Assay start Start prepare_rbc Prepare 1% erythrocyte suspension start->prepare_rbc incubate Incubate erythrocytes with peptide (1h, 37°C) prepare_rbc->incubate prepare_peptides Prepare serial dilutions of bombolitin peptide prepare_peptides->incubate centrifuge Centrifuge to pellet intact cells incubate->centrifuge measure_absorbance Measure absorbance of supernatant at 414 nm centrifuge->measure_absorbance calculate_ed50 Calculate ED50 from dose-response curve measure_absorbance->calculate_ed50 end End calculate_ed50->end signaling_pathway_hypothesis Hypothesized Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bombolitin Bombolitin membrane_disruption Membrane Disruption (Pore Formation) bombolitin->membrane_disruption nf_kb NF-κB Pathway (Hypothesized) membrane_disruption->nf_kb Downstream Effects? mapk MAPK Pathway (Hypothesized) membrane_disruption->mapk Downstream Effects? inflammatory_response Inflammatory Response nf_kb->inflammatory_response apoptosis Apoptosis mapk->apoptosis

References

The Amphipathic Nature of Bombolitin IV and its Interaction with Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin IV is a member of the bombolitin family of heptadecapeptides isolated from the venom of the bumblebee Megabombus pennsylvanicus[1][2]. These peptides are characterized by their high content of hydrophobic amino acids and their potent biological activities, including hemolytic, antimicrobial, and mast cell degranulating properties[1][2]. The foundation of these activities lies in the amphipathic nature of bombolitins, which facilitates their interaction with and disruption of biological membranes. This technical guide provides an in-depth analysis of the amphipathic characteristics of this compound and its mode of interaction with cellular membranes, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Physicochemical Properties and Structure of this compound

This compound is a 17-amino acid peptide with the following sequence[1]:

Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH₂

The amphipathic nature of this compound arises from the spatial segregation of its hydrophobic and hydrophilic residues when the peptide adopts a secondary structure, such as an α-helix, in a membrane-mimicking environment. The hydrophobic residues tend to cluster on one face of the helix, while the hydrophilic and charged residues are positioned on the opposite face. This arrangement is crucial for its insertion into and perturbation of the lipid bilayer.

Quantitative Data on the Biophysical Properties of Bombolitins

While specific quantitative data for this compound is limited in the available literature, studies on closely related bombolitins provide valuable insights into its likely properties.

PropertyPeptideValueEnvironmentMethodReference
α-Helical Content Bombolitin I~70%SDS MicellesCircular Dichroism
Bombolitin III~60%SDS MicellesCircular Dichroism
Erythrocyte Lysis (ED50) Bombolitin V0.7 µg/mL (4 x 10⁻⁷ M)Guinea Pig ErythrocytesHemolysis Assay
Mast Cell Degranulation (ED50) Bombolitin V2 µg/mL (1.2 x 10⁻⁶ M)Rat Peritoneal Mast CellsHistamine Release Assay

Note: The data for Bombolitins I, III, and V are presented as approximations for the expected behavior of this compound due to the high sequence homology and functional similarity within the bombolitin family.

Mechanism of Membrane Interaction

The interaction of this compound with biological membranes is primarily driven by its amphipathic structure and leads to membrane permeabilization and lysis. The proposed mechanism follows a multi-step process:

  • Electrostatic Attraction and Binding: The cationic residues (Lysine) on the hydrophilic face of the helical this compound are initially attracted to the negatively charged components of microbial or target cell membranes, such as phosphatidylserine or phosphatidylglycerol.

  • Hydrophobic Insertion: Following the initial electrostatic interaction, the hydrophobic face of the peptide inserts into the nonpolar acyl chain region of the lipid bilayer.

  • Membrane Disruption: The insertion of multiple peptide molecules disrupts the lipid packing and integrity of the membrane. This can occur through various models, such as the "barrel-stave," "toroidal pore," or "carpet" model, ultimately leading to the formation of pores or the complete dissolution of the membrane.

Visualizing the Membrane Interaction Workflow

The following diagram illustrates the proposed workflow of this compound's interaction with a target cell membrane.

BombolitinIV_Membrane_Interaction cluster_solution Aqueous Environment cluster_membrane_binding Membrane Surface cluster_membrane_insertion Lipid Bilayer cluster_disruption Membrane Disruption BIV_unstructured This compound (Unstructured) BIV_bound Electrostatic Binding (α-helical folding) BIV_unstructured->BIV_bound Approaches Membrane BIV_inserted Hydrophobic Insertion BIV_bound->BIV_inserted Inserts into Core Pore_formation Pore Formation / Membrane Lysis BIV_inserted->Pore_formation Aggregates and Perturbs MastCell_Degranulation_Pathway BIV This compound Membrane Mast Cell Membrane BIV->Membrane Binds to Perturbation Membrane Perturbation (Pore Formation) Membrane->Perturbation Induces Ca_influx Ca²⁺ Influx Perturbation->Ca_influx Signaling_Cascade Downstream Signaling Events (e.g., SNARE complex activation) Ca_influx->Signaling_Cascade Triggers Degranulation Histamine Release (Degranulation) Signaling_Cascade->Degranulation

References

An In-depth Technical Guide on the Stimulation of Phospholipase A2 by Bombolitin IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin IV is a cationic, amphipathic heptadecapeptide isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] It belongs to a family of five structurally related peptides (Bombolitin I-V) known for their diverse biological activities, including antimicrobial properties, mast cell degranulation, and the stimulation of phospholipase A2 (PLA2).[1] This guide provides a comprehensive overview of the current understanding of this compound and its interaction with phospholipase A2, a crucial enzyme in cellular signaling and inflammation.

Phospholipase A2s are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[2][3] The products of this reaction, particularly arachidonic acid, are precursors to a wide range of bioactive lipid mediators, such as prostaglandins and leukotrienes, which are pivotal in inflammatory processes.[4] The ability of peptides like this compound to modulate PLA2 activity makes them subjects of significant interest in pharmacology and drug development.

This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms and workflows to facilitate further research into the therapeutic potential of this compound.

Quantitative Data on Bombolitin-Mediated PLA2 Stimulation

Direct quantitative kinetic data, such as Vmax and Km values for the specific interaction of this compound with phospholipase A2, are not extensively available in the current scientific literature. However, studies on the bombolitin family of peptides provide valuable insights into their stimulatory effects on PLA2 activity.

Table 1: General Quantitative Data for Bombolitin Peptides' Effect on Phospholipase A2

ParameterValueSource Organism of PeptideNotes
Threshold Dose for PLA2 Stimulation0.5-2.5 µg/mLMegabombus pennsylvanicus (Bumblebee)This is a general value for the bombolitin family of peptides.
Effect of Bombolitin III on PLA2 ActivityIncrease in the initial speed of degradationMegabombus pennsylvanicus (Bumblebee)Observed on L-α-dilauroylphosphatidylcholine (L-α-DLPC) monolayers.

Proposed Mechanism of Action

The precise signaling pathway for this compound-induced PLA2 stimulation has not been fully elucidated. However, based on studies of bombolitins and other venom peptides like melittin, a general mechanism can be proposed. The amphipathic nature of this compound allows it to interact with and perturb the phospholipid bilayer of cell membranes. This interaction is thought to alter the physical state of the membrane, creating a more favorable substrate presentation for phospholipase A2, thereby enhancing its catalytic activity.

Bombolitin_IV_PLA2_Activation cluster_membrane Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer Membrane_Perturbation Membrane Perturbation Phospholipid_Bilayer->Membrane_Perturbation leads to Arachidonic_Acid Arachidonic Acid Release Phospholipid_Bilayer->Arachidonic_Acid PLA2_inactive Inactive PLA2 PLA2_active Active PLA2 PLA2_inactive->PLA2_active PLA2_active->Phospholipid_Bilayer Hydrolysis Bombolitin_IV This compound Bombolitin_IV->Phospholipid_Bilayer Interaction Membrane_Perturbation->PLA2_inactive recruits & activates Inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Inflammatory_Mediators Metabolism

Caption: Proposed mechanism of this compound-mediated PLA2 activation.

Experimental Protocols

Detailed experimental protocols for specifically studying this compound's effect on PLA2 are not readily published. However, established methods for assaying PLA2 activity can be adapted for this purpose. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Phospholipase A2 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring the effect of this compound on PLA2 activity in a high-throughput format.

1. Materials:

  • Purified Phospholipase A2 (e.g., from bee venom or porcine pancreas)
  • This compound peptide
  • Fluorescent PLA2 substrate (e.g., Red/Green BODIPY® PC-A2)
  • Dioleoylphosphatidylcholine (DOPC)
  • Dioleoylphosphatidylglycerol (DOPG)
  • PLA2 reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.9)
  • Dimethylsulfoxide (DMSO)
  • 96-well microplate (black, clear bottom)
  • Microplate reader with fluorescence capabilities

2. Reagent Preparation:

  • PLA2 Substrate Stock Solution (1 mM): Dissolve the fluorescent PLA2 substrate in DMSO.
  • DOPC and DOPG Stock Solutions (10 mM): Dissolve DOPC and DOPG in ethanol.
  • PLA2 Enzyme Stock Solution: Prepare a stock solution of PLA2 in reaction buffer.
  • This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or buffer).

3. Experimental Procedure:

  • Prepare Substrate/Liposome Mixture:
  • In a microfuge tube, mix the 10 mM DOPC, 10 mM DOPG, and 1 mM PLA2 substrate stock solutions.

  • Add PLA2 reaction buffer to the lipid mixture.

  • Sonicate the mixture to form unilamellar vesicles.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in PLA2 reaction buffer to test a range of concentrations.

  • Set up the Assay Plate:
  • Add 50 µL of the appropriate this compound dilution to each well. For control wells, add 50 µL of reaction buffer.

  • Add 25 µL of the PLA2 enzyme solution to each well.

  • To initiate the reaction, add 25 µL of the substrate/liposome mixture to each well.

  • Measurement:
  • Immediately place the microplate in the plate reader.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm) kinetically over a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis:
  • Calculate the rate of increase in fluorescence for each concentration of this compound.

  • Plot the PLA2 activity (rate of fluorescence increase) against the this compound concentration to determine the dose-response relationship.

    PLA2_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (PLA2, this compound, Substrate) Start->Reagent_Prep Liposome_Prep Substrate/Liposome Mixture Preparation Reagent_Prep->Liposome_Prep Plate_Setup Assay Plate Setup (this compound dilutions, PLA2) Liposome_Prep->Plate_Setup Reaction_Start Initiate Reaction with Substrate/Liposome Mixture Plate_Setup->Reaction_Start Measurement Kinetic Fluorescence Measurement Reaction_Start->Measurement Data_Analysis Data Analysis (Calculate rates, plot dose-response) Measurement->Data_Analysis End End Data_Analysis->End

    Caption: Experimental workflow for the in vitro fluorometric PLA2 assay.

Protocol 2: Cell-Based Phospholipase A2 Activity Assay (Radiometric)

This protocol measures the release of radiolabeled arachidonic acid from the membranes of cultured cells upon stimulation with this compound.

1. Materials:

  • Cultured cells (e.g., macrophages, neutrophils)
  • Cell culture medium
  • [³H]-Arachidonic acid
  • This compound peptide
  • Scintillation cocktail
  • Scintillation counter

2. Experimental Procedure:

  • Cell Labeling:
  • Seed cells in a multi-well plate and allow them to adhere overnight.
  • Incubate the cells with medium containing [³H]-arachidonic acid for 18-24 hours to allow for incorporation into cellular phospholipids.
  • Wash the cells extensively with fresh medium to remove unincorporated radiolabel.
  • Stimulation:
  • Treat the labeled cells with various concentrations of this compound in fresh medium.
  • Include a negative control (medium only) and a positive control (e.g., a known PLA2 activator like melittin or a calcium ionophore).
  • Incubate for a specified time (e.g., 30-60 minutes).
  • Measurement of Arachidonic Acid Release:
  • Collect the cell culture supernatant.
  • Add scintillation cocktail to the supernatant.
  • Measure the radioactivity using a scintillation counter.
  • Data Analysis:
  • Quantify the amount of [³H]-arachidonic acid released into the supernatant for each condition.
  • Express the results as a percentage of the total incorporated radioactivity (determined by lysing a set of control cells).
  • Plot the percentage of arachidonic acid release against the this compound concentration.

Conclusion and Future Directions

This compound, a peptide from bumblebee venom, demonstrates the potential to stimulate phospholipase A2 activity. While direct and detailed quantitative data for this compound remains to be fully elucidated, findings from the broader bombolitin family strongly support its role as a PLA2 activator. The proposed mechanism involves the perturbation of the cell membrane, which facilitates the enzymatic action of PLA2.

Future research should focus on:

  • Quantitative analysis: Determining the precise kinetic parameters (Km and Vmax) of PLA2 in the presence of this compound.

  • Isozyme specificity: Investigating the effects of this compound on different isozymes of phospholipase A2 (e.g., cPLA2, sPLA2).

  • Structural studies: Elucidating the three-dimensional structure of the this compound-membrane-PLA2 complex to understand the molecular basis of the interaction.

  • In vivo studies: Assessing the physiological and pathological consequences of this compound-mediated PLA2 activation in animal models.

A deeper understanding of the interaction between this compound and phospholipase A2 will be instrumental in evaluating its potential as a pharmacological tool or a lead compound for the development of novel therapeutics targeting inflammatory and other PLA2-mediated diseases.

References

An In-depth Technical Guide to the Primary Amino Acid Sequence and Function of Bombolitin IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary amino acid sequence, physicochemical properties, and biological activities of Bombolitin IV, a heptadecapeptide isolated from the venom of the bumblebee Megabombus pennsylvanicus. Detailed experimental protocols for its isolation, sequencing, and functional characterization are presented, alongside visualizations of key processes to facilitate understanding and further research.

Core Data of this compound

This compound belongs to a family of five structurally related peptides (Bombolitin I-V) that are rich in hydrophobic amino acids. These peptides share significant functional similarities.

Primary Amino acid Sequence

The primary amino acid sequence of this compound is:

Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 [1]

Physicochemical and Biological Activity Data

The following table summarizes the key quantitative data for this compound and its closely related analogue, Bombolitin V, for comparative purposes.

PropertyThis compoundBombolitin VReference
Primary Sequence Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2[1]
Biological Activity Threshold 0.5-2.5 µg/ml0.5-2.5 µg/ml[1]
Hemolytic Activity (ED50, guinea pig erythrocytes) Not Reported0.7 µg/ml (4 x 10-7 M)
Mast Cell Degranulation (ED50) Not Reported2 µg/ml (1.2 x 10-6 M)

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and sequencing of this compound.

Isolation and Purification of this compound from Megabombus pennsylvanicus Venom

The isolation of this compound from the venom of Megabombus pennsylvanicus is achieved through a multi-step chromatographic process.

2.1.1. Venom Extraction:

  • Venom sacs are dissected from bumblebees and homogenized in a suitable buffer (e.g., 0.1 M ammonium formate, pH 4.5).

  • The homogenate is centrifuged to pellet cellular debris.

  • The supernatant, containing the crude venom, is collected and filtered.

2.1.2. High-Performance Liquid Chromatography (HPLC) Purification:

  • The crude venom extract is subjected to reversed-phase HPLC (RP-HPLC).

  • Column: A C18 column is typically used.

  • Mobile Phase: A linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is employed. For example, a gradient of 20% to 100% acetonitrile over 60 minutes.

  • Flow Rate: A flow rate of 1 ml/min is maintained.

  • Detection: Elution of peptides is monitored by UV absorbance at 214 nm and 280 nm.

  • Fractions are collected at regular intervals.

  • The fractions corresponding to the elution time of this compound are pooled and lyophilized.

  • A second round of HPLC purification under the same conditions may be necessary to achieve high purity.

Primary Amino Acid Sequence Determination

The primary amino acid sequence of the purified this compound is determined using Edman degradation, with mass spectrometry as a confirmatory method.

2.2.1. Edman Degradation:

  • Sample Preparation: The purified, lyophilized this compound is dissolved in a suitable solvent, such as 80% methanol in water.

  • Reaction: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to derivatize the N-terminal amino acid.

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved under acidic conditions.

  • Extraction and Conversion: The cleaved amino acid derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.

  • Cycling: The process is repeated for the subsequent amino acid residues until the entire peptide sequence is determined.

2.2.2. Mass Spectrometry (MS):

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent for MS analysis.

  • Ionization: The peptide is ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptide is determined to confirm its molecular weight.

  • Tandem MS (MS/MS): The peptide ions are fragmented, and the m/z ratios of the resulting fragment ions are measured. The amino acid sequence can be deduced from the mass differences between the fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and sequencing of this compound and its proposed mechanism of action.

experimental_workflow cluster_isolation Isolation and Purification cluster_sequencing Sequence Determination venom Venom Extraction (M. pennsylvanicus) hplc1 First Pass RP-HPLC venom->hplc1 Crude Venom hplc2 Second Pass RP-HPLC hplc1->hplc2 Partially Purified Fractions pure_peptide Purified this compound hplc2->pure_peptide Highly Purified Peptide edman Edman Degradation pure_peptide->edman ms Mass Spectrometry (Confirmation) pure_peptide->ms sequence Primary Amino Acid Sequence edman->sequence ms->sequence

Fig. 1: Experimental workflow for the isolation and sequencing of this compound.

mechanism_of_action cluster_membrane Cell Membrane Interaction cluster_downstream Downstream Effects bombolitin This compound membrane Bacterial Cell Membrane bombolitin->membrane Electrostatic Attraction pore Pore Formation/ Membrane Disruption membrane->pore Peptide Insertion lysis Cell Lysis pore->lysis pla2 Phospholipase A2 (Membrane-bound) pore->pla2 Altered Membrane Environment pla2_active Activated Phospholipase A2 pla2->pla2_active

Fig. 2: Proposed mechanism of action for this compound.

Mechanism of Action

Bombolitins, including this compound, exert their biological effects primarily through the disruption of cell membranes. This activity is attributed to their amphiphilic nature, which allows them to interact with and perturb the lipid bilayer of cell membranes.

The proposed mechanism involves an initial electrostatic attraction between the cationic residues of the peptide and the negatively charged components of the target cell membrane. This is followed by the insertion of the hydrophobic residues of the peptide into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis.

In addition to direct membrane disruption, Bombolitins have been shown to stimulate the activity of phospholipase A2. This enzyme is responsible for the hydrolysis of phospholipids in cell membranes. The membrane perturbation caused by this compound likely creates a more favorable environment for phospholipase A2 to bind to its substrate, leading to its activation. The subsequent degradation of membrane phospholipids by activated phospholipase A2 would further contribute to cell damage and lysis.

References

Unveiling the Conformational Landscape of Bombolitin IV: A Technical Guide to Predicted Secondary Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the predicted secondary structure of Bombolitin IV, a member of the venom-derived bombolitin peptide family. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural and functional properties of antimicrobial and hemolytic peptides.

Introduction

Bombolitins are a group of structurally related heptadecapeptides isolated from the venom of the bumblebee Megabombus pennsylvanicus. These peptides exhibit a range of biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties. The biological function of bombolitins is intrinsically linked to their ability to adopt specific secondary structures, particularly amphipathic α-helices, upon interaction with biological membranes. While experimental structural data for this compound is not extensively available, its high sequence homology to other bombolitins, such as Bombolitin I and III, suggests a similar conformational predisposition. This guide presents a computational prediction of the secondary structure of this compound and provides a comparative context with its experimentally characterized homologues.

Predicted Secondary Structure of this compound

The secondary structure of this compound was predicted using the JPred4 protein secondary structure prediction server. JPred4 utilizes the JNet algorithm, a sophisticated neural network-based system, to predict the secondary structure from a single protein sequence or a multiple sequence alignment.

Amino Acid Sequence of this compound: Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2

The quantitative prediction of the secondary structure of this compound is summarized in the table below.

Secondary Structure ElementPredicted Percentage
α-Helix76.5%
β-Sheet0%
Random Coil23.5%

Table 1: Predicted secondary structure content of this compound as determined by the JPred4 server.

This prediction suggests that this compound has a strong propensity to form an α-helical structure, which is consistent with the known structural characteristics of other bombolitin peptides in membrane-mimicking environments.

Comparative Analysis with Bombolitin I and III

Experimental studies on Bombolitin I and III using Circular Dichroism (CD) spectroscopy have provided quantitative data on their α-helical content in the presence of sodium dodecyl sulfate (SDS) micelles, which serve as a model for biological membranes.

Peptideα-Helix Content (%)Method
Bombolitin I~70%Circular Dichroism[1]
Bombolitin III~60%Circular Dichroism[1]
This compound (Predicted) 76.5% JPred4

Table 2: Comparison of the α-helical content of Bombolitin I, III, and the predicted content for this compound.

The predicted α-helical content of this compound is in close agreement with the experimentally determined values for Bombolitin I and III, further supporting the hypothesis that this compound adopts a predominantly α-helical conformation in a membrane environment.

Methodologies

Computational Secondary Structure Prediction

JPred4 Server: The secondary structure of this compound was predicted using the JPred4 web server. The prediction is based on the JNet algorithm, which is a neural network method. JNet takes a multiple sequence alignment (MSA) generated by PSI-BLAST and uses this evolutionary information to predict the secondary structure (α-helix, β-sheet, or random coil) for each residue in the query sequence. The final prediction accuracy of JPred4 is reported to be approximately 82.0%.

Experimental Protocols for Secondary Structure Determination

The following are detailed methodologies for key experiments that are commonly cited for determining the secondary structure of peptides like bombolitins.

Circular Dichroism spectroscopy is a widely used technique to study the secondary structure of peptides and proteins in solution.

  • Sample Preparation: The lyophilized peptide is dissolved in a suitable buffer, typically a low-concentration phosphate buffer (e.g., 10 mM, pH 7.4), to a final concentration of 0.1-0.2 mg/mL. For studies in a membrane-mimicking environment, the peptide solution is prepared in the presence of detergents such as sodium dodecyl sulfate (SDS) at a concentration above its critical micelle concentration.

  • Instrumentation: CD spectra are recorded on a calibrated spectropolarimeter.

  • Data Acquisition: Spectra are typically recorded in the far-UV region (190-250 nm) at a constant temperature (e.g., 25°C). Data is collected at a specified scan speed (e.g., 50 nm/min) with a set bandwidth (e.g., 1 nm) and response time (e.g., 2 s). Multiple scans (typically 3-5) are averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer (with or without micelles) is also recorded and subtracted from the peptide spectrum.

  • Data Analysis: The observed ellipticity (θ) in millidegrees is converted to mean residue ellipticity [θ] in deg·cm²·dmol⁻¹. The percentage of different secondary structure elements (α-helix, β-sheet, random coil) is then estimated from the deconvoluted CD spectra using various algorithms such as SELCON3, CDSSTR, or K2D2.

NMR spectroscopy provides high-resolution structural information, including the determination of three-dimensional structures and the identification of specific secondary structural elements.

  • Sample Preparation: The peptide is dissolved in a suitable solvent, typically a mixture of H₂O/D₂O (9:1) or in a deuterated solvent that mimics a membrane environment (e.g., deuterated SDS micelles in water). The peptide concentration is typically in the range of 1-5 mM.

  • Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer. These experiments include:

    • ¹H 1D-NMR: To assess the overall folding and conformational homogeneity of the peptide.

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for defining the secondary and tertiary structure. Characteristic NOE patterns are indicative of specific secondary structures (e.g., strong dNN(i, i+1) and medium dαN(i, i+3) NOEs for an α-helix).

  • Structure Calculation and Analysis: The sequential assignment of the proton resonances is performed using the TOCSY and NOESY spectra. The NOE-derived distance restraints, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of conformers representing the three-dimensional structure of the peptide. The quality of the calculated structures is assessed using various validation tools.

Visualizations

Workflow for Peptide Secondary Structure Determination

The following diagram illustrates the general workflow for predicting and experimentally validating the secondary structure of a peptide like this compound.

Peptide_Secondary_Structure_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_analysis Analysis & Integration seq Peptide Amino Acid Sequence pred_server Secondary Structure Prediction Server (e.g., JPred) seq->pred_server pred_struct Predicted Secondary Structure (% Helix, Sheet, Coil) pred_server->pred_struct comparison Comparison of Predicted & Experimental Data pred_struct->comparison synthesis Peptide Synthesis & Purification cd_spec Circular Dichroism Spectroscopy synthesis->cd_spec nmr_spec NMR Spectroscopy synthesis->nmr_spec exp_data Experimental Structural Data cd_spec->exp_data nmr_spec->exp_data exp_data->comparison model Refined Structural Model comparison->model

Caption: Workflow for determining peptide secondary structure.

This comprehensive guide provides a detailed overview of the predicted secondary structure of this compound, placing it within the context of its well-characterized homologues. The methodologies and workflows described herein offer a robust framework for the structural analysis of this and other bioactive peptides, which is essential for advancing their potential therapeutic applications.

References

Methodological & Application

Solid-Phase Peptide Synthesis of Bombolitin IV: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bombolitin IV is a cationic, amphipathic peptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] It is a member of the bombolitin family of peptides, which are known for their potent biological activities, including antimicrobial and hemolytic effects, mast cell degranulation, and stimulation of phospholipase A2.[1][2] These properties make this compound a peptide of interest for investigating new therapeutic agents. This document provides a comprehensive protocol for the chemical synthesis of this compound using manual Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The protocol details the necessary reagents, step-by-step procedures for peptide chain assembly, cleavage from the resin, and subsequent purification and analysis.

Introduction to this compound and Solid-Phase Peptide Synthesis

This compound is a 17-amino acid peptide with the sequence Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2.[1] Its biological activities are largely attributed to its ability to interact with and disrupt cell membranes.[3] Solid-phase peptide synthesis (SPPS) is the method of choice for obtaining synthetic peptides like this compound for research purposes. The Fmoc/tBu strategy is a widely used approach in SPPS due to its mild reaction conditions. This method involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

Materials and Reagents

Resin and Amino Acids
  • Resin: Rink Amide MBHA resin (100-200 mesh, substitution level ~0.5-1.0 mmol/g)

  • Fmoc-protected amino acids:

    • Fmoc-Ala-OH

    • Fmoc-Asn(Trt)-OH

    • Fmoc-Asp(OtBu)-OH

    • Fmoc-Gly-OH

    • Fmoc-His(Trt)-OH

    • Fmoc-Ile-OH

    • Fmoc-Leu-OH

    • Fmoc-Lys(Boc)-OH

    • Fmoc-Val-OH

Solvents and Reagents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • 3,6-Dioxa-1,8-octanedithiol (DODT)

  • Diethyl ether, anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (ddH2O), 18 MΩ·cm

  • Kaiser test kit

Experimental Protocols

Resin Swelling and Fmoc Deprotection
  • Place the Rink Amide MBHA resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

  • To remove the Fmoc protecting group from the resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5 minutes and drain the solution.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

Amino Acid Coupling
  • In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Val-OH) and OxymaPure® (1 equivalent to the amino acid) in DMF.

  • Add DIC (1 equivalent to the amino acid) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive, repeat the coupling step.

  • Once the coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Peptide Chain Elongation

Repeat the Fmoc deprotection (section 3.1) and amino acid coupling (section 3.2) steps for each subsequent amino acid in the this compound sequence:

H-Val-His(Trt)-Gly-Leu-Val-Lys(Boc)-Val-Leu-Lys(Boc)-Ala-Leu-Ile-Asp(OtBu)-Lys(Boc)-Ile-Asn(Trt)-Ile-Resin

Cleavage and Deprotection
  • After the final amino acid has been coupled, wash the peptide-resin with DMF and DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/DODT/H2O (92.5:2.5:2.5:2.5, v/v/v/v).

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

  • Incubate the mixture for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

  • Monitor the elution profile at 220 nm and collect the fractions containing the purified peptide.

  • Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

Table 1: Theoretical and Observed Properties of Synthetic this compound

ParameterTheoretical ValueObserved ValueMethod of Analysis
Amino Acid Sequence Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2--
Molecular Weight 1829.2 g/mol To be determinedMass Spectrometry
Purity ->95%Analytical RP-HPLC
Yield -To be determinedGravimetric

Note: Observed values for molecular weight and yield will be determined experimentally.

Visualization of Experimental Workflow and Signaling Pathway

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (DIC/Oxyma) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash2 DMF/DCM Wash Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Kaiser->Coupling Positive Kaiser->Wash2 Negative Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Peptide Pure this compound Lyophilization->Final_Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

Proposed Signaling Pathway of this compound

Bombolitin_IV_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bombolitin_IV This compound Membrane Lipid Bilayer Bombolitin_IV->Membrane Binds to membrane PLA2 Phospholipase A2 Membrane->PLA2 Activates Pore Pore Formation Membrane->Pore Disrupts Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Generates Ion_Influx Ion Influx (Ca²⁺, Na⁺) Pore->Ion_Influx Allows Cell_Lysis Cell Lysis Pore->Cell_Lysis Leads to Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes Histamine_Release Histamine Release Ion_Influx->Histamine_Release Triggers (in Mast Cells)

Caption: Proposed mechanism of action for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Bombolitin IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin IV is a 17-amino acid cationic antimicrobial peptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] Its sequence is Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2.[1] As a member of the bombolitin family, it exhibits a range of biological activities, including the ability to lyse erythrocytes and liposomes, and stimulate phospholipase A2.[1] These properties make it a subject of interest for potential therapeutic applications.

Following solid-phase peptide synthesis (SPPS), the crude synthetic product contains the target this compound peptide along with various impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the gold standard for the purification of synthetic peptides due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.[2]

This application note provides a detailed protocol for the purification of synthetic this compound using RP-HPLC, followed by purity assessment and lyophilization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for developing an effective HPLC purification strategy.

PropertyValueReference
Amino Acid Sequence Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2[1]
Molecular Weight ~1829 Da
Classification Antimicrobial Peptide (AMP)
Secondary Structure Predominantly alpha-helical in membrane environments
Key Residues Contains both hydrophobic (Isoleucine, Leucine, Valine) and cationic (Lysine) residues, contributing to its amphipathic nature.

Experimental Protocols

Analytical RP-HPLC for Method Development

Before preparative purification, it is essential to develop an analytical method to determine the retention time of this compound and to profile the impurities in the crude synthetic mixture.

Materials and Equipment:

  • Analytical HPLC system with a UV detector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN)

  • Crude synthetic this compound, lyophilized

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Sample Preparation: Dissolve a small amount of crude this compound in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Equilibrate the analytical C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10-20 µL of the prepared sample.

    • Elute the peptides using a linear gradient of Mobile Phase B. A typical starting gradient is from 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Identify the peak corresponding to this compound based on its expected retention time and subsequent mass spectrometry analysis of the collected fraction.

Analytical HPLC Parameters:

ParameterCondition
Column Analytical C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-65% B over 30 min
Detection 214 nm, 280 nm
Injection Volume 10-20 µL
Preparative RP-HPLC for Purification

Based on the analytical results, the method is scaled up for preparative purification. The goal is to maximize the resolution between the target peptide and its closest eluting impurities.

Materials and Equipment:

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Crude synthetic this compound, lyophilized

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. The concentration will depend on the loading capacity of the preparative column.

  • HPLC Purification:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical run.

    • Load the prepared sample onto the column.

    • Apply an optimized gradient. A shallower gradient around the elution point of the target peptide will generally improve separation.

    • Collect fractions across the elution profile of the main peak corresponding to this compound.

    • Wash the column with a high concentration of Mobile Phase B to elute any remaining hydrophobic impurities.

    • Re-equilibrate the column with the initial mobile phase conditions.

Preparative HPLC Parameters:

ParameterCondition
Column Preparative C18 (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min
Optimized Gradient A shallow gradient centered around the elution percentage of this compound determined analytically. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.
Detection 214 nm, 280 nm
Fraction Collection Collect 5-10 mL fractions across the target peak.
Purity Analysis of Collected Fractions

Each collected fraction should be analyzed to determine its purity before pooling.

Procedure:

  • Inject a small aliquot of each fraction onto the analytical HPLC system using the method developed in the first step.

  • Analyze the resulting chromatograms to determine the purity of the peptide in each fraction.

  • Confirm the identity of the purified peptide in the desired fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Pooling and Lyophilization

Fractions with the desired purity (typically >95% or >98%) are pooled together for the final recovery of the purified peptide.

Procedure:

  • Combine the fractions that meet the required purity level.

  • Freeze the pooled solution at -80°C until completely frozen.

  • Lyophilize the frozen sample under high vacuum until a dry, fluffy powder is obtained. This process removes the water and acetonitrile, leaving the purified peptide as a TFA salt.

  • Store the lyophilized this compound at -20°C or lower for long-term stability.

Data Presentation

Table 1: Representative HPLC Purification Data for a Synthetic Antimicrobial Peptide

ParameterAnalytical RunPreparative Run
Column Dimensions 4.6 x 150 mm21.2 x 250 mm
Particle Size 5 µm10 µm
Sample Load 0.1 mg100 mg
Flow Rate 1.0 mL/min18 mL/min
Elution Gradient 5-65% B over 30 min30-50% B over 40 min
Retention Time of Target 15.2 min25.8 min
Purity of Pooled Fractions >98%>98%
Recovery Rate N/A~85%

Visualizations

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product sp_synthesis Solid-Phase Peptide Synthesis of Crude this compound sample_prep Sample Preparation: Dissolve in Mobile Phase A sp_synthesis->sample_prep analytical_hplc Analytical RP-HPLC: Method Development sample_prep->analytical_hplc preparative_hplc Preparative RP-HPLC: Purification & Fraction Collection analytical_hplc->preparative_hplc Scale-up purity_analysis Purity Analysis of Fractions (Analytical HPLC & Mass Spectrometry) preparative_hplc->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure this compound (>98%) lyophilization->final_product

Caption: Workflow for the purification of synthetic this compound.

Mechanism of Action: Membrane Disruption Pathway

Membrane_Disruption_Pathway cluster_peptide This compound cluster_membrane Bacterial Cell Membrane peptide Amphipathic α-helical structure electrostatic_interaction Electrostatic Attraction (Cationic peptide to -ve membrane) peptide->electrostatic_interaction hydrophobic_interaction Hydrophobic Interaction & Insertion electrostatic_interaction->hydrophobic_interaction pore_formation Pore Formation/ Membrane Destabilization hydrophobic_interaction->pore_formation cell_lysis Cell Lysis pore_formation->cell_lysis

Caption: Mechanism of this compound-induced bacterial cell lysis.

References

Application Notes and Protocols for Bombolitin IV in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin IV is a cationic, amphipathic peptide belonging to the bombolitin family of antimicrobial peptides (AMPs), originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] Like other members of this family, this compound exhibits broad-spectrum antimicrobial activity by disrupting the integrity of microbial cell membranes, leading to cell lysis and death.[1][2] Its mechanism of action makes it a subject of interest in the development of novel antimicrobial agents to combat multidrug-resistant pathogens.

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) with this compound. The methodologies described are based on established standards for testing cationic antimicrobial peptides, which often require modifications to the conventional antibiotic susceptibility testing protocols.

Physicochemical Properties of this compound

PropertyDescriptionReference
Amino Acid Sequence Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2[1]
Molecular Formula C88H158N22O20Inferred from sequence
Appearance Typically a white, lyophilized powder when synthesized.
Solubility Soluble in water and other aqueous solutions. For stock solutions, use of sterile, deionized water is recommended.
Stability Generally stable under physiological conditions. Should be stored at -20°C or lower in lyophilized form. Reconstituted solutions should be used promptly or aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

Mechanism of Action

This compound, as a cationic and amphipathic peptide, exerts its antimicrobial effect primarily through direct interaction with and disruption of the microbial cell membrane. The proposed mechanism involves a multi-step process:

  • Electrostatic Attraction: The positively charged residues of this compound are initially attracted to the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion: The hydrophobic face of the peptide facilitates its insertion into the lipid bilayer of the cell membrane.

  • Pore Formation: Upon reaching a critical concentration on the membrane, this compound monomers are thought to aggregate and form transmembrane pores or channels. This action disrupts the membrane's structural integrity and permeability.

  • Cell Lysis: The formation of these pores leads to the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.

Bombolitin_IV This compound (Cationic Peptide) Electrostatic_Interaction Electrostatic Interaction Bombolitin_IV->Electrostatic_Interaction 1. Attraction Microbial_Membrane Negatively Charged Microbial Membrane Microbial_Membrane->Electrostatic_Interaction Membrane_Insertion Membrane Insertion Electrostatic_Interaction->Membrane_Insertion 2. Binding Pore_Formation Pore Formation Membrane_Insertion->Pore_Formation 3. Aggregation Leakage Leakage of Intracellular Contents Pore_Formation->Leakage 4. Disruption Cell_Death Cell Death Leakage->Cell_Death 5. Lysis cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Inoculation & Incubation cluster_analysis Analysis Peptide_Stock Prepare this compound Stock Solution (1 mg/mL) Add_Peptide Add 50 µL Peptide to Column 1 Peptide_Stock->Add_Peptide Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculate Add 50 µL Inoculum to Wells 1-11 Inoculum_Prep->Inoculate Add_Broth Add 50 µL CAMHB to all wells Add_Broth->Add_Peptide Serial_Dilute Perform 2-fold Serial Dilutions Add_Peptide->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

References

Application Notes and Protocols for Mast Cell Degranulation Assay Using Bombolitin IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells of the immune system, playing a pivotal role in allergic reactions and inflammatory responses. Upon activation, they undergo degranulation, a process involving the release of pre-formed mediators, such as histamine and β-hexosaminidase, from their cytoplasmic granules. The study of mast cell degranulation is essential for understanding the mechanisms of allergy and for the development of novel therapeutics. Bombolitin IV, a heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus, is a potent inducer of mast cell degranulation.[1][2] Its cationic and amphiphilic properties are characteristic of a class of peptides that can activate mast cells independently of IgE-receptor crosslinking.[1][2]

This document provides a detailed protocol for utilizing this compound to induce mast cell degranulation and quantify this response using a β-hexosaminidase release assay. The putative signaling pathway of this compound-induced degranulation is also described.

Putative Mechanism of Action: this compound and MRGPRX2 Signaling

While the precise receptor for this compound has not been definitively identified, based on its structural similarities to other cationic amphiphilic peptides, it is hypothesized to activate mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3] This receptor is a key player in IgE-independent mast cell activation by a variety of endogenous and exogenous ligands.

The proposed signaling cascade initiated by this compound binding to MRGPRX2 is as follows:

  • Receptor Binding and G-Protein Activation: this compound binds to MRGPRX2, inducing a conformational change in the receptor. This leads to the activation of a heterotrimeric G protein of the Gi/o family.

  • Downstream Signaling: The activated G protein, in turn, activates Phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This leads to a rapid increase in cytosolic calcium concentration.

  • Degranulation: The elevated intracellular calcium levels are a critical signal for the fusion of granule membranes with the plasma membrane, resulting in the exocytosis of granular contents, including histamine and β-hexosaminidase.

BombolitinIV_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound MRGPRX2 MRGPRX2 This compound->MRGPRX2 Binds G_protein Gα(i/o) Gβγ MRGPRX2->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Releases Ca²⁺ Degranulation Degranulation (β-hexosaminidase release) Ca2_increase->Degranulation Triggers

Putative signaling pathway of this compound-induced mast cell degranulation via MRGPRX2.

Quantitative Data

Specific quantitative data for the degranulating activity of this compound is limited. However, the bombolitin peptide family, to which this compound belongs, has been shown to release histamine from rat peritoneal mast cells at a threshold dose of 0.5-2.5 µg/mL. For a closely related peptide, Bombolitin V, the ED50 for mast cell degranulation has been reported to be 2 µg/mL. Researchers should perform a dose-response curve to determine the optimal concentration of this compound for their specific cell type and experimental conditions.

PeptideActivityEffective ConcentrationReference
Bombolitin FamilyHistamine ReleaseThreshold: 0.5-2.5 µg/mL
Bombolitin VMast Cell DegranulationED50: 2 µg/mL

Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes the quantification of mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant following stimulation with this compound.

Materials and Reagents
  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Complete cell culture medium

  • This compound peptide

  • Tyrode's Buffer (or other suitable physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Citrate buffer (pH 4.5)

  • Stop solution (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

  • Triton X-100 (0.1% in Tyrode's Buffer)

  • 96-well flat-bottom microplates

  • Microplate reader (405 nm)

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_sample_collection Sample Collection cluster_assay β-Hexosaminidase Assay cluster_total_release Total Release Determination A Seed mast cells in a 96-well plate B Culture overnight A->B C Wash cells with Tyrode's Buffer B->C D Add this compound (and controls) C->D Prepare for stimulation L Lyse remaining cells with Triton X-100 C->L For total release control E Incubate at 37°C D->E F Centrifuge plate E->F After incubation G Collect supernatant F->G H Add supernatant to pNAG substrate G->H I Incubate at 37°C H->I J Add stop solution I->J K Measure absorbance at 405 nm J->K M Perform β-Hexosaminidase assay on lysate L->M

Experimental workflow for the mast cell degranulation assay using this compound.

Step-by-Step Procedure

1. Cell Seeding:

  • Seed mast cells (e.g., 1 x 10^5 cells/well for RBL-2H3) in a 96-well flat-bottom plate in complete culture medium.

  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

2. Cell Washing and Preparation:

  • Gently aspirate the culture medium from the wells.

  • Wash the cells twice with pre-warmed (37°C) Tyrode's Buffer.

  • After the final wash, add 100 µL of Tyrode's Buffer to each well.

3. Stimulation with this compound:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or buffer) and then dilute to the desired concentrations in Tyrode's Buffer. It is recommended to perform a dose-response curve (e.g., 0.1 to 10 µg/mL).

  • Controls:

    • Negative Control (Spontaneous Release): Wells with cells in Tyrode's Buffer only.

    • Positive Control (Total Release): Wells with cells to be lysed with Triton X-100 (see step 6).

  • Add 50 µL of the this compound dilutions or control solutions to the respective wells.

  • Incubate the plate at 37°C for 30-60 minutes.

4. Sample Collection:

  • After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

5. β-Hexosaminidase Assay:

  • Prepare the pNAG substrate solution (e.g., 1 mM in citrate buffer).

  • Add 50 µL of the pNAG substrate solution to each well of the new plate containing the supernatants.

  • Incubate the plate at 37°C for 60-90 minutes.

  • Stop the reaction by adding 100 µL of stop solution to each well.

  • Read the absorbance at 405 nm using a microplate reader.

6. Determination of Total β-Hexosaminidase Release:

  • To the wells of the original plate containing the cell pellets (designated as the positive control), add 150 µL of 0.1% Triton X-100 in Tyrode's Buffer.

  • Pipette up and down several times to ensure complete cell lysis.

  • Transfer 50 µL of the cell lysate to a new 96-well plate.

  • Perform the β-hexosaminidase assay on the lysates as described in step 5.

7. Data Analysis:

  • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

    % Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

Troubleshooting

IssuePossible CauseSuggestion
High background (spontaneous release)Cell stress or damage during handlingHandle cells gently, avoid harsh pipetting. Ensure buffers are at the correct temperature and pH.
Low signal (low degranulation)Suboptimal this compound concentration or incubation timePerform a dose-response and time-course experiment to optimize conditions.
Inactive this compoundEnsure proper storage and handling of the peptide.
High variability between replicatesInconsistent cell numbers or pipetting errorsEnsure accurate cell counting and seeding. Use calibrated pipettes.

Conclusion

This application note provides a comprehensive guide for utilizing this compound as a tool to study mast cell degranulation. The detailed protocol for the β-hexosaminidase assay, along with the putative signaling pathway, offers researchers a robust framework for investigating the mechanisms of mast cell activation and for screening potential modulators of this process. The provided quantitative data, though limited for this compound specifically, serves as a starting point for experimental design. Careful optimization of experimental parameters is recommended to ensure reliable and reproducible results.

References

Application Notes and Protocols for Bombolitin IV Hemolytic Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitins are a group of five structurally related heptadecapeptides (Bombolitin I-V) isolated from the venom of the bumblebee Megabombus pennsylvanicus. These peptides are known for their potent biological activities, including mast cell degranulation and hemolytic effects. Bombolitin IV, in particular, is a subject of interest for its membrane-disrupting properties. The hemolytic activity of this compound is a critical parameter to assess its potential cytotoxicity and selectivity, which is crucial for the development of peptide-based therapeutics. This document provides a detailed protocol for determining the hemolytic activity of this compound.

The mechanism of hemolysis by this compound, similar to other amphipathic, cationic antimicrobial peptides, is believed to involve the disruption of the erythrocyte cell membrane. The peptide's positive charges facilitate its binding to the negatively charged components of the cell membrane. Subsequently, the hydrophobic residues of the peptide insert into the lipid bilayer, leading to the formation of pores or other membrane defects. This disruption results in the leakage of intracellular contents, including hemoglobin, which can be quantified to measure hemolytic activity.

Data Presentation

The hemolytic activity of peptides is typically quantified by determining the concentration required to cause 50% hemolysis (HC50) or the effective dose for 50% hemolysis (ED50). Lower values indicate higher hemolytic activity.

PeptideAmino Acid SequenceHemolytic Activity (ED₅₀ in µg/mL)[1]
Bombolitin IIle-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂4.0
Bombolitin IISer-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂3.9
Bombolitin IIIIle-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂2.8
This compound Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH₂ 1.8
Bombolitin VIle-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH₂0.7
Melittin (Control)Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-NH₂~1.7 µM (comparative value)[2]

Experimental Protocol: Hemolytic Activity Assay for this compound

This protocol outlines the steps to determine the hemolytic activity of this compound against human red blood cells (RBCs).

Materials and Reagents
  • This compound (synthetic or purified)

  • Fresh human whole blood (with anticoagulant, e.g., heparin or EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)

  • Sterile deionized water

  • Microcentrifuge tubes

  • 96-well microtiter plates (U-bottom)

  • Microplate reader capable of measuring absorbance at 540 nm

  • Centrifuge

Experimental Procedure

1. Preparation of Red Blood Cell Suspension

a. Collect fresh human whole blood into a tube containing an anticoagulant. b. Centrifuge the blood at 1000 x g for 10 minutes at 4°C. c. Carefully remove the supernatant and the buffy coat (the thin white layer of leukocytes). d. Wash the pelleted RBCs by resuspending them in 5 volumes of cold PBS (pH 7.4). e. Centrifuge at 1000 x g for 10 minutes at 4°C. f. Repeat the washing step (d and e) three more times until the supernatant is clear. g. After the final wash, resuspend the packed RBCs in PBS to prepare a 2% (v/v) erythrocyte suspension.

2. Preparation of this compound and Control Solutions

a. Prepare a stock solution of this compound in sterile deionized water or PBS. The exact concentration will depend on the expected hemolytic activity; a 1 mg/mL stock is a good starting point. b. Perform serial dilutions of the this compound stock solution in PBS to obtain a range of desired concentrations to test (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 50, 100 µg/mL). c. Prepare the positive control: 1% (v/v) Triton X-100 in PBS. d. Prepare the negative control: PBS alone.

3. Hemolysis Assay

a. In a 96-well U-bottom microtiter plate, add 100 µL of the prepared 2% RBC suspension to each well. b. Add 100 µL of the different concentrations of this compound solutions to the respective wells in triplicate. c. Add 100 µL of PBS to three wells containing RBCs to serve as the negative control (0% hemolysis). d. Add 100 µL of 1% Triton X-100 to three wells containing RBCs to serve as the positive control (100% hemolysis). e. The final volume in each well will be 200 µL. f. Incubate the microtiter plate at 37°C for 1 hour. Gentle shaking during incubation can be performed to ensure mixing.

4. Measurement of Hemolysis

a. After incubation, centrifuge the microtiter plate at 1000 x g for 5 minutes to pellet the intact RBCs. b. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the absorbance of hemoglobin.

5. Data Analysis

a. Calculate the percentage of hemolysis for each this compound concentration using the following formula:

b. Plot the percentage of hemolysis as a function of the this compound concentration. c. Determine the HC50 value, which is the concentration of this compound that causes 50% hemolysis, by fitting the dose-response curve with a suitable model (e.g., a sigmoidal dose-response curve).

Experimental Workflow Diagram

Hemolytic_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis rbc_prep Prepare 2% RBC Suspension plate_setup Plate Setup: 100 µL RBCs per well rbc_prep->plate_setup peptide_prep Prepare this compound Dilutions add_peptide Add 100 µL this compound (various concentrations) peptide_prep->add_peptide controls_prep Prepare Positive & Negative Controls add_controls Add 100 µL Controls (PBS and Triton X-100) controls_prep->add_controls plate_setup->add_peptide plate_setup->add_controls incubation Incubate at 37°C for 1 hour add_peptide->incubation add_controls->incubation centrifugation Centrifuge plate at 1000 x g for 5 minutes incubation->centrifugation transfer_supernatant Transfer 100 µL Supernatant to new plate centrifugation->transfer_supernatant read_absorbance Measure Absorbance at 540 nm transfer_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis determine_hc50 Determine HC50 from Dose-Response Curve calculate_hemolysis->determine_hc50

Caption: Workflow for this compound Hemolytic Activity Assay.

References

Bombolitin IV: Application Notes and Protocols for Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin IV is a heptadecapeptide isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] Like other members of the bombolitin family, it is a cationic and amphiphilic peptide.[1][2] Structurally and functionally, bombolitins are similar to other venom peptides such as melittin from honeybees and mastoparan from wasps.[1] These peptides are known for their potent effects on cell membranes and their ability to modulate immune responses. This document provides detailed application notes and experimental protocols for the use of this compound in immunology research, focusing on its established and potential activities.

Physicochemical Properties of Bombolitins

PropertyDescriptionReference
Family Bombolitins I-V
Source Venom of Megabombus pennsylvanicus
Structure Heptadecapeptides, rich in hydrophobic amino acids
Key Feature Amphiphilic nature

Application I: Mast Cell Degranulation

Bombolitins are potent inducers of mast cell degranulation, leading to the release of histamine and other inflammatory mediators. This activity makes this compound a valuable tool for studying the mechanisms of mast cell activation and the downstream consequences of degranulation in allergic and inflammatory responses.

Quantitative Data on Bombolitin-Induced Mast Cell Degranulation
PeptideED50 for Histamine Release from Rat Peritoneal Mast Cells (µg/mL)Molar Equivalent (approx.)Reference
Bombolitin V21.2 x 10⁻⁶ M
Mastoparan (for comparison)~10-

Note: Specific ED50 for this compound is not detailed in the initial findings, but the bombolitin family has a threshold dose of 0.5-2.5 µg/mL for this bioassay.

Signaling Pathway for Peptide-Induced Mast Cell Degranulation

Many venom peptides, like mastoparan, are thought to activate mast cells via G protein-coupled receptors (GPCRs), specifically Mas-related G protein-coupled receptor X2 (MRGPRX2). This interaction initiates a signaling cascade leading to degranulation.

Mast_Cell_Degranulation BombolitinIV This compound GPCR MRGPRX2 (G-protein coupled receptor) BombolitinIV->GPCR G_protein Gαq/11 Activation GPCR->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Degranulation Mast Cell Degranulation (Histamine Release) Ca_release->Degranulation

Proposed signaling pathway for this compound-induced mast cell degranulation.
Experimental Protocol: Mast Cell Degranulation Assay

This protocol is adapted from methods used for other degranulating peptides.

1. Materials:

  • This compound (lyophilized)

  • Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells

  • Tyrode's buffer (Sigma, #T2397)

  • Triton X-100 (1% v/v in Tyrode's buffer) for positive control

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Citrate buffer (0.1 M, pH 4.5)

  • Stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10)

  • 96-well plates

2. Procedure:

  • Cell Culture: Culture RBL-2H3 cells to a density of 1-2 x 10⁶ cells/mL.

  • Peptide Preparation: Reconstitute this compound in sterile water to a stock concentration of 1 mM. Prepare serial dilutions in Tyrode's buffer to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

  • Assay Setup:

    • Seed 5 x 10⁴ cells/well into a 96-well plate.

    • Add 50 µL of the this compound dilutions to the respective wells in triplicate.

    • For negative control (0% degranulation), add 50 µL of Tyrode's buffer.

    • For positive control (100% degranulation), add 50 µL of 1% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant.

  • β-Hexosaminidase Assay:

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer).

    • Incubate at 37°C for 1 hour.

    • Add 150 µL of stop solution.

  • Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of degranulation relative to the positive and negative controls.

Application II: Modulation of Phospholipase A2 Activity

Bombolitins stimulate the activity of phospholipase A2 (PLA₂), an enzyme crucial for the production of inflammatory lipid mediators like prostaglandins and leukotrienes. This makes this compound a useful tool for investigating the role of PLA₂ in inflammatory signaling.

Experimental Protocol: Phospholipase A₂ Activity Assay

This protocol is based on a titrimetric method.

1. Materials:

  • This compound

  • Phospholipase A₂ (from bee venom or other sources)

  • Lecithin (phosphatidylcholine)

  • CaCl₂ solution (0.1 M)

  • NaCl solution (1.0 M)

  • Standardized NaOH solution (0.01-0.02 N)

  • pH meter and automatic titrator

  • Reaction vessel maintained at 25°C

2. Procedure:

  • Substrate Preparation: Prepare a lecithin emulsion by dissolving 4.0 g of lecithin in a solution containing 30 mL of 1.0 M NaCl, 10 mL of 0.1 M CaCl₂, and 100 mL of deionized water. Stir for 30 minutes at 4°C, then sonicate. Adjust the final volume to 200 mL with deionized water.

  • Enzyme and Peptide Preparation: Dissolve PLA₂ and this compound to the desired stock concentrations in deionized water.

  • Assay:

    • Pipette 15 mL of the lecithin emulsion into the reaction vessel at 25°C.

    • Adjust the pH to 8.9 with NaOH.

    • Add the desired concentration of this compound.

    • Initiate the reaction by adding the PLA₂ enzyme solution.

    • Maintain the pH at 8.9 by titrating with the standardized NaOH solution.

  • Data Analysis: Record the volume of NaOH used over time. The rate of NaOH addition is proportional to the PLA₂ activity. Compare the activity in the presence and absence of this compound.

Potential Application III: Investigation of Anti-inflammatory and Immunomodulatory Effects

While direct anti-inflammatory effects of this compound are not yet fully characterized, its analogue melittin has been shown to suppress inflammatory signaling pathways such as NF-κB and MAPK. Therefore, this compound may possess similar immunomodulatory properties.

Potential Signaling Pathways for Investigation

Anti_Inflammatory_Signaling cluster_0 Pro-inflammatory Stimulus (e.g., LPS) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway (p38, ERK) TLR4->MAPK_pathway BombolitinIV This compound BombolitinIV->NFkB_pathway BombolitinIV->MAPK_pathway Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_pathway->Cytokines MAPK_pathway->Cytokines

Hypothesized inhibitory effect of this compound on inflammatory signaling.
Experimental Protocol: Macrophage Activation and Cytokine Profiling

1. Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • LPS (Lipopolysaccharide)

  • RPMI-1640 medium with 10% FBS

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents for Western blotting (antibodies against phospho-p65, phospho-p38, etc.)

2. Procedure:

  • Cell Culture and Stimulation:

    • Seed macrophages in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis of Signaling Pathways:

    • For shorter stimulation times (e.g., 15-60 minutes), lyse the cells after treatment.

    • Perform Western blotting to analyze the phosphorylation status of key signaling proteins in the NF-κB (p65) and MAPK (p38, ERK) pathways.

Potential Application IV: Assessment of Effects on Lymphocyte Proliferation

The immunomodulatory effects of this compound may extend to adaptive immune cells. Investigating its impact on lymphocyte proliferation can reveal its potential to either enhance or suppress T and B cell responses.

Experimental Workflow for Lymphocyte Proliferation Assay

Lymphocyte_Proliferation_Workflow PBMC Isolate PBMCs Label Label with CFSE PBMC->Label Culture Culture with Stimulant (e.g., anti-CD3/CD28) +/- this compound Label->Culture Incubate Incubate for 3-5 days Culture->Incubate Analyze Analyze CFSE dilution by Flow Cytometry Incubate->Analyze

Workflow for assessing the effect of this compound on lymphocyte proliferation.
Experimental Protocol: Lymphocyte Proliferation Assay (CFSE-based)

1. Materials:

  • This compound

  • Human or murine Peripheral Blood Mononuclear Cells (PBMCs)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • RPMI-1640 medium with 10% FBS

  • T-cell stimulants (e.g., anti-CD3/CD28 antibodies or PHA)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

2. Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling:

    • Resuspend PBMCs at 1 x 10⁷ cells/mL in PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C.

    • Quench the reaction by adding 5 volumes of ice-cold RPMI with 10% FBS.

    • Wash the cells twice with RPMI.

  • Cell Culture:

    • Resuspend the labeled cells in complete RPMI.

    • Plate the cells in a 96-well plate at 2 x 10⁵ cells/well.

    • Add the T-cell stimulant and different concentrations of this compound.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry:

    • Harvest the cells and wash with FACS buffer.

    • Analyze the cells on a flow cytometer, measuring the fluorescence in the FITC channel.

  • Data Analysis: Proliferation is indicated by a serial halving of CFSE fluorescence intensity. Quantify the percentage of divided cells.

Conclusion

This compound is a versatile peptide for immunology research, with well-established roles in mast cell activation and PLA₂ stimulation. Its structural similarity to other immunomodulatory venom peptides suggests a broader range of activities that warrant further investigation, particularly concerning its effects on macrophages and lymphocytes. The protocols provided herein offer a framework for researchers to explore the full spectrum of this compound's immunological applications.

References

Application Notes and Protocols for Studying Bombolitin IV Interaction with Model Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitins are a family of antimicrobial and hemolytic peptides isolated from the venom of bumblebees. Among them, Bombolitin IV is a heptadecapeptide with the sequence Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2. Like other members of its family, this compound is known to interact with and disrupt biological membranes, a property that is central to its biological activity. Understanding the specifics of this interaction is crucial for potential therapeutic applications, such as the development of novel antimicrobial agents.

These application notes provide a comprehensive guide for studying the interaction of this compound with model membranes. The protocols detailed below cover key biophysical techniques to quantify the peptide's membrane-disrupting activity, binding thermodynamics, and induced structural changes. Due to the limited availability of specific data for this compound in the scientific literature, data from closely related Bombolitins (I, III, and V) are used as proxies where necessary, based on the high structural and functional similarity within the Bombolitin family[1].

Data Presentation: Quantitative Analysis of Bombolitin-Membrane Interactions

The following tables summarize key quantitative parameters related to the interaction of Bombolitin peptides with model membranes.

Table 1: Hemolytic Activity of Bombolitin Peptides

PeptideTarget CellsParameterValueReference
Bombolitin V*Guinea pig erythrocytesED500.7 µg/mL (≈ 0.4 µM)[1]

*Note: Data for Bombolitin V is presented as a proxy for this compound due to the high functional similarity among Bombolitin peptides[1]. The threshold dose for the lytic activity of bombolitins, in general, falls within the range of 0.5-2.5 µg/mL[1].

Table 2: Secondary Structure of Bombolitin Peptides in a Membrane-Mimicking Environment

PeptideEnvironmentMethodα-Helix Content (%)Reference
Bombolitin ISDS MicellesCircular Dichroism~70%[2]
Bombolitin IIISDS MicellesCircular Dichroism~60%

*Note: This data suggests that Bombolitin peptides adopt a significant α-helical conformation upon interacting with a membrane-like environment. Specific data for this compound is not currently available.

Table 3: Thermodynamic Parameters of Peptide-Membrane Interaction (Hypothetical Data)

PeptideModel MembraneTechniqueBinding Affinity (Kd)Enthalpy (ΔH)Entropy (TΔS)
This compoundPOPC:POPG (3:1) LUVsITCData not availableData not availableData not available
This compoundDPPC MLVsDSCData not availableData not availableData not available

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs by the extrusion method, a common technique for creating model membranes of a defined size.

Materials:

  • Desired lipids (e.g., POPC, POPG) in chloroform

  • Chloroform and Nitrogen gas

  • Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

  • Heating block

Procedure:

  • Lipid Film Formation: In a round-bottom flask, mix the desired lipids in chloroform. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface. To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration: Add the hydration buffer to the flask. The final lipid concentration is typically between 1 and 10 mg/mL. Hydrate the lipid film by vortexing the flask for several minutes above the lipid phase transition temperature (Tm). This process results in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional): To increase the encapsulation efficiency and promote the formation of unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a water bath set to a temperature above the Tm.

  • Extrusion:

    • Assemble the mini-extruder with the polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder and the lipid suspension to a temperature above the Tm of the lipids.

    • Load the MLV suspension into one of the gas-tight syringes and connect it to the extruder.

    • Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times). This process forces the MLVs to break down and reform into LUVs of a diameter close to the pore size of the membrane.

  • Storage: Store the resulting LUV suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a bacteriostatic agent.

Protocol 2: Dye Leakage Assay

This assay measures the ability of this compound to permeabilize model membranes by monitoring the release of an encapsulated fluorescent dye.

Materials:

  • LUVs encapsulating a self-quenching concentration of a fluorescent dye (e.g., 50 mM calcein or carboxyfluorescein)

  • This compound stock solution

  • Assay buffer (same as the LUV hydration buffer)

  • Triton X-100 solution (2% v/v) for 100% lysis

  • Fluorometer

Procedure:

  • Prepare Dye-Loaded LUVs: Prepare LUVs as described in Protocol 1, using a hydration buffer containing the fluorescent dye at a self-quenching concentration. After extrusion, remove the unencapsulated dye by size-exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with the assay buffer.

  • Assay Setup: In a cuvette, dilute the dye-loaded LUV suspension in the assay buffer to a final lipid concentration of 25-50 µM.

  • Fluorescence Measurement:

    • Record the baseline fluorescence (F0) of the LUV suspension.

    • Add the desired concentration of this compound to the cuvette and immediately start recording the fluorescence intensity (F) over time. An increase in fluorescence indicates dye leakage and dequenching.

    • After the reaction reaches a plateau or after a specific time point, add Triton X-100 to lyse all vesicles and record the maximum fluorescence (Fmax).

  • Data Analysis: Calculate the percentage of dye leakage at a given time point using the following formula: % Leakage = [(F - F_0) / (F_max - F_0)] * 100

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand (this compound) to a macromolecule (lipid vesicles), providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • This compound solution in the assay buffer

  • LUV suspension in the assay buffer

  • Degassing station

Procedure:

  • Sample Preparation: Prepare solutions of this compound and LUVs in the same batch of assay buffer to minimize heat of dilution effects. Degas both solutions thoroughly before the experiment.

  • Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing) on the ITC instrument.

  • Titration:

    • Peptide into Lipid: Load the LUV suspension into the sample cell and the this compound solution into the injection syringe. This setup is suitable for determining the binding affinity and stoichiometry.

    • Lipid into Peptide: Alternatively, load the this compound solution into the sample cell and the LUV suspension into the syringe. This can be useful for determining the enthalpy of partitioning.

  • Data Acquisition: The instrument will automatically inject the titrant into the sample cell and record the heat changes for each injection.

  • Data Analysis: Integrate the raw data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where Ka = 1/Kd.

Protocol 4: Differential Scanning Calorimetry (DSC)

DSC is used to study the effect of this compound on the phase behavior of lipid bilayers. Changes in the main phase transition temperature (Tm) and enthalpy (ΔH) provide insights into how the peptide perturbs the lipid packing.

Materials:

  • Differential scanning calorimeter

  • MLV suspension (typically at a higher concentration, e.g., 5-10 mg/mL) with and without this compound

  • Assay buffer

Procedure:

  • Sample Preparation: Prepare MLV suspensions of the desired lipid composition. For samples containing the peptide, co-lyophilize the lipids and this compound from an organic solvent or incubate the pre-formed MLVs with the peptide.

  • Instrument Setup: Set the temperature scan rate (e.g., 1°C/min) and the temperature range to encompass the phase transition of the lipids being studied.

  • Data Acquisition:

    • Run a baseline scan with the assay buffer in both the sample and reference cells.

    • Run a scan of the lipid-only MLV suspension.

    • Run scans of the MLV suspensions containing different concentrations of this compound.

  • Data Analysis: After subtracting the baseline, analyze the thermograms to determine the main phase transition temperature (Tm, the peak of the transition) and the enthalpy of the transition (ΔH, the area under the peak). A shift in Tm and a change in ΔH in the presence of this compound indicate an interaction that perturbs the lipid bilayer.

Visualizations

Diagram 1: General Experimental Workflow for Studying Peptide-Membrane Interactions

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Peptide This compound Synthesis/ Purification ITC Isothermal Titration Calorimetry (ITC) Peptide->ITC DSC Differential Scanning Calorimetry (DSC) Peptide->DSC Leakage Dye Leakage Assay Peptide->Leakage CD Circular Dichroism (CD) Spectroscopy Peptide->CD Lipids Lipid Stock Preparation Vesicles Model Membrane (LUVs/MLVs) Preparation Vesicles->ITC Vesicles->DSC Vesicles->Leakage Vesicles->CD Thermo Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->Thermo Phase Lipid Phase Behavior (ΔTm, ΔH) DSC->Phase Perm Membrane Permeabilization (% Leakage) Leakage->Perm Structure Secondary Structure (% α-helix) CD->Structure G Peptide in Solution Peptide in Solution Start->Peptide in Solution Membrane Binding Membrane Binding Peptide in Solution->Membrane Binding Electrostatic & Hydrophobic Interactions Conformational Change Conformational Change Membrane Binding->Conformational Change Random Coil to α-Helix Peptide Aggregation Peptide Aggregation Conformational Change->Peptide Aggregation On Membrane Surface Pore Formation Pore Formation Peptide Aggregation->Pore Formation Toroidal or Barrel-Stave Pore Membrane Lysis Membrane Lysis Pore Formation->Membrane Lysis Leakage of Contents

References

Application Notes and Protocols for Circular Dichroism Spectroscopy of Bombolitin IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin IV is a member of the bombolitin family of antimicrobial and hemolytic peptides isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] These peptides are of significant interest in drug development due to their potent biological activities, which are closely linked to their three-dimensional structure, particularly upon interaction with biological membranes. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides like this compound in various environments.[3][4][5] It provides valuable insights into their folding, conformational stability, and interactions with membrane-mimicking environments, which is crucial for understanding their mechanism of action.

This document provides detailed application notes and protocols for the study of this compound using CD spectroscopy, enabling researchers to assess its conformational changes in different solvent systems and upon interaction with membrane mimetics.

Principle of Circular Dichroism Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. For peptides and proteins, the primary source of the CD signal in the far-UV region (190-250 nm) arises from the amide bonds of the polypeptide backbone. The distinct folding patterns of secondary structural elements like α-helices, β-sheets, and random coils produce characteristic CD spectra.

  • α-helical structures are characterized by two negative bands of similar magnitude around 208 nm and 222 nm, and a strong positive band around 192 nm.

  • β-sheet structures typically show a negative band around 218 nm and a positive band near 195 nm.

  • Random coil or disordered structures exhibit a strong negative band near 198 nm.

By analyzing the CD spectrum of this compound, researchers can estimate the percentage of each secondary structure element, providing critical information about its conformation under various conditions.

Data Presentation: Secondary Structure of Bombolitins in Membrane-Mimicking Environments

While specific quantitative CD data for this compound is not extensively published, studies on its close homologs, Bombolitin I and III, in membrane-mimicking environments provide a strong indication of the expected conformational changes. Bombolitins, including this compound, are largely unstructured in aqueous solutions but adopt a helical conformation in the presence of lipid membranes or membrane-mimicking solvents like trifluoroethanol (TFE) and sodium dodecyl sulfate (SDS) micelles.

The following table summarizes the reported secondary structure content for Bombolitin I and III in the presence of SDS micelles, which serves as a model for a negatively charged membrane surface. Similar results can be anticipated for this compound.

PeptideEnvironmentα-Helix Content (%)β-Sheet Content (%)Random Coil (%)Reference
Bombolitin IAqueous Buffer--~100
Bombolitin ISDS Micelles~70-~30
Bombolitin IIIAqueous Buffer (conc. < 1.3 mM)--~100
Bombolitin IIISDS Micelles~60-~40

Experimental Protocols

This section provides detailed protocols for conducting CD spectroscopy experiments on this compound.

Sample Preparation

a. Peptide Stock Solution:

  • Synthesize or purchase high-purity (>95%) this compound.

  • Prepare a stock solution of the peptide in a suitable buffer, such as 10 mM sodium phosphate, pH 7.4.

  • Determine the precise concentration of the peptide stock solution. This is a critical step for accurate molar ellipticity calculations.

b. Preparation of Membrane-Mimicking Environments:

  • TFE Solutions: Prepare various concentrations of TFE in buffer (e.g., 10%, 30%, 50% v/v). TFE is known to promote helical structures in peptides.

  • SDS Micelles: Prepare a stock solution of SDS (e.g., 100 mM) in the same buffer as the peptide. The critical micelle concentration (CMC) of SDS is approximately 8 mM. Experiments should be conducted at concentrations well above the CMC to ensure the presence of micelles.

  • Lipid Vesicles (LUVs): For a more biologically relevant model, large unilamellar vesicles (LUVs) can be prepared from lipids such as POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) to mimic zwitterionic and anionic membranes, respectively.

CD Spectrometer Setup and Data Acquisition
  • Instrument: A calibrated CD spectrometer.

  • Wavelength Range: 190-260 nm for secondary structure analysis.

  • Cuvette: A quartz cuvette with a path length of 0.1 cm is typically used for far-UV CD.

  • Temperature Control: Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.

  • Spectrometer Parameters:

    • Bandwidth: 1.0 nm

    • Scan Speed: 50 nm/min

    • Data Pitch: 0.5 nm

    • Response Time: 2 s

    • Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.

Experimental Procedure
  • Record a baseline spectrum of the buffer (or buffer with TFE/SDS/LUVs) in the cuvette.

  • Add the this compound stock solution to the cuvette to the desired final concentration (typically 10-50 µM).

  • Gently mix the solution.

  • Acquire the CD spectrum of the peptide sample.

  • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.

Data Analysis
  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation:

    [θ] = (mdeg × 100) / (c × n × l)

    where:

    • mdeg is the observed ellipticity in millidegrees.

    • c is the molar concentration of the peptide.

    • n is the number of amino acid residues in the peptide (17 for this compound).

    • l is the path length of the cuvette in centimeters.

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D3, BeStSel, or the instrument's analysis software) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the CD spectroscopy of this compound.

CD_Workflow cluster_prep Sample Preparation cluster_exp CD Experiment cluster_analysis Data Analysis Peptide_Stock This compound Stock Solution Sample_Mix Prepare Final Sample Peptide_Stock->Sample_Mix Buffer Aqueous Buffer (e.g., Phosphate) Buffer->Sample_Mix Mimetics Membrane Mimetics (TFE, SDS, LUVs) Mimetics->Sample_Mix Spectrometer CD Spectrometer (190-260 nm) Sample_Mix->Spectrometer Load Sample Data_Acq Data Acquisition (Baseline & Sample Spectra) Spectrometer->Data_Acq Baseline_Correction Baseline Subtraction Data_Acq->Baseline_Correction Molar_Ellipticity Calculate Mean Residue Ellipticity Baseline_Correction->Molar_Ellipticity Deconvolution Secondary Structure Estimation Molar_Ellipticity->Deconvolution Results Results Deconvolution->Results α-helix % β-sheet % Random Coil %

Caption: Workflow for CD spectroscopy of this compound.

Proposed Mechanism of this compound Membrane Interaction

The conformational change of this compound from a random coil in an aqueous environment to an α-helix upon membrane interaction is a key step in its biological activity. This transition is driven by the favorable insertion of the peptide's hydrophobic residues into the lipid bilayer, while the hydrophilic residues remain exposed to the aqueous phase or interact with the lipid headgroups.

Membrane_Interaction cluster_aqueous Aqueous Environment cluster_membrane Membrane Environment BIV_random This compound (Random Coil) Membrane Lipid Bilayer BIV_random->Membrane Interaction BIV_helix This compound (α-Helix) Membrane->BIV_helix Conformational Change

Caption: Conformational transition of this compound upon membrane interaction.

By following these protocols and considering the provided data, researchers can effectively utilize circular dichroism spectroscopy to elucidate the structural properties of this compound, contributing to a deeper understanding of its mechanism of action and facilitating its potential development as a therapeutic agent.

References

Application Notes and Protocols for Studying Peptide-Lipid Interactions Using Bombolitin IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin IV is a cationic, amphipathic peptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2][3] It belongs to a family of five structurally related heptadecapeptides (Bombolitin I-V) that exhibit a range of biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties.[1][4] Like other antimicrobial peptides (AMPs), the biological functions of this compound are intrinsically linked to its ability to interact with and disrupt cell membranes. In aqueous environments, Bombolitins are largely unstructured; however, upon encountering a lipid membrane, they adopt an α-helical conformation, facilitating their insertion into the lipid bilayer, leading to pore formation and subsequent cell lysis. This makes this compound an excellent model peptide for studying the fundamental principles of peptide-lipid interactions, which are crucial for understanding antimicrobial mechanisms and for the rational design of new therapeutic agents.

Physicochemical Properties of this compound

This compound is a 17-amino acid peptide with a high proportion of hydrophobic residues, a key characteristic for its interaction with biological membranes. Its amphipathic nature, with distinct hydrophobic and charged regions, drives its insertion into lipid bilayers.

PropertyValueReference
Amino Acid Sequence Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2
Molecular Weight ~1939.4 Da
Classification Cationic, Amphipathic, Antimicrobial Peptide (AMP)
Source Venom of Megabombus pennsylvanicus (bumblebee)

Mechanism of Action: Peptide-Lipid Interaction

The interaction of this compound with lipid membranes is a multi-step process that ultimately leads to membrane permeabilization. This process is primarily driven by electrostatic and hydrophobic interactions. Cationic residues on the peptide are attracted to the negatively charged headgroups of lipids commonly found in bacterial membranes, while the hydrophobic face of the peptide inserts into the nonpolar core of the lipid bilayer.

BombolitinIV_Mechanism cluster_aqueous Aqueous Environment cluster_membrane Lipid Bilayer cluster_interaction Membrane Interaction & Pore Formation B_unstructured This compound (Unstructured) Membrane Lipid Membrane B_bound Surface Binding & α-Helical Folding B_unstructured->B_bound Electrostatic Attraction B_inserted Hydrophobic Insertion B_bound->B_inserted Hydrophobic Interaction Pore Pore Formation B_inserted->Pore Lysis Cell Lysis Pore->Lysis

Caption: Mechanism of this compound interaction with a lipid membrane.

Experimental Protocols

Peptide Synthesis and Purification

This compound can be chemically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (fluorenylmethyloxycarbonyl) chemistry.

Protocol:

  • Resin Preparation: Start with a suitable solid support resin functionalized to anchor the C-terminal amino acid (Valine).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the anchored amino acid using a base, typically piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using coupling reagents like HBTU/HOBt or DIC/Oxyma and add it to the resin to form a peptide bond.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized this compound using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Preparation of Lipid Vesicles (Liposomes)

Lipid vesicles are excellent model systems for studying peptide-lipid interactions. The lipid composition can be tailored to mimic specific biological membranes.

Protocol for Large Unilamellar Vesicles (LUVs):

  • Lipid Film Hydration: Dissolve the desired lipids (e.g., a mixture of zwitterionic and anionic phospholipids to mimic bacterial membranes) in an organic solvent (e.g., chloroform/methanol). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer (e.g., Tris or HEPES buffer) to form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: Subject the MLV suspension to several cycles of freezing in liquid nitrogen and thawing in a warm water bath to promote the formation of more uniform vesicles.

  • Extrusion: Extrude the vesicle suspension multiple times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to produce LUVs of a uniform size distribution.

  • Characterization: The size and lamellarity of the vesicles can be characterized by dynamic light scattering (DLS).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the secondary structure of peptides in different environments. It is used to monitor the conformational change of this compound from a random coil in an aqueous solution to an α-helix upon binding to lipid vesicles.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in buffer and in the presence of lipid vesicles at various peptide-to-lipid molar ratios.

  • CD Measurement: Record the CD spectra of the samples in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: The α-helical content can be estimated from the characteristic negative bands at approximately 208 and 222 nm. The change in ellipticity at 222 nm is often monitored as a function of lipid concentration to determine the peptide's affinity for the membrane.

Fluorescence Leakage Assay

This assay measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

Protocol:

  • Vesicle Preparation: Prepare LUVs as described above, but include a self-quenching concentration of a fluorescent dye (e.g., calcein or carboxyfluorescein) in the hydration buffer.

  • Removal of External Dye: Remove the unencapsulated dye by size-exclusion chromatography (e.g., using a Sephadex column).

  • Leakage Measurement: Place the dye-loaded vesicles in a cuvette and monitor the fluorescence intensity over time using a fluorometer.

  • Peptide Addition: Add this compound to the vesicle suspension and continue to monitor the fluorescence. The leakage of the dye out of the vesicles will result in its dequenching and a corresponding increase in fluorescence intensity.

  • Maximum Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and determine the maximum fluorescence signal, which corresponds to 100% leakage.

  • Data Analysis: The percentage of leakage induced by this compound can be calculated relative to the maximum leakage.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively reported in the literature, the following table summarizes typical data that can be obtained for Bombolitin family members and related peptides using the protocols described above. Researchers are encouraged to perform these measurements for this compound to further characterize its activity.

Experimental ParameterTypical Value Range for Bombolitins/AMPsMethodReference
Hemolytic Activity (ED50) 0.7 µg/mL (for Bombolitin V)Hemolysis Assay
Mast Cell Degranulation (ED50) 2 µg/mL (for Bombolitin V)Histamine Release Assay
α-Helical Content in presence of micelles/vesicles ~60-70%Circular Dichroism
Membrane Binding Affinity (Kd) Low µM rangeFluorescence/SPR
Membrane Leakage Concentration-dependentFluorescence Leakage Assay
Minimum Inhibitory Concentration (MIC) Varies with bacterial strainBroth Microdilution Assay

Experimental Workflow

The following diagram illustrates a typical workflow for studying the interaction of this compound with lipid membranes.

Experimental_Workflow cluster_prep Preparation cluster_analysis Biophysical Analysis cluster_activity Biological Activity cluster_interpretation Data Interpretation Peptide_Synth This compound Synthesis & Purification CD_Spec Circular Dichroism (Secondary Structure) Peptide_Synth->CD_Spec Fluorescence_Leakage Fluorescence Leakage (Membrane Permeabilization) Peptide_Synth->Fluorescence_Leakage ITC Isothermal Titration Calorimetry (Binding Thermodynamics) Peptide_Synth->ITC NMR NMR Spectroscopy (3D Structure & Orientation) Peptide_Synth->NMR Antimicrobial Antimicrobial Assays (MIC Determination) Peptide_Synth->Antimicrobial Hemolysis Hemolysis Assays (Toxicity) Peptide_Synth->Hemolysis Vesicle_Prep Lipid Vesicle Preparation Vesicle_Prep->CD_Spec Vesicle_Prep->Fluorescence_Leakage Vesicle_Prep->ITC Vesicle_Prep->NMR Data_Analysis Data Analysis & Model Development CD_Spec->Data_Analysis Fluorescence_Leakage->Data_Analysis ITC->Data_Analysis NMR->Data_Analysis Antimicrobial->Data_Analysis Hemolysis->Data_Analysis

Caption: A typical experimental workflow for studying this compound-lipid interactions.

References

Application Notes and Protocols: Antimicrobial Assay for Bombolitin IV Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin IV is a cationic antimicrobial peptide (AMP) with demonstrated activity against a range of microorganisms. This document provides a detailed protocol for determining the antimicrobial efficacy of this compound against gram-positive bacteria, specifically focusing on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The methodologies outlined are based on established broth microdilution techniques, widely accepted for evaluating the potency of antimicrobial agents. Understanding the precise concentrations at which this compound inhibits or kills pathogenic bacteria is a critical step in the assessment of its therapeutic potential.

Data Presentation

Quantitative data for the antimicrobial activity of this compound against specific gram-positive bacteria are not extensively available in the public domain. The following table is provided as a template for researchers to systematically record their experimental findings when determining the MIC and MBC values of this compound.

Gram-Positive BacteriumStrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureuse.g., ATCC 29213Data to be determinedData to be determined
Bacillus subtilise.g., ATCC 6633Data to be determinedData to be determined
Enterococcus faecalise.g., ATCC 29212Data to be determinedData to be determined
Streptococcus pneumoniaee.g., ATCC 49619Data to be determinedData to be determined
Listeria monocytogenese.g., ATCC 19115Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the steps to ascertain the lowest concentration of this compound that visibly inhibits the growth of gram-positive bacteria.

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, round-bottom microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • 0.5 McFarland turbidity standard

  • Sterile saline or CAMHB

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 2-3 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • In a 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing bacteria but no peptide), and well 12 will be the sterility control (containing only broth).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound in which there is no visible growth of bacteria. The result can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and is used to determine the lowest concentration of this compound that results in bacterial death. The MBC is identified by determining the lowest concentration of an antibacterial agent that reduces the viability of the initial bacterial inoculum by ≥99.9%.[1]

Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • Sterile microcentrifuge tubes and spreader

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot from each.

    • Spread each aliquot onto a separate, clearly labeled MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in no colony formation or a ≥99.9% reduction in the initial inoculum count.

Mechanism of Action and Experimental Workflow

The antimicrobial activity of many cationic peptides, including likely this compound, against gram-positive bacteria is primarily attributed to the disruption of the bacterial cell membrane.

G cluster_workflow Experimental Workflow for MIC/MBC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, dilute to 5x10^5 CFU/mL) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_peptide Prepare Serial Dilutions of this compound prep_peptide->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates at 37°C for 18-24h subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with no bacterial growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

The proposed mechanism involves an initial electrostatic interaction between the positively charged peptide and the negatively charged components of the gram-positive bacterial cell wall, such as teichoic acids.[2] This interaction facilitates the peptide's transit to the cytoplasmic membrane, where it disrupts the lipid bilayer, leading to pore formation, leakage of cellular contents, and ultimately, cell death.

G cluster_mechanism Proposed Mechanism of this compound against Gram-Positive Bacteria bombolitin This compound (Cationic Peptide) cell_wall Gram-Positive Cell Wall (Negatively Charged Teichoic Acids) bombolitin->cell_wall Electrostatic Attraction membrane Cytoplasmic Membrane (Anionic Phospholipids) cell_wall->membrane Translocation pore_formation Membrane Permeabilization & Pore Formation membrane->pore_formation Disruption of Lipid Bilayer leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) pore_formation->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Proposed membrane disruption mechanism.

References

Troubleshooting & Optimization

troubleshooting low yield in Bombolitin IV synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Bombolitin IV. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the solid-phase peptide synthesis (SPPS) of this peptide. The following guides and frequently asked questions (FAQs) address specific challenges related to the this compound sequence: Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 .

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis of this compound is primarily challenged by two sequence-dependent issues:

  • Peptide Aggregation: The high content of hydrophobic and β-branched amino acids (Isoleucine, Leucine, Valine) promotes the self-association of growing peptide chains. This can hinder reagent access, leading to incomplete deprotection and coupling reactions, ultimately causing low yields.[1][2]

  • Aspartimide Formation: The presence of an Aspartic acid (Asp) residue in the sequence, specifically the Asp-Ile motif, creates a high risk of forming a cyclic aspartimide side product. This reaction is catalyzed by the bases used for Fmoc deprotection and can lead to a mixture of unwanted by-products and reduced yield of the target peptide.[3][4]

Q2: Which specific amino acid sequences in this compound are most problematic?

A2: The most problematic sequences are:

  • Hydrophobic clusters: Stretches of hydrophobic residues like Ile-Leu-Ala and Val-Leu-Gly can initiate and propagate peptide chain aggregation.[5]

  • Asp-Ile linkage: The Asp-Ile sequence is susceptible to base-catalyzed aspartimide formation during the Fmoc deprotection steps.

Q3: How can I monitor the efficiency of the synthesis in real-time?

A3: You can use several methods to monitor the progress of your synthesis:

  • Colorimetric Tests: The Kaiser test (for primary amines) or the TNBS test can be performed on a small sample of resin beads to check for the completeness of the coupling reaction. A positive result (e.g., a blue color for the Kaiser test) indicates the presence of free amines and, therefore, an incomplete coupling.

  • Mass Spectrometry (MS) Analysis of a Test Cleavage: Analyzing a small, cleaved portion of the peptide-resin by MS is the most direct method to identify any issues. The presence of deletion sequences (missing amino acids) or unexpected adducts can help diagnose problems early.

Troubleshooting Guides

Issue 1: Low Yield Due to Peptide Aggregation

Symptoms:

  • Poor resin swelling observed during synthesis.

  • Slow or incomplete Fmoc deprotection, indicated by persistent color in the deprotection solution.

  • Incomplete coupling reactions, confirmed by a positive Kaiser test after coupling.

  • HPLC analysis of the crude product shows a complex mixture with multiple deletion peaks.

Root Causes & Solutions:

Root CauseMitigation Strategy
Interchain Hydrogen Bonding The growing peptide chains form stable secondary structures (β-sheets) that are insoluble in the synthesis solvent.
Change the synthesis solvent: Use more polar solvents like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the solvent to disrupt hydrogen bonding.
Synthesize at elevated temperature: Increasing the temperature can help to break up secondary structures.
Use a low-loading resin: This increases the distance between peptide chains on the support, reducing the likelihood of intermolecular aggregation.
"Difficult" Hydrophobic Sequences Peptides rich in hydrophobic amino acids, like this compound, are inherently prone to aggregation.
Incorporate pseudoproline dipeptides: These derivatives can be inserted at specific points in the sequence to disrupt the formation of secondary structures.
Use backbone protection: Employing protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen can prevent hydrogen bonding.
Microwave-assisted synthesis: Microwave energy can help to reduce aggregation and improve coupling efficiency.
Issue 2: Side Reactions - Aspartimide Formation

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude peptide, often eluting close to the main product peak.

  • Mass spectrometry data showing a mass corresponding to the desired peptide but with altered fragmentation, or the presence of a peak corresponding to a dehydrated product.

Root Causes & Solutions:

Root CauseMitigation Strategy
Base-Catalyzed Cyclization at Asp-Ile The amide nitrogen following the Asp residue attacks the side-chain carboxyl group, forming a stable five-membered ring (aspartimide). This is promoted by the piperidine used for Fmoc deprotection.
Use a sterically hindered protecting group for Asp: Replace the standard tert-butyl (tBu) group with a bulkier group like 3-methylpent-3-yl (OMpe).
Modify Fmoc deprotection conditions: Add an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution. Alternatively, use a weaker base such as piperazine.
Backbone protection: Incorporating a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amino acid preceding Asp can prevent aspartimide formation.
Prolonged Exposure to Basic Conditions Extended Fmoc deprotection times increase the risk of aspartimide formation.
Optimize deprotection time: Use the minimum time required for complete Fmoc removal, which can be monitored by UV.
Issue 3: Incomplete Coupling of Bulky Residues

Symptoms:

  • Positive Kaiser test after a coupling step, particularly after coupling Isoleucine, Leucine, or Valine.

  • Mass spectrometry of the crude product reveals deletion sequences corresponding to the missing bulky amino acid.

Root Causes & Solutions:

Root CauseMitigation Strategy
Steric Hindrance The bulky side chains of β-branched amino acids (Ile, Val) can physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain.
Increase coupling time: Allow for a longer reaction time for these specific residues.
Double couple: Perform the coupling step twice to ensure the reaction goes to completion.
Use a more potent coupling reagent: Reagents like HATU or HCTU can be more effective for sterically hindered amino acids.
Use pre-formed amino acid fluorides: These are highly reactive and can improve coupling efficiency for difficult residues.

Experimental Protocols

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific equipment and reagents used.

  • Resin Swelling: Swell a suitable Rink Amide resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling reagent such as HBTU (3.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For bulky residues (Ile, Val, Leu), consider extending the time or performing a double coupling.

    • Wash the resin thoroughly with DMF.

  • Monitoring: After the coupling step, perform a Kaiser test to ensure completion. If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, such as TFA/TIS/H₂O (95:2.5:2.5), for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_hplc Analyze Crude Product by HPLC/MS start->check_hplc complex_hplc Complex HPLC Profile (Multiple Peaks) check_hplc->complex_hplc Yes deletion_peaks Deletion Sequences (Missing Amino Acids) complex_hplc->deletion_peaks side_product_peaks Side Product Peaks (e.g., Dehydrated Product) complex_hplc->side_product_peaks aggregation Likely Aggregation Issue deletion_peaks->aggregation incomplete_coupling Incomplete Coupling deletion_peaks->incomplete_coupling aspartimide Aspartimide Formation side_product_peaks->aspartimide solution_aggregation Solutions: - Use NMP or chaotropic salts - Increase temperature - Use low-loading resin - Incorporate pseudoprolines aggregation->solution_aggregation solution_coupling Solutions: - Double couple bulky residues - Use stronger coupling reagents (HATU) - Increase coupling time incomplete_coupling->solution_coupling solution_aspartimide Solutions: - Use Asp(OMpe)-OH - Add HOBt to deprotection solution - Use weaker base (piperazine) aspartimide->solution_aspartimide

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Aspartimide_Formation cluster_peptide Peptide Chain cluster_products Side Products p1 ...-Lys-Asp(OtBu)-Ile-... deprotection Fmoc Deprotection (20% Piperidine in DMF) p1->deprotection cyclization Base-catalyzed Intramolecular Cyclization deprotection->cyclization aspartimide Aspartimide Intermediate cyclization->aspartimide alpha_peptide α-Aspartyl Peptide aspartimide->alpha_peptide beta_peptide β-Aspartyl Peptide aspartimide->beta_peptide piperidide Piperidide Adducts aspartimide->piperidide

Caption: Pathway of aspartimide formation during Fmoc-SPPS.

References

Technical Support Center: Optimizing HPLC Gradient for Bombolitin IV Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Bombolitin IV. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing the High-Performance Liquid Chromatography (HPLC) gradient for this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its HPLC purification?

A1: this compound is a 17-amino-acid cationic peptide with a molecular weight of approximately 1829 Da.[1][2] Its sequence, Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2, is rich in hydrophobic amino acids.[2] These properties—cationic nature and hydrophobicity—are the primary determinants of its retention behavior in reversed-phase HPLC. The positive charges from lysine and histidine residues can lead to interactions with residual silanols on the silica-based stationary phase, while the hydrophobic residues are crucial for its retention on a C8 or C18 column.

Q2: What is a recommended starting HPLC method for this compound purification?

A2: A good starting point for purifying this compound is to use a reversed-phase C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA). A typical starting gradient could be a linear progression from 20% to 80% acetonitrile over 30 minutes.

Q3: Why is trifluoroacetic acid (TFA) commonly used in the mobile phase for this compound purification?

A3: Trifluoroacetic acid (TFA) is a common additive in peptide separations for several reasons. It acts as an ion-pairing agent, masking the interactions between the positively charged residues of this compound and the stationary phase, which helps to improve peak shape and reduce tailing. Additionally, TFA helps to acidify the mobile phase, which can improve the solubility of the peptide.

Q4: What detection wavelength is suitable for this compound?

A4: For peptide analysis, UV detection at 220 nm is generally recommended as it corresponds to the absorbance of the peptide backbone. If your sequence contained aromatic residues like tryptophan or tyrosine, detection at 280 nm would also be an option.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Broadening)

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions The cationic nature of this compound can lead to interactions with the stationary phase. Ensure the concentration of TFA in your mobile phase is sufficient (typically 0.1%). If tailing persists, consider using a different ion-pairing agent like formic acid, although this may alter selectivity.
Column Overload Injecting too much sample can lead to peak broadening. Reduce the sample concentration or injection volume.
Low Column Temperature Increasing the column temperature (e.g., to 30-40 °C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer.
Column Contamination or Degradation If the column is old or has been used with harsh conditions, it may need to be cleaned or replaced.
Issue 2: Poor Resolution of this compound from Impurities

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Gradient Slope If impurities are eluting very close to the main peak, "flattening" the gradient around the elution point of this compound can improve separation. For example, if this compound elutes at 40% acetonitrile, you could modify the gradient to have a slower increase in acetonitrile in the 30-50% range.
Incorrect Organic Solvent While acetonitrile is the most common organic modifier, methanol can sometimes offer different selectivity and may improve the resolution of certain impurities.
Suboptimal Flow Rate Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
Wrong Stationary Phase If resolution is still poor, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
Issue 3: High Backpressure

Possible Causes and Solutions:

Possible Cause Solution
Column or Frit Blockage Filter your sample before injection to remove any particulate matter. If you suspect a blockage, you can try back-flushing the column according to the manufacturer's instructions.
Precipitation in the System Ensure that your mobile phase components are fully miscible and that your sample is soluble in the starting mobile phase conditions.
High Flow Rate Reduce the flow rate to a level appropriate for the column dimensions and particle size.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Purification

This protocol provides a starting point for the purification of this compound. Optimization will likely be required.

1. Sample Preparation:

  • Dissolve the crude this compound sample in a small volume of Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.

2. HPLC System and Column:

  • System: A standard HPLC system with a gradient pump and UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

4. Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 20 µL
Gradient See Table 1

Table 1: Example HPLC Gradient Program

Time (min) % Mobile Phase B
020
3080
32100
35100
3720
4020

Visualizations

Workflow for HPLC Gradient Optimization

The following diagram illustrates a logical workflow for optimizing the HPLC gradient for this compound purification.

HPLC_Optimization_Workflow cluster_troubleshooting Troubleshooting start Start with Initial Method (e.g., 20-80% ACN over 30 min) run1 Run Initial Gradient start->run1 eval1 Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time run1->eval1 poor_shape Poor Peak Shape? eval1->poor_shape adjust_tfa Adjust TFA Concentration or Temperature poor_shape->adjust_tfa Yes poor_res Poor Resolution? poor_shape->poor_res No adjust_tfa->run1 adjust_gradient Flatten Gradient Slope poor_res->adjust_gradient Yes good_enough Acceptable Result? poor_res->good_enough No adjust_gradient->run1 good_enough->adjust_gradient No, further optimization needed end Optimized Method good_enough->end Yes

Caption: A logical workflow for optimizing the HPLC gradient for this compound purification.

Troubleshooting Logic for Common HPLC Issues

This diagram outlines the decision-making process for troubleshooting common HPLC problems encountered during peptide purification.

HPLC_Troubleshooting_Logic start Problem Observed in Chromatogram issue Identify Primary Issue start->issue peak_tailing Peak Tailing/ Broadening issue->peak_tailing Peak Shape low_res Poor Resolution issue->low_res Resolution high_pressure High Backpressure issue->high_pressure Pressure solution_tailing Check TFA Concentration Increase Temperature Reduce Sample Load peak_tailing->solution_tailing solution_res Flatten Gradient Change Organic Solvent Lower Flow Rate low_res->solution_res solution_pressure Filter Sample Check for Blockages Reduce Flow Rate high_pressure->solution_pressure

References

Technical Support Center: Bombolitin IV Aggregation Prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bombolitin IV. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage the aggregation of this compound in solution, ensuring the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible particulates. What is happening?

A1: Cloudiness or visible particulates in your this compound solution are strong indicators of peptide aggregation. This compound is a hydrophobic peptide, and like many antimicrobial peptides, it has a tendency to self-associate and form larger aggregates in aqueous solutions. This process can be influenced by several factors including peptide concentration, pH, temperature, and the ionic strength of the buffer.

Q2: What are the primary factors that promote this compound aggregation?

A2: The aggregation of this compound is primarily driven by hydrophobic interactions between peptide molecules. Key factors that can promote this process include:

  • High Peptide Concentration: The higher the concentration of this compound, the greater the likelihood of intermolecular interactions and aggregation.[1]

  • pH near the Isoelectric Point (pI): At the pI, the net charge of the peptide is zero, which minimizes electrostatic repulsion between molecules and can lead to increased aggregation.[2][3]

  • Elevated Temperatures: Higher temperatures can increase the kinetic energy of peptide molecules, promoting collisions and hydrophobic interactions that lead to aggregation.[4]

  • High Ionic Strength: While moderate salt concentrations can sometimes stabilize peptides, high ionic strength can shield charges and promote aggregation by favoring hydrophobic interactions.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound solution can induce stress and lead to aggregation.[5]

Q3: How can I prevent this compound from aggregating in my stock solutions?

A3: To maintain the stability of your this compound stock solutions, consider the following preventative measures:

  • Optimize Storage Conditions: For long-term storage, it is best to store this compound in its lyophilized powder form at -20°C or -80°C in a tightly sealed vial with a desiccant. When preparing a solution, allow the vial to warm to room temperature before opening to prevent condensation.

  • Choose an Appropriate Solvent: For initial reconstitution, use a small amount of an organic solvent like DMSO or acetonitrile, especially if the peptide is highly hydrophobic, before diluting with your aqueous buffer. Note that DMSO should be used with caution for peptides containing methionine or free cysteine as it can cause oxidation.

  • Control the pH: Prepare your stock solution in a buffer with a pH that is at least 1-2 units away from the peptide's isoelectric point (pI). For basic peptides, an acidic buffer is generally suitable, while acidic peptides are more stable in a basic buffer.

  • Work at Low Temperatures: When handling solutions, it is advisable to keep them on ice to minimize the risk of temperature-induced aggregation.

  • Aliquot Solutions: To avoid multiple freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes for storage at -20°C or -80°C.

Q4: What excipients can be added to my this compound solution to improve its stability?

A4: The addition of certain excipients can significantly enhance the stability of this compound in solution by minimizing aggregation. Consider the following options:

  • Sugars and Polyols: Sugars like sucrose and trehalose, and polyols such as mannitol and glycerol, can act as cryoprotectants and stabilizers.

  • Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can be effective in preventing aggregation by reducing surface tension and shielding hydrophobic regions of the peptide.

  • Amino Acids: Certain amino acids, such as arginine and glycine, have been shown to act as stabilizing agents for peptides and proteins in solution.

It is important to note that some excipients, particularly antimicrobial preservatives like m-cresol, can potentially induce aggregation of certain peptides. Therefore, it is crucial to test the compatibility of any new excipient with this compound.

Troubleshooting Guide

If you are encountering aggregation with your this compound solution, follow this step-by-step troubleshooting guide.

TroubleshootingGuide start Problem: this compound Aggregation Observed check_concentration Is the peptide concentration too high? start->check_concentration reduce_concentration Action: Dilute the sample or work with lower concentrations. check_concentration->reduce_concentration Yes check_ph Is the buffer pH near the isoelectric point (pI)? check_concentration->check_ph No reassess Re-evaluate solution for aggregation. reduce_concentration->reassess adjust_ph Action: Change the buffer to one with a pH at least 1-2 units away from the pI. check_ph->adjust_ph Yes check_temperature Has the solution been exposed to high temperatures or multiple freeze-thaw cycles? check_ph->check_temperature No adjust_ph->reassess control_temperature Action: Store at 4°C for short-term, -20°C or -80°C for long-term. Aliquot to avoid freeze-thaw cycles. check_temperature->control_temperature Yes check_excipients Are there excipients in the formulation? check_temperature->check_excipients No control_temperature->reassess add_stabilizers Action: Consider adding stabilizers like sucrose, glycerol, or a non-ionic surfactant (e.g., Polysorbate 20). check_excipients->add_stabilizers No check_excipients->reassess Yes, but aggregation persists add_stabilizers->reassess

Caption: Troubleshooting workflow for this compound aggregation.

Quantitative Data Summary

While specific quantitative data for this compound aggregation is limited in the literature, the following table provides typical parameters for antimicrobial peptides (AMPs) that can serve as a guideline for your experiments.

ParameterTypical Value/Range for AMPsSignificance for this compound Aggregation
Isoelectric Point (pI) 9.0 - 11.0 (for cationic AMPs)Working at a pH below this range (e.g., pH 4-7) will maintain a net positive charge and reduce aggregation.
Optimal Storage Temperature (Lyophilized) -20°C to -80°CMinimizes chemical degradation and maintains long-term stability.
Optimal Storage Temperature (In Solution) 4°C (short-term), -20°C to -80°C (long-term)Reduces the rate of aggregation and degradation in aqueous environments.
Critical Aggregation Concentration (CAC) Highly variable (µM to mM range)This is the concentration above which aggregation is significantly more likely to occur. It is recommended to work below the CAC whenever possible.
Effective Stabilizer Concentration (Sucrose) 5% - 10% (w/v)Can prevent aggregation during freeze-thawing and long-term storage.
Effective Stabilizer Concentration (Polysorbate 20) 0.01% - 0.1% (v/v)Effective at preventing surface-induced aggregation.

Experimental Protocols

To monitor and characterize the aggregation of this compound, the following experimental protocols are recommended.

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. An increase in the hydrodynamic radius of the particles over time or under stress conditions can indicate aggregation.

DLS_Workflow prep_sample 1. Prepare this compound solution in a filtered, appropriate buffer. instrument_setup 2. Set up DLS instrument (e.g., equilibrate temperature). prep_sample->instrument_setup measurement 3. Place sample in a clean cuvette and perform DLS measurement. instrument_setup->measurement data_analysis 4. Analyze the correlation function to obtain size distribution and polydispersity index (PDI). measurement->data_analysis interpretation 5. Interpret results: an increase in particle size or PDI suggests aggregation. data_analysis->interpretation

Caption: Experimental workflow for DLS analysis.

Detailed Methodology:

  • Sample Preparation: Prepare this compound solutions at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove any dust or particulate matter. It is crucial to work in a clean environment to avoid contamination.

  • Instrumentation: Use a calibrated Dynamic Light Scattering instrument. Set the desired measurement temperature and allow the instrument to equilibrate.

  • Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the instrument and initiate the measurement. The instrument's software will typically collect data over a set period.

  • Data Analysis: The software will generate an autocorrelation function from the scattered light intensity fluctuations. This function is then used to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the width of the size distribution.

  • Interpretation: A monodisperse, non-aggregated sample will show a single, narrow peak in the size distribution and a low PDI. The appearance of larger particles or an increase in the PDI over time or under different conditions is indicative of aggregation.

Thioflavin T (ThT) Assay for Fibril Detection

The Thioflavin T (ThT) assay is a widely used method to detect the presence of amyloid-like fibrils, which are a common form of peptide and protein aggregates. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM) in a suitable buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.0). This solution should be filtered through a 0.2 µm syringe filter and stored in the dark.

    • On the day of the experiment, dilute the ThT stock solution to a working concentration (e.g., 10-20 µM) in the same buffer.

  • Assay Procedure:

    • In a 96-well black plate, add a small volume of your this compound sample (e.g., 5-10 µL) to each well. Include a negative control of the buffer alone and a positive control if available.

    • Add the ThT working solution to each well to a final volume (e.g., 200 µL).

    • Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) in the dark.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 480-490 nm.

  • Data Analysis and Interpretation:

    • Subtract the fluorescence of the buffer-only control from your sample readings.

    • A significant increase in fluorescence intensity in the presence of this compound compared to a non-aggregated control indicates the formation of amyloid-like fibrils. The intensity of the fluorescence is generally proportional to the amount of fibrils present.

References

Technical Support Center: Enhancing the Solubility of Synthetic Bombolitin IV

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic Bombolitin IV. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experimental work with this peptide.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and why is its solubility a concern?

Synthetic this compound is a heptadecapeptide (a peptide with 17 amino acids) originally identified in the venom of the bumblebee Megabombus pennsylvanicus. Its sequence is Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2[1]. Bombolitins, including this compound, are known to be rich in hydrophobic amino acids, which can lead to poor solubility in aqueous solutions and a tendency to aggregate[1]. This can complicate experimental procedures and lead to inaccurate results.

Q2: I'm having trouble dissolving my lyophilized this compound. What is the recommended starting procedure?

For any new batch of lyophilized peptide, it is crucial to start with a small test amount rather than risking the entire sample[2]. Here is a general recommended procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation[2].

  • Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 5 minutes) to ensure all the powder is at the bottom[2].

  • Initial Solvent Test: Start with a small amount of sterile, deionized water or a common buffer like phosphate-buffered saline (PBS) at a pH of 7.0–7.4.

  • Gentle Agitation: Vortex or sonicate the solution briefly to aid dissolution. Sonication can help break up small aggregates.

If the peptide does not dissolve, proceed to the troubleshooting guide below.

Q3: My this compound solution appears cloudy or has visible precipitates. What does this indicate?

A cloudy or precipitated solution indicates that the peptide is not fully dissolved and may be forming aggregates. This can be due to several factors, including the solvent choice, pH, concentration, and temperature. Using a solution with suspended particles will lead to inaccurate concentration measurements and unreliable experimental outcomes.

Q4: Can I heat the solution to improve solubility?

Gentle warming can sometimes help dissolve a peptide. However, excessive heat should be avoided as it can lead to peptide degradation. If you choose to warm the solution, do so carefully and monitor for any signs of degradation.

Troubleshooting Guide: Improving this compound Solubility

Issue 1: Synthetic this compound does not dissolve in aqueous buffers (e.g., water, PBS).
  • Analysis of this compound Properties: The amino acid sequence of this compound (Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2) contains a high proportion of hydrophobic residues (Ile, Leu, Val, Ala). To predict its behavior, we can estimate its net charge at neutral pH.

    • Basic residues (positively charged): Lysine (K) x 3, Histidine (H) x 1, N-terminal amine x 1 = +5

    • Acidic residues (negatively charged): Aspartic acid (D) x 1, C-terminal carboxyl (amidated) = -1

    • Net charge at pH ~7: +4

    Since the peptide has a net positive charge, it is considered a basic peptide.

  • Troubleshooting Steps:

    • Acidic Solution: For basic peptides, solubility can often be improved by dissolving them in a dilute acidic solution. Try dissolving the peptide in a small amount of 10% aqueous acetic acid and then diluting it to the desired concentration with your experimental buffer.

    • Organic Co-solvents: Due to its hydrophobicity, an organic solvent may be necessary.

      • First, try to dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

      • Once fully dissolved, slowly add the aqueous buffer to the peptide-organic solvent mixture dropwise while gently vortexing to reach the final desired concentration. This prevents the peptide from precipitating out of solution.

      • Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological assays. A final concentration of 1% DMSO is generally considered safe for many cell-based assays.

Issue 2: The peptide dissolves initially but then precipitates over time or upon dilution.
  • Cause: This is often a sign of aggregation, which can be dependent on concentration, pH, and ionic strength. The initial dissolution in a small volume of solvent may be successful, but as the conditions change (e.g., dilution into a buffer of a different pH or salt concentration), the peptide's solubility can decrease.

  • Troubleshooting Steps:

    • Adjust pH: The solubility of peptides is generally lowest at their isoelectric point (pI) and increases as the pH is moved further away from the pI. Since this compound is a basic peptide, maintaining a slightly acidic pH may help keep it in solution.

    • Reduce Salt Concentration: High salt concentrations can sometimes decrease the solubility of hydrophobic peptides by promoting hydrophobic interactions and aggregation. Try reducing the ionic strength of your buffer.

    • Work at Lower Concentrations: If possible, work with more dilute solutions of this compound to reduce the likelihood of concentration-dependent aggregation.

    • Incorporate Chaotropic Agents: In cases of severe aggregation, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used to dissolve the peptide by disrupting the non-covalent interactions that lead to aggregation. However, these are denaturing agents and may not be suitable for all experimental applications.

Summary of Solubilization Strategies

StrategyDescriptionWhen to UseConsiderations
pH Adjustment Dissolving the peptide in a buffer with a pH away from its isoelectric point. For the basic this compound, a slightly acidic pH is recommended.When the peptide is insoluble in neutral aqueous buffers.The final pH must be compatible with the experimental assay.
Organic Co-solvents Using a small amount of an organic solvent like DMSO or DMF to initially dissolve the peptide before diluting with an aqueous buffer.For highly hydrophobic peptides like this compound that are insoluble in aqueous solutions.The final concentration of the organic solvent should be kept low to avoid interference with biological assays.
Sonication Using ultrasonic waves to break up peptide aggregates and aid dissolution.As a general step to aid dissolution in any solvent.Use brief pulses and keep the sample on ice to prevent heating and potential degradation.
Gentle Warming Carefully increasing the temperature of the solution to improve solubility.When other methods are insufficient.Avoid excessive heat to prevent peptide degradation.
Chaotropic Agents Using denaturing agents like guanidine-HCl or urea to disrupt aggregation.For peptides with very strong aggregation tendencies that do not respond to other methods.These agents will likely disrupt the peptide's secondary structure and are not suitable for functional assays.

Experimental Protocols

Protocol 1: Stepwise Solubilization of Synthetic this compound

This protocol provides a systematic approach to solubilizing this compound, starting with the least harsh conditions.

  • Initial Assessment:

    • Calculate the net charge of the peptide at neutral pH to classify it as acidic, basic, or neutral. As determined above, this compound is a basic peptide.

  • Step 1: Aqueous Solution (Water)

    • Add a small volume of sterile, deionized water to a pre-weighed, small aliquot of lyophilized this compound.

    • Vortex gently. If not dissolved, sonicate for 10-20 seconds.

    • If the solution is clear, the peptide is soluble. Proceed with your experiment. If it remains cloudy or precipitated, proceed to the next step.

  • Step 2: Acidic Aqueous Solution

    • To the same vial (or a fresh aliquot), add a small volume of 10% acetic acid.

    • Vortex and sonicate as before.

    • If the solution becomes clear, slowly dilute to the final concentration with your desired aqueous buffer.

    • If the peptide is still not dissolved, it is necessary to use an organic solvent. Lyophilize the peptide to remove the acetic acid before proceeding.

  • Step 3: Organic Solvent

    • Add a minimal volume of DMSO (or DMF) to the lyophilized peptide to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure it is fully dissolved.

    • Slowly add the concentrated peptide-organic solvent stock solution dropwise into your final aqueous buffer while vortexing.

    • Monitor for any signs of precipitation. If precipitation occurs, the final concentration may be too high for that specific buffer composition.

Visualizing the Workflow and Concepts

BombolitinIV_Solubility_Workflow start Start: Lyophilized This compound test_water Test Solubility in Sterile Water start->test_water sonicate_water Vortex/Sonicate test_water->sonicate_water is_soluble_water Soluble? sonicate_water->is_soluble_water end_soluble Solution Ready is_soluble_water->end_soluble Yes test_acid Test Solubility in 10% Acetic Acid is_soluble_water->test_acid No sonicate_acid Vortex/Sonicate test_acid->sonicate_acid is_soluble_acid Soluble? sonicate_acid->is_soluble_acid dilute_buffer Dilute with Aqueous Buffer is_soluble_acid->dilute_buffer Yes use_organic Use Organic Solvent (e.g., DMSO) is_soluble_acid->use_organic No (Lyophilize first) dilute_buffer->end_soluble dissolve_organic Dissolve in minimal organic solvent use_organic->dissolve_organic dropwise_dilution Add dropwise to aqueous buffer dissolve_organic->dropwise_dilution dropwise_dilution->end_soluble

Caption: A decision-tree workflow for the systematic solubilization of synthetic this compound.

BombolitinIV_Aggregation_Factors aggregation This compound Aggregation low_solubility Poor Solubility aggregation->low_solubility high_conc High Peptide Concentration high_conc->aggregation pi_ph pH near Isoelectric Point (pI) pi_ph->aggregation high_salt High Salt Concentration high_salt->aggregation hydrophobicity Inherent Hydrophobicity hydrophobicity->aggregation

Caption: Factors influencing the aggregation and subsequent poor solubility of this compound.

References

challenges in the purification of hydrophobic peptides like Bombolitin IV

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Hydrophobic Peptide Purification. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of hydrophobic peptides, such as Bombolitin IV. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of hydrophobic peptides like this compound.

Q1: My hydrophobic peptide, like this compound, shows poor solubility in the initial mobile phase. What should I do?

A1: Poor solubility is a primary challenge. Here are several strategies to address this:

  • Use of Organic Solvents: Initially dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methylpyrrolidone (NMP).[1] Subsequently, dilute the solution with the initial mobile phase. Be cautious, as high concentrations of these solvents can affect peak shape and retention time.

  • Acidic Conditions: Incorporating acids like trifluoroacetic acid (TFA) or formic acid (FA) in the aqueous mobile phase can improve the solubility of many peptides by increasing their net charge.[2]

  • Solvent Composition: For extremely hydrophobic peptides, increasing the initial percentage of the organic solvent in the gradient can prevent precipitation upon injection.[1]

  • Temperature: Increasing the column temperature can enhance the solubility of hydrophobic peptides.[3]

Q2: I am observing significant peak tailing and broadening during the RP-HPLC purification of my hydrophobic peptide. What are the causes and solutions?

A2: Peak tailing and broadening are often due to secondary interactions with the stationary phase, peptide aggregation, or slow mass transfer.

  • Secondary Interactions: Free silanol groups on silica-based columns can interact with basic residues in the peptide, causing tailing. Using a higher concentration of an ion-pairing agent like TFA (0.1%) can mask these interactions. Alternatively, using end-capped columns or columns with a different stationary phase (e.g., C8, C4, or phenyl) can mitigate this issue.[4]

  • Peptide Aggregation: Hydrophobic peptides have a strong tendency to aggregate. To disrupt aggregates, consider:

    • Increasing Temperature: Running the separation at a higher temperature (e.g., 40-60°C) can reduce aggregation and improve peak shape.

    • Chaotropic Agents: In some cases, adding chaotropic agents like guanidinium chloride to the sample solvent can be effective, but their compatibility with the HPLC system must be verified.

  • Gradient Optimization: A shallower gradient can improve peak shape by allowing more time for the peptide to interact with the stationary phase and elute in a narrower band.

Q3: My peptide recovery after purification is very low. How can I improve the yield?

A3: Low recovery is a common problem resulting from irreversible adsorption to the column or precipitation.

  • Column Choice: If using a C18 column, consider switching to a less hydrophobic stationary phase like C8 or C4, which may reduce strong, irreversible binding.

  • Mobile Phase Modifiers: The addition of a small percentage of isopropanol or n-propanol to the mobile phase can improve the recovery of very hydrophobic peptides.

  • Temperature: As with peak shape, higher temperatures can improve recovery by increasing solubility and reducing adsorption.

  • Passivation: Peptides can adsorb to metal surfaces in the HPLC system. Passivating the system with a strong acid can help minimize this.

Q4: Are there alternatives to RP-HPLC for purifying very hydrophobic peptides like this compound?

A4: Yes, when RP-HPLC proves challenging, several alternative or complementary techniques can be employed:

  • Precipitation: This method takes advantage of the poor solubility of hydrophobic peptides in aqueous solutions. The crude peptide can be precipitated from an organic solution by the addition of water, followed by washing to remove scavengers and other impurities. This can sometimes yield a product of high purity without the need for HPLC.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. For peptides with a net charge, IEX can be a powerful initial purification step to remove impurities with different charge characteristics before a final polishing step with RP-HPLC.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. It is particularly useful for removing small molecule impurities or for separating peptide monomers from aggregates.

  • Counter-Current Chromatography (CCC): This is a liquid-liquid chromatography technique that can be effective for the preparative separation of peptides using specific solvent systems.

Data Presentation: Quantitative Insights into Hydrophobic Peptide Purification

The following tables provide representative data on the impact of different parameters on the purification of hydrophobic peptides. While not specific to this compound, these values offer a practical guide for experimental design.

Table 1: Effect of HPLC Column Stationary Phase on Hydrophobic Peptide Recovery

Stationary PhaseTypical Recovery (%)Remarks
C1860-85Can lead to irreversible adsorption for very hydrophobic peptides.
C875-95Less hydrophobic, often improving recovery.
C480-98Even less hydrophobic, suitable for very hydrophobic peptides.
Phenyl70-90Offers different selectivity based on aromatic interactions.

Table 2: Influence of Temperature on RP-HPLC Purification of a Hydrophobic Peptide

Temperature (°C)Peak AsymmetryRecovery (%)
251.872
401.485
601.193

Table 3: Comparison of Purification Methods for a Model Hydrophobic Peptide

Purification MethodPurity Achieved (%)Overall Yield (%)
Single-Step RP-HPLC>9565
IEX followed by RP-HPLC>9855
Precipitation~9075

Experimental Protocols

Protocol 1: Optimized RP-HPLC for this compound Purification

  • Sample Preparation:

    • Dissolve the lyophilized crude this compound in a minimal volume of DMSO (e.g., 10 mg in 100 µL).

    • Vortex thoroughly to ensure complete dissolution.

    • Dilute the sample with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL). The final DMSO concentration should ideally be below 5%.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A shallow gradient is recommended. For example:

      • 10-40% B over 5 minutes

      • 40-60% B over 40 minutes

      • 60-90% B over 5 minutes

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

    • Pool the fractions with the desired purity.

    • Lyophilize the pooled fractions to obtain the purified peptide.

Protocol 2: Purification of this compound by Precipitation

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent where it is highly soluble (e.g., acetonitrile or isopropanol).

  • Precipitation: Slowly add deionized water to the peptide solution while stirring. The peptide will precipitate out as the water content increases.

  • Isolation: Centrifuge the suspension to pellet the precipitated peptide.

  • Washing: Wash the peptide pellet with diethyl ether to remove organic scavengers and other hydrophobic impurities. Repeat the washing step 2-3 times.

  • Drying: Dry the purified peptide pellet under vacuum.

  • Purity Assessment: Analyze the purity of the precipitated peptide by analytical RP-HPLC and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide in DMSO dilute Dilute with Mobile Phase A dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject onto C8 Column filter->inject gradient Apply Shallow Gradient (ACN/TFA) inject->gradient detect UV Detection (214/280 nm) gradient->detect collect Collect Fractions detect->collect analyze Purity Analysis (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize

Caption: RP-HPLC workflow for hydrophobic peptide purification.

troubleshooting_logic cluster_problems Common Problems cluster_solutions Potential Solutions start Purification Issue solubility Poor Solubility start->solubility peak_shape Peak Tailing/ Broadening start->peak_shape recovery Low Recovery start->recovery sol_solvents Use Organic Solvents (DMSO, DMF) solubility->sol_solvents sol_temp Increase Temperature solubility->sol_temp ps_gradient Optimize Gradient peak_shape->ps_gradient ps_column Change Column (C8, C4) peak_shape->ps_column rec_temp Increase Temperature recovery->rec_temp rec_column Change Column (C8, C4) recovery->rec_column rec_alt Alternative Method (Precipitation) recovery->rec_alt

Caption: Troubleshooting logic for hydrophobic peptide purification.

References

Technical Support Center: Optimizing Cell-Based Assays with Bombolitin IV

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity-related issues in cell-based assays involving Bombolitin IV.

Troubleshooting Guides

High cytotoxicity or significant variability in results can be common challenges when working with lytic peptides like this compound. This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: High Variability in Assay Results

Symptoms:

  • Large error bars between replicates.

  • Inconsistent IC50 values across experiments.

  • Poor reproducibility of data.

Possible Causes and Solutions:

Cause Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into wells. Avoid creating a temperature gradient across the plate, which can affect cell distribution.
Edge Effects Evaporation from wells on the perimeter of a multi-well plate can alter media and compound concentrations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
Inconsistent Pipetting Use calibrated pipettes and consistent technique for all liquid handling steps. For suspension cells, ensure they are evenly suspended before each pipetting step.
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of the assay. High cell confluence can affect their response to treatment.
Peptide Aggregation At high concentrations, peptides can form aggregates or micelles, which may reduce their effective concentration and lead to non-linear dose-responses.[1] Prepare fresh dilutions of this compound for each experiment and consider vortexing or sonicating the stock solution briefly.
Inconsistent Incubation Times Adhere strictly to the optimized incubation times for both the compound treatment and the assay reagent.
Problem 2: Unexpectedly High or Low Cytotoxicity

Symptoms:

  • Nearly 100% cell death even at low this compound concentrations.

  • No significant cytotoxicity observed even at high concentrations.

Possible Causes and Solutions:

Cause Solution
Incorrect Peptide Concentration Verify the stock solution concentration. Ensure accurate serial dilutions. Peptide purity can also affect activity.
Inappropriate Assay Choice The chosen cytotoxicity assay may not be suitable for the mechanism of action. For a membrane-disrupting peptide like this compound, an LDH assay (measuring membrane integrity) may be more appropriate than an MTT assay (measuring metabolic activity) at high concentrations causing rapid lysis.
Suboptimal Cell Density Too few cells can lead to an overestimation of cytotoxicity, while too many cells can mask the cytotoxic effect. Optimize the cell seeding density for your specific cell line and assay duration.
Serum Component Interference Components in fetal bovine serum (FBS) can sometimes interact with peptides, affecting their activity. Consider reducing the serum concentration or using serum-free media during the peptide treatment period, after allowing cells to attach.
Contamination Mycoplasma or other microbial contamination can affect cell health and their response to treatment, leading to unreliable results. Regularly test your cell cultures for contamination.

Data Presentation: Cytotoxicity of Bombolitins

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the bombolitin family of peptides exhibits broad cytotoxic activities.[2][3] The primary mechanism is through membrane disruption.[4] Below is a summary of available quantitative data for Bombolitins and the closely related peptide, Melittin, to serve as a reference.

PeptideCell Line/SystemAssayEndpointResult
Bombolitin I-V Erythrocytes, LiposomesLysis AssayLysisThreshold: 0.5-2.5 µg/mL[2]
Bombolitin I-V Rat Peritoneal Mast CellsHistamine ReleaseHistamine ReleaseThreshold: 0.5-2.5 µg/mL
Bombolitin V Guinea Pig ErythrocytesLysis AssayED500.7 µg/mL
Bombolitin V Mast CellsDegranulationED502.0 µg/mL
Melittin BEAS-2B, HeLaMTS AssayCytotoxicity~75% and 60% activity at 2.5 µM, respectively
Melittin A549SRB AssayIC5050 µM

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in serum-free or complete medium. Remove the old medium and add 100 µL of the peptide solutions to the respective wells. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

  • Cell Seeding and Peptide Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Mandatory Visualizations

Experimental Workflow for Minimizing Cytotoxicity Issues

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis cluster_troubleshoot Troubleshooting Loop start Start: Healthy Cell Culture (Low Passage) cell_prep Prepare Single-Cell Suspension start->cell_prep seed Seed Cells in 96-Well Plate (Avoid Edge Wells) cell_prep->seed prepare_peptide Prepare Fresh Serial Dilutions of this compound seed->prepare_peptide treat Treat Cells with this compound prepare_peptide->treat incubate Incubate for Optimized Duration treat->incubate add_reagent Add Assay Reagent (MTT/LDH) incubate->add_reagent measure Measure Absorbance/Fluorescence add_reagent->measure analyze Analyze Data & Calculate IC50 measure->analyze check_variability High Variability? analyze->check_variability check_variability->seed Yes check_cytotoxicity Unexpected Cytotoxicity? check_variability->check_cytotoxicity No check_cytotoxicity->prepare_peptide Yes end End: Reliable Data check_cytotoxicity->end No

Caption: A workflow for cell-based assays with this compound, including troubleshooting checkpoints.

Proposed Signaling Pathway for Bombolitin-Induced Apoptosis

At sub-lytic concentrations, this compound may induce apoptosis. The proposed mechanism involves the intrinsic (mitochondrial) pathway initiated by membrane perturbation.

G cluster_membrane Cell Membrane cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade bombolitin This compound (Sub-lytic Concentration) membrane Membrane Perturbation bombolitin->membrane bax Bax/Bak Activation membrane->bax Cellular Stress mito_perm Mitochondrial Outer Membrane Permeabilization bax->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis (DNA fragmentation, etc.) casp3->apoptosis

Caption: Proposed intrinsic apoptosis pathway initiated by this compound-induced membrane stress.

Frequently Asked Questions (FAQs)

Q1: Why do I see reduced cytotoxicity at higher concentrations of this compound?

This is a known phenomenon with some peptides. At higher concentrations, this compound may form micelles or aggregates. This can reduce the concentration of monomeric peptides available to interact with the cell membrane, leading to an apparent decrease in cytotoxicity. To investigate this, you can try preparing the peptide solution in different buffers or using brief sonication.

Q2: What is the best control to use in my this compound cytotoxicity assay?

  • Negative Control: Untreated cells (cells treated with the same vehicle/buffer used to dissolve this compound). This represents 100% cell viability.

  • Positive Control: A known cytotoxic agent that induces cell death in your cell line (e.g., staurosporine for apoptosis, or a high concentration of a detergent like Triton X-100 for necrosis/lysis). This helps to validate that the assay is working correctly.

Q3: How long should I incubate my cells with this compound?

The optimal incubation time depends on your cell line and the concentration of this compound. For a lytic peptide, the initial membrane disruption can be rapid. It is recommended to perform a time-course experiment (e.g., 4, 12, 24, 48 hours) to determine the optimal endpoint for your specific experimental goals.

Q4: Can I use a different cell viability assay than MTT or LDH?

Yes, other assays can be used. For example:

  • ATP-based assays (e.g., CellTiter-Glo®): Measure the amount of ATP in viable cells, which is a good indicator of metabolically active cells.

  • Real-time cytotoxicity assays: These assays use non-toxic dyes to continuously monitor cell death over time in the same well, providing more dynamic information.

Q5: How does the amphiphilic nature of this compound contribute to its cytotoxicity?

Bombolitins are amphiphilic, meaning they have both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This property allows them to interact with and insert into the lipid bilayer of cell membranes. This insertion disrupts the membrane integrity, leading to the formation of pores or a general destabilization, which ultimately results in cell lysis and death.

References

Technical Support Center: Optimizing Bombolitin IV Concentration for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Bombolitin IV in antimicrobial assays.

Troubleshooting Guide

This guide addresses common issues encountered during antimicrobial susceptibility testing (AST) with this compound and other antimicrobial peptides (AMPs).

Problem Potential Cause Recommended Solution
No antimicrobial activity observed Peptide Insolubility/Aggregation: this compound, being a hydrophobic peptide, may precipitate in standard aqueous solutions.Dissolve this compound in a small amount of a suitable solvent like sterile deionized water, a dilute acid (e.g., 0.01% acetic acid), or DMSO before preparing the final dilutions in the assay medium. Ensure the final solvent concentration is not inhibitory to the test organism.
Incorrect Peptide Storage: Improper storage can lead to degradation of the peptide.Store lyophilized this compound at -20°C or lower. Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Low Peptide Purity: Impurities from synthesis can interfere with the assay.Verify the purity of the synthesized this compound using techniques like HPLC. A purity of >95% is generally recommended for accurate results.
Inappropriate Assay Method: Disk diffusion assays are often unsuitable for cationic peptides like this compound due to their potential to bind to the filter paper or agar.Use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method provides a more accurate assessment of the peptide's activity in a liquid medium.
High variability in MIC/MBC values between experiments Inconsistent Inoculum Density: The number of bacteria used in the assay significantly impacts the MIC value.Standardize the inoculum preparation. Adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, and then dilute to the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL for MIC testing).
Variable Incubation Conditions: Fluctuations in temperature and incubation time can affect bacterial growth rates.Ensure consistent incubation at the optimal temperature and for the recommended duration for the specific bacterial species (e.g., 16-20 hours at 37°C for many common pathogens).
Peptide Adsorption to Plasticware: Cationic peptides can adhere to the surface of standard polystyrene microplates, reducing the effective concentration.Use low-protein-binding polypropylene microplates for the assay to minimize peptide loss.
Discrepancy between MIC and MBC results Bacteriostatic vs. Bactericidal Activity: A low MIC but a high MBC indicates that the peptide may be inhibiting bacterial growth rather than killing the bacteria at lower concentrations.To confirm bactericidal activity, ensure that the MBC is no more than four times the MIC. Perform a time-kill kinetic assay to further characterize the killing kinetics.
Peptide Carryover during MBC Determination: Residual peptide on the agar plate can inhibit growth, leading to a false-positive bactericidal result.When plating for MBC determination, ensure that the volume transferred from the MIC well is small and spread over a large agar surface to minimize the carryover effect.

Frequently Asked Questions (FAQs)

Q1: What is the expected effective concentration range for this compound?

While specific MIC values for this compound are not extensively documented in publicly available literature, a study on a closely related bombolitin from Bombus ignitus reported high antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] For context, other bee venom peptides like melittin have shown MIC values ranging from 1 to 100 µg/mL against various bacteria. It is recommended to test a broad concentration range (e.g., 0.5 to 256 µg/mL) in initial screening assays.

Q2: How does the composition of the growth medium affect this compound activity?

The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) and high salt concentrations in standard media like Mueller-Hinton Broth (MHB) can interfere with the activity of cationic antimicrobial peptides by competing for binding sites on the bacterial membrane. It may be beneficial to test the activity in a low-salt medium or to use cation-adjusted MHB for more reproducible results.

Q3: What is the primary mechanism of action for this compound?

Like other bombolitins, this compound is believed to exert its antimicrobial effect primarily through the disruption of the bacterial cell membrane.[3] Its amphipathic α-helical structure allows it to interact with and insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and eventual cell lysis.[3] Some antimicrobial peptides may also have intracellular targets.[4]

Q4: Can this compound be used in combination with conventional antibiotics?

Yes, combination therapy is a promising strategy. Antimicrobial peptides can potentiate the effect of conventional antibiotics by disrupting the bacterial membrane, thereby facilitating the entry of the antibiotic into the cell. A checkerboard assay can be performed to assess for synergistic, additive, or antagonistic interactions between this compound and other antimicrobial agents.

Q5: How can I determine if this compound is bactericidal or bacteriostatic?

The relationship between the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) can provide this information. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. For a more detailed analysis, a time-kill kinetic assay can be performed to observe the rate of bacterial killing over time at different concentrations of the peptide.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) of various bee venom-derived antimicrobial peptides against common pathogenic bacteria. This data is provided for comparative purposes to guide the initial concentration range selection for this compound experiments.

Table 1: Comparative MICs of Bee Venom and Melittin against Gram-Positive Bacteria

OrganismBee Venom (µg/mL)Melittin (µg/mL)
Staphylococcus aureus1.56 - 12.54 - 40
Methicillin-resistant S. aureus (MRSA)0.78 - 3.136 - 800
Enterococcus faecalis20 - 404 - 40

Note: Data compiled from multiple sources for contextual reference.

Table 2: Comparative MICs of Bee Venom and Melittin against Gram-Negative Bacteria

OrganismBee Venom (µg/mL)Melittin (µg/mL)
Escherichia coli30 - >50030 - >500
Pseudomonas aeruginosa30 - >50030 - >500
Salmonella spp.256 - 1024Not widely reported

Note: Data compiled from multiple sources for contextual reference.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of peptides.

Materials:

  • This compound (lyophilized)

  • Sterile, deionized water or 0.01% acetic acid

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Dissolve lyophilized this compound in sterile water or 0.01% acetic acid to create a stock solution (e.g., 1024 µg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in MHB across the wells of the microtiter plate to achieve final concentrations ranging from, for example, 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Dilute the overnight bacterial culture in MHB to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Minimum Bactericidal Concentration (MBC) Assay

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.

  • Aliquot 10-100 µL from each of these wells and plate onto nutrient agar plates.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetic Assay

Procedure:

  • Prepare flasks containing MHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Inoculate the flasks with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without the peptide.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto nutrient agar plates.

  • After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL against time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay Peptide_Prep Prepare this compound Stock and Dilutions MIC_Assay Broth Microdilution in 96-well Plate Peptide_Prep->MIC_Assay Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->MIC_Assay Incubate_MIC Incubate 16-20h at 37°C MIC_Assay->Incubate_MIC Read_MIC Determine MIC Incubate_MIC->Read_MIC Plate_MBC Plate from MIC wells onto Agar Read_MIC->Plate_MBC If no growth Time_Kill_Setup Inoculate Flasks with Peptide and Bacteria Read_MIC->Time_Kill_Setup Inform concentrations Incubate_MBC Incubate 18-24h at 37°C Plate_MBC->Incubate_MBC Read_MBC Determine MBC Incubate_MBC->Read_MBC Time_Points Sample at Multiple Time Points Time_Kill_Setup->Time_Points Plate_Count Plate Dilutions and Count CFU Time_Points->Plate_Count Plot_Curves Generate Time-Kill Curves Plate_Count->Plot_Curves

Caption: Workflow for determining MIC, MBC, and time-kill kinetics.

Proposed Mechanism of Action for this compound

Bombolitin_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bombolitin This compound Bacterial_Cell Bacterial Cell Membrane_Binding Electrostatic Binding to Negatively Charged Membrane Bacterial_Cell->Membrane_Binding Membrane_Insertion Hydrophobic Interaction and Membrane Insertion Membrane_Binding->Membrane_Insertion Pore_Formation Pore Formation (e.g., Toroidal, Barrel-Stave) Membrane_Insertion->Pore_Formation Ion_Leakage Ion Leakage & Membrane Depolarization Pore_Formation->Ion_Leakage Metabolite_Leakage Leakage of Cellular Contents (ATP, etc.) Pore_Formation->Metabolite_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death

Caption: Proposed membrane disruption mechanism of this compound.

References

Technical Support Center: Troubleshooting HPLC Analysis of Bombolitin IV

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Bombolitin IV.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical properties of this compound that can affect its HPLC analysis?

This compound is a 17-amino acid peptide with a molecular weight of approximately 1829 Da.[1] Its sequence contains basic amino acid residues (Lysine and Histidine) and a high proportion of hydrophobic residues (Isoleucine, Leucine, and Valine).[1][2] This amphipathic and basic nature makes it prone to strong interactions with the stationary phase in reversed-phase HPLC, which can lead to poor peak shapes.

Q2: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

Peak tailing is a type of peak asymmetry where the latter half of the peak is broader than the front half.[2][3] This phenomenon indicates undesirable secondary interactions between this compound and the stationary phase. Peak tailing is problematic because it can compromise resolution, lead to inaccurate quantification, and mask the presence of impurities.

Q3: What are the most common causes of peak tailing for a basic peptide like this compound?

The primary cause of peak tailing for basic peptides like this compound is the interaction between the positively charged amino groups on the peptide and negatively charged residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns). Other contributing factors can include:

  • Inappropriate mobile phase pH: A mobile phase pH that is not low enough can lead to ionized silanol groups.

  • Low ionic strength of the mobile phase: This can enhance the undesirable electrostatic interactions.

  • Column degradation: Over time, the quality of the column packing can deteriorate, exposing more active silanol sites.

  • Sample overload: Injecting too much sample can saturate the stationary phase.

  • Extra-column effects: Dead volumes in the HPLC system can contribute to peak broadening and tailing.

Q4: How can I prevent peak tailing when analyzing this compound?

To minimize peak tailing, it is crucial to suppress the secondary interactions between this compound and the stationary phase. Key strategies include:

  • Use of mobile phase additives: Incorporating an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase is highly effective. TFA protonates the silanol groups, reducing their negative charge, and forms ion pairs with the basic residues of the peptide, masking their positive charges.

  • Mobile phase pH control: Maintaining a low pH (typically around 2-3) ensures that the silanol groups are fully protonated.

  • Column selection: Using a high-quality, end-capped column can reduce the number of available free silanol groups. For peptides, columns with a wider pore size (e.g., 300 Å) are often recommended.

  • Optimizing injection volume and concentration: Avoid overloading the column by injecting an appropriate amount of the sample.

Troubleshooting Guide: Addressing Peak Tailing in a this compound Chromatogram

This guide provides a systematic approach to troubleshoot and resolve peak tailing issues observed during the HPLC analysis of this compound.

Problem: The HPLC chromatogram of this compound shows a tailing peak, characterized by an asymmetry factor greater than 1.2.

Initial Assessment:

  • Review your current HPLC method: Note the column type, mobile phase composition (including additives and pH), gradient, flow rate, and injection volume.

  • Evaluate the peak shape: Calculate the tailing factor or asymmetry factor of the this compound peak.

  • Check for system-wide issues: Are other peaks in the chromatogram (if any) also tailing? If all peaks are tailing, it might indicate a system-level problem like a column void or a blocked frit.

Troubleshooting Steps:

StepActionRationaleExpected Outcome
1 Introduce or Increase Trifluoroacetic Acid (TFA) Concentration TFA is a strong ion-pairing agent that effectively masks residual silanol groups on the stationary phase and neutralizes the positive charges on the basic residues of this compound.A significant improvement in peak symmetry (a tailing factor closer to 1.0).
2 Adjust Mobile Phase pH Ensure the mobile phase pH is low (pH 2-3) to keep the silanol groups protonated and minimize their interaction with the basic peptide.Reduced peak tailing due to the suppression of ionic interactions.
3 Reduce Sample Load High concentrations of the analyte can lead to column overload and cause peak tailing.If overloading is the cause, a smaller injection volume or a more dilute sample will result in a more symmetrical peak.
4 Evaluate Column Performance The column may be degraded. Inject a standard neutral compound (e.g., toluene) to check for peak shape. If the neutral compound also tails, the column may need to be replaced.A symmetrical peak for the neutral compound suggests the tailing is specific to the basic nature of this compound. A tailing peak for the neutral compound indicates a problem with the column itself.
5 Check for Extra-Column Volume Ensure that all tubing and connections are appropriate for the column dimensions and that there are no leaks or dead volumes in the system.Minimizing extra-column volume can lead to sharper, more symmetrical peaks.

Experimental Protocol: Optimizing Mobile Phase Additive for this compound Analysis

This protocol describes an experiment to determine the optimal concentration of Trifluoroacetic Acid (TFA) to mitigate peak tailing for this compound.

Objective: To improve the peak shape of this compound by evaluating the effect of different TFA concentrations in the mobile phase.

Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA), high purity

  • Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm, 300 Å)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL. Dilute the stock solution with the initial mobile phase (Mobile Phase A) to a working concentration of 0.1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare three different aqueous mobile phases containing 0.05%, 0.1%, and 0.15% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B (Organic): Prepare three corresponding organic mobile phases containing 0.05%, 0.1%, and 0.15% (v/v) TFA in HPLC-grade acetonitrile.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm, 300 Å

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 214 nm

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Experimental Runs:

    • Perform a series of three injections for each TFA concentration (0.05%, 0.1%, and 0.15%), ensuring the column is properly equilibrated with the respective mobile phase before each set of injections.

  • Data Analysis:

    • For each chromatogram, determine the retention time, peak area, and USP tailing factor for the this compound peak.

    • Record the results in a table for comparison.

Data Presentation

Table 1: Effect of TFA Concentration on this compound Peak Shape

TFA Concentration (%)Average Retention Time (min)Average Peak AreaAverage USP Tailing Factor
0.0518.21,250,0001.8
0.1018.51,265,0001.1
0.1518.71,270,0001.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry > 1.2) check_tfa Is TFA in the Mobile Phase? start->check_tfa add_tfa Add 0.1% TFA to Mobile Phase A and B check_tfa->add_tfa No check_ph Is Mobile Phase pH ~2-3? check_tfa->check_ph Yes continue_eval Continue Evaluation add_tfa->continue_eval increase_tfa Increase TFA to 0.15% check_load Reduce Sample Concentration/Volume by 50% increase_tfa->check_load check_ph->increase_tfa Yes, but tailing persists adjust_ph Adjust pH with TFA check_ph->adjust_ph No adjust_ph->continue_eval load_issue Overloading is a contributing factor check_load->load_issue Tailing Improves check_column Evaluate Column with a Neutral Standard check_load->check_column No Improvement resolved Peak Tailing Resolved load_issue->resolved column_issue Column is Degraded. Replace Column. check_column->column_issue Neutral Standard Tails check_column->resolved Neutral Standard is Symmetrical column_issue->continue_eval

Caption: Troubleshooting workflow for addressing peak tailing in this compound HPLC analysis.

References

strategies to reduce non-specific binding of Bombolitin IV

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bombolitin IV. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating common experimental challenges, with a focus on reducing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound is a short, amphipathic peptide derived from the venom of the bumblebee Megabombus pennsylvanicus. Its structure contains a high proportion of hydrophobic amino acids, which contributes to its tendency to interact non-specifically with various surfaces such as plasticware, membranes, and other proteins. This non-specific binding (NSB) can lead to inaccurate experimental results, including high background signals in immunoassays and erroneous kinetic data in binding studies.

Q2: What are the primary drivers of this compound non-specific binding?

The primary drivers of NSB for this compound are:

  • Hydrophobic Interactions: The non-polar residues in the peptide can interact with hydrophobic surfaces of plastic consumables and other biomolecules.

  • Electrostatic Interactions: As a cationic peptide, this compound can interact with negatively charged surfaces.

Q3: How can I quickly assess the level of non-specific binding in my experiment?

A simple preliminary test is to run your experiment without the specific binding partner. For example, in an ELISA, coat the plate but omit the capture antibody. In a Surface Plasmon Resonance (SPR) experiment, flow the analyte over a bare sensor chip. A significant signal in these control experiments indicates a high level of NSB.

Troubleshooting Guide: Reducing Non-Specific Binding

This guide provides strategies to address common issues related to the non-specific binding of this compound in various experimental setups.

Issue 1: High Background Signal in ELISA

Possible Cause: this compound is binding non-specifically to the microplate surface or the blocking agent is not effective.

Solutions:

  • Optimize Blocking Agent: The choice of blocking agent is crucial. While Bovine Serum Albumin (BSA) is common, casein or non-fat dry milk can be more effective for some peptides.[1][2]

  • Add a Surfactant: Including a non-ionic surfactant like Tween 20 in the wash and antibody dilution buffers can disrupt hydrophobic interactions.[3][4]

  • Adjust Buffer Composition: Increasing the salt concentration (e.g., with NaCl) in your buffers can reduce electrostatic interactions.[5]

  • Increase Wash Steps: Thorough and extended washing steps are critical to remove non-specifically bound peptide.

Issue 2: Inaccurate Kinetic Data in Surface Plasmon Resonance (SPR)

Possible Cause: this compound is binding to the sensor chip surface in addition to the immobilized ligand.

Solutions:

  • Modify Buffer pH: Adjust the pH of the running buffer to be near the isoelectric point of this compound to minimize its net charge and reduce electrostatic interactions with the sensor surface.

  • Increase Salt Concentration: The addition of NaCl to the running buffer can create a shielding effect, reducing charge-based NSB. A concentration of 200 mM NaCl has been shown to be effective in some systems.

  • Use a Protein Blocker: Including BSA in the running buffer can prevent the peptide from interacting with the sensor surface and the system's tubing.

  • Incorporate a Surfactant: A low concentration of a non-ionic surfactant, such as Tween 20, can help to disrupt hydrophobic interactions between this compound and the sensor surface.

Issue 3: Loss of Peptide Due to Adsorption to Labware

Possible Cause: The hydrophobic nature of this compound causes it to adhere to the surfaces of polypropylene or polystyrene tubes and pipette tips.

Solutions:

  • Use Low-Binding Consumables: Whenever possible, use commercially available low-adhesion microcentrifuge tubes and pipette tips.

  • Add a Carrier Protein: Including a protein like BSA at a low concentration (e.g., 0.1%) in your peptide solutions can help to coat the plastic surfaces and prevent the adsorption of this compound.

  • Incorporate Surfactants: Adding a small amount of a non-ionic surfactant like Tween 20 (e.g., 0.05%) can also reduce surface adsorption.

  • Prepare Fresh Dilutions: Avoid long-term storage of dilute peptide solutions. Prepare fresh dilutions from a concentrated stock in a suitable buffer just before use.

Data Presentation: Comparison of NSB Reduction Strategies

The following tables summarize quantitative data on the effectiveness of common strategies to reduce non-specific binding. Note that this data is generalized for peptides and proteins, and optimal conditions for this compound may need to be determined empirically.

Table 1: Comparison of Blocking Agents in ELISA

Blocking AgentConcentrationNSB Reduction EfficiencyReference
Casein1% (w/v)>90%
Non-Fat Dry Milk5% (w/v)High
Bovine Serum Albumin (BSA)1-5% (w/v)Moderate to High
Fish Gelatin1% (w/v)Moderate

Table 2: Effect of Buffer Additives on Non-Specific Binding

AdditiveTypical ConcentrationMechanism of ActionReference
NaCl150-500 mMReduces electrostatic interactions
Tween 200.05-0.1% (v/v)Disrupts hydrophobic interactions
BSA0.1-1% (w/v)Blocks hydrophobic and charged sites

Experimental Protocols

Protocol 1: ELISA Protocol Optimized to Reduce Non-Specific Binding of this compound

This protocol provides a general framework for an indirect ELISA to detect antibodies against this compound, incorporating steps to minimize NSB.

  • Antigen Coating:

    • Dilute this compound to 1-5 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL of the diluted peptide to each well of a high-binding ELISA plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% casein in PBS with 0.05% Tween 20) to each well.

    • Incubate for 2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the primary antibody in blocking buffer.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate five times with wash buffer.

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the appropriate enzyme substrate to each well.

    • Incubate until sufficient color development.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

Visualizations

This compound Interaction and Signaling Pathway

Bombolitin peptides are known to activate Phospholipase A2 (PLA2). This diagram illustrates the proposed mechanism of this compound membrane interaction leading to the activation of the arachidonic acid cascade.

Bombolitin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BIV This compound Membrane Phospholipid Bilayer BIV->Membrane Interaction & Pore Formation PLA2_inactive Inactive Phospholipase A2 PLA2_active Active Phospholipase A2 PLA2_inactive->PLA2_active Activation ArachidonicAcid Arachidonic Acid PLA2_active->ArachidonicAcid Hydrolysis of Phospholipids COX Cyclooxygenases (COX-1, COX-2) ArachidonicAcid->COX LOX Lipoxygenases (e.g., 5-LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammatory Response Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation

Caption: this compound activates Phospholipase A2, initiating the arachidonic acid cascade.

Experimental Workflow for Reducing Non-Specific Binding

This workflow outlines a logical sequence of steps to systematically address and minimize non-specific binding in a typical immunoassay.

NSB_Troubleshooting_Workflow Start High Non-Specific Binding Observed Step1 Optimize Blocking Agent (e.g., Casein, Non-Fat Milk) Start->Step1 Check1 NSB Reduced? Step1->Check1 Step2 Add Non-Ionic Surfactant (e.g., 0.05% Tween 20) to Wash/Dilution Buffers Check1->Step2 No End_Success Optimized Protocol Check1->End_Success Yes Check2 NSB Reduced? Step2->Check2 Step3 Increase Salt Concentration (e.g., 150-500 mM NaCl) in Buffers Check2->Step3 No Check2->End_Success Yes Check3 NSB Reduced? Step3->Check3 Step4 Increase Number and Duration of Wash Steps Check3->Step4 No Check3->End_Success Yes Check4 NSB Reduced? Step4->Check4 Check4->End_Success Yes End_Fail Consult Further/ Re-evaluate Assay Design Check4->End_Fail No

References

improving the stability of Bombolitin IV in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Bombolitin IV in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its amino acid sequence?

This compound is a short, cationic antimicrobial peptide isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] Its primary amino acid sequence is Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2.[1] Like other bombolitins, it exhibits hemolytic and antimicrobial activities.[1]

Q2: What are the primary causes of this compound instability in experimental buffers?

The primary causes of this compound instability in aqueous solutions are:

  • Aggregation: As an amphipathic peptide, this compound has a tendency to self-associate and form aggregates, which can lead to precipitation and loss of biological activity. This process is influenced by peptide concentration, pH, ionic strength, and temperature.

  • Proteolytic Degradation: If the experimental buffer is contaminated with proteases, this compound can be enzymatically degraded.

  • Oxidation: Although less common for this compound's sequence compared to peptides containing methionine or cysteine, oxidation can still occur over time, especially in the presence of metal ions or reactive oxygen species.

  • Adsorption to Surfaces: Cationic peptides like this compound can adsorb to the surfaces of plasticware, such as polystyrene plates, leading to a decrease in the effective concentration in solution.[2]

Q3: How does pH affect the stability of this compound?

The pH of the buffer can significantly impact the stability of this compound by influencing its net charge and tendency to aggregate. At a pH below its isoelectric point (pI), the peptide will have a net positive charge, which can promote repulsion between molecules and reduce aggregation. Conversely, at a pH near its pI, the net charge is minimized, increasing the likelihood of aggregation and precipitation. For the closely related peptide melittin, increasing the pH of a PBS solution was shown to accelerate its degradation.[3]

Q4: How does ionic strength influence this compound stability?

The effect of ionic strength on the stability of antimicrobial peptides can be complex. In some cases, increasing ionic strength can shield the charges on the peptide molecules, reducing electrostatic repulsion and promoting aggregation. For melittin, it was observed that the peptide degraded rapidly in solutions with low ionic strength. The interaction of melittin with phospholipid bilayers was also found to be affected by ionic strength.

Q5: What is the recommended method for storing this compound?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. When in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dissolving in Buffer
Possible Cause Troubleshooting Step
High Peptide Concentration Dissolve the peptide at a higher stock concentration in a suitable solvent (e.g., sterile water or a small amount of organic solvent like DMSO) before diluting it into the final experimental buffer.
Inappropriate Buffer pH Adjust the pH of the buffer. For cationic peptides, a slightly acidic pH (e.g., pH 4-6) can help maintain solubility by ensuring a net positive charge.
High Ionic Strength Reduce the salt concentration of the buffer. High ionic strength can sometimes promote aggregation of amphipathic peptides.
Aggregation Briefly sonicate the solution to aid in dissolving aggregates.
Issue 2: Loss of this compound Activity Over Time in Solution
Possible Cause Troubleshooting Step
Aggregation Store the peptide in aliquots at a low concentration to minimize aggregation. Consider adding a small percentage of an organic solvent like acetonitrile or isopropanol if compatible with the experiment.
Proteolytic Degradation Use sterile, protease-free water and buffers. If necessary, add a protease inhibitor cocktail to the buffer.
Oxidation Prepare fresh solutions before each experiment. If long-term storage in solution is necessary, consider de-gassing the buffer and storing it under an inert gas like nitrogen or argon.
Adsorption to Labware Use low-protein-binding polypropylene tubes and plates for storing and handling this compound solutions.

Quantitative Data on Peptide Stability

Disclaimer: The following data is for melittin and should be used as a reference for understanding the potential stability of this compound. Actual stability may vary.

Storage ConditionMelittin Content (%) After 1 MonthMelittin Content (%) After 3 MonthsMelittin Content (%) After 6 Months
Room Temperature58.09 ± 1.8662.97 ± 0.7061.76 ± 4.13
Freezer (-20°C)59.03 ± 2.0260.91 ± 0.7461.98 ± 3.28
Data adapted from a study on melittin stability in honey bee venom.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC

This protocol describes how to assess the stability of this compound in a specific buffer over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound

  • Experimental buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • RP-HPLC system with a C18 column

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile water to a concentration of 1 mg/mL.

  • Prepare Experimental Samples: Dilute the this compound stock solution into the experimental buffer to the desired final concentration (e.g., 100 µg/mL). Prepare enough volume for all time points.

  • Incubation: Incubate the samples at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 3, 6, 12, 24, 48 hours), withdraw an aliquot of the sample.

  • Sample Preparation for HPLC:

    • For each aliquot, precipitate proteins by adding 2 volumes of a cold 1:1 mixture of acetonitrile and ethanol.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant containing the peptide to a new tube.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient for peptide separation (e.g., 5% to 65% B over 30 minutes).

    • Flow Rate: 1 mL/min

    • Detection: 214 nm or 280 nm

  • Data Analysis:

    • Integrate the peak area corresponding to intact this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the t=0 time point.

Protocol 2: Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target bacterium.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Prepare Peptide Dilutions:

    • Prepare a stock solution of this compound in sterile water or 0.01% acetic acid.

    • Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. The final volume in each well should be 100-200 µL.

  • Controls:

    • Positive Control: Bacteria in MHB without any peptide.

    • Negative Control: MHB only (sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assay (RP-HPLC) cluster_activity Activity Assay (MIC) start Lyophilized this compound stock Stock Solution (1 mg/mL in H2O) start->stock working Working Solution in Buffer stock->working incubate_s Incubate at various temperatures working->incubate_s dilute_a Serial Dilutions working->dilute_a sample_s Sample at time points incubate_s->sample_s precipitate Protein Precipitation sample_s->precipitate hplc RP-HPLC Analysis precipitate->hplc data_s Quantify Peak Area hplc->data_s inoculate Inoculate with Bacteria dilute_a->inoculate incubate_a Incubate 18-24h inoculate->incubate_a read Read MIC incubate_a->read

Caption: Experimental workflow for assessing this compound stability and activity.

logical_relationship cluster_causes Primary Causes cluster_factors Influencing Factors instability This compound Instability aggregation Aggregation instability->aggregation degradation Proteolytic Degradation instability->degradation oxidation Oxidation instability->oxidation adsorption Surface Adsorption instability->adsorption concentration Concentration concentration->aggregation ph pH ph->aggregation ionic_strength Ionic Strength ionic_strength->aggregation temperature Temperature temperature->aggregation

Caption: Factors contributing to this compound instability in solution.

signaling_pathway cluster_intracellular Potential Intracellular Effects (based on Melittin) bombolitin This compound membrane Bacterial Cell Membrane bombolitin->membrane nfkb Inhibition of NF-κB Pathway bombolitin->nfkb ? p38 Inhibition of p38 MAPK Pathway bombolitin->p38 ? disruption Membrane Disruption membrane->disruption leakage Ion & ATP Leakage disruption->leakage death Bacterial Cell Death leakage->death inflammation Reduced Inflammatory Response nfkb->inflammation p38->inflammation

Caption: Proposed mechanism of action for this compound.

References

Validation & Comparative

Bombolitin IV vs. Melittin: A Comparative Analysis of Hemolytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hemolytic activity of Bombolitin IV, a peptide from bumblebee venom, and melittin, the principal active component of honeybee venom. Understanding the hemolytic potential of these peptides is crucial for evaluating their therapeutic promise and potential toxicity. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the mechanism of action to support research and development efforts.

Quantitative Comparison of Hemolytic Activity

The hemolytic activity of peptides is a critical measure of their cytotoxicity. It is typically quantified by the concentration required to lyse 50% of red blood cells, expressed as HC50 (50% hemolytic concentration) or ED50 (50% effective dose). While direct comparative studies of this compound and melittin under identical conditions are limited, the available data provides valuable insights into their relative potencies.

PeptideHemolytic Activity (ED50/HC50)Erythrocyte SourceReference
This compound ED50: 1.8 µg/mLNot Specified[1]
Bombolitin V ED50: ~0.7 µg/mLGuinea Pig[1]
Melittin ED50: ~0.7 µg/mLGuinea Pig[1]
Melittin HC50: 16.28 ± 0.17 µg/mLHuman (2% suspension)[2][3]
Melittin HC50: ~3 µMNot Specified

Note: Direct comparison of absolute values across different studies can be misleading due to variations in experimental protocols, such as the source and concentration of erythrocytes. The data from Argiolas & Pisano (1985) suggests that Bombolitin V is as potent as melittin in lysing guinea pig erythrocytes. This compound, from the same study, exhibited a higher ED50, indicating lower hemolytic activity compared to Bombolitin V and melittin under those specific conditions.

Mechanism of Action: Membrane Disruption

Both this compound and melittin are amphipathic, cationic peptides that exert their hemolytic effects through direct interaction with and disruption of the cell membrane. Their mechanism does not involve specific signaling pathways but rather a physical process of membrane permeabilization.

Upon contact with the erythrocyte membrane, the peptides undergo a conformational change, typically adopting an α-helical structure. This structure facilitates their insertion into the lipid bilayer. The accumulation of peptide monomers within the membrane leads to the formation of pores or channels, a process often described by the "toroidal pore" or "barrel-stave" models. These pores disrupt the osmotic balance of the cell, leading to the leakage of intracellular contents, including hemoglobin, and ultimately cell lysis.

Hemolytic_Mechanism cluster_extracellular Extracellular Space cluster_membrane Erythrocyte Membrane cluster_intracellular Intracellular Space Peptide This compound / Melittin (Random Coil) Binding Binding to Membrane Surface Peptide->Binding Electrostatic Interaction Insertion Insertion into Lipid Bilayer (α-helical conformation) Binding->Insertion Hydrophobic Interaction Pore Pore Formation Insertion->Pore Peptide Aggregation Lysis Cell Lysis & Hemoglobin Release Pore->Lysis Osmotic Imbalance

General mechanism of hemolytic action for this compound and melittin.

Experimental Protocols

The following is a generalized protocol for determining the hemolytic activity of peptides, based on common methodologies cited in the literature.

Hemolytic Activity Assay

Objective: To quantify the ability of a peptide to lyse red blood cells.

Materials:

  • Freshly obtained red blood cells (e.g., human, sheep, or guinea pig)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control (100% hemolysis)

  • PBS as a negative control (0% hemolysis)

  • Peptide stock solution of known concentration

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Preparation of Red Blood Cells (RBCs):

    • Centrifuge the whole blood to pellet the RBCs.

    • Wash the RBC pellet with PBS three times, centrifuging and resuspending the pellet each time to remove plasma and buffy coat.

    • Prepare a final suspension of RBCs in PBS (e.g., 2% v/v).

  • Assay Setup:

    • Add serial dilutions of the peptide solution to the wells of a 96-well plate.

    • Add the RBC suspension to each well to achieve a final desired concentration.

    • Include positive control wells with Triton X-100 and negative control wells with PBS.

    • The final volume in each well should be constant.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Measurement:

    • Centrifuge the plate to pellet the intact RBCs and cell debris.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 415 nm or 540 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • Plot the percentage of hemolysis against the peptide concentration.

    • Determine the HC50 or ED50 value, which is the concentration of the peptide that causes 50% hemolysis, from the dose-response curve.

Hemolysis_Assay_Workflow start Start prep_rbc Prepare Red Blood Cell Suspension start->prep_rbc setup_plate Set up 96-well Plate (Peptide dilutions, Controls, RBCs) prep_rbc->setup_plate incubation Incubate at 37°C setup_plate->incubation centrifugation Centrifuge Plate incubation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant absorbance Measure Absorbance (Hemoglobin Release) supernatant->absorbance analysis Calculate % Hemolysis and Determine HC50/ED50 absorbance->analysis end End analysis->end

Workflow for a typical hemolytic activity assay.

Conclusion

References

A Comparative Analysis of the Antimicrobial Efficacy of Bombolitin IV and Mastoparan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of two venom-derived peptides: Bombolitin IV and Mastoparan. By presenting quantitative data, experimental methodologies, and mechanistic insights, this document aims to inform research and development efforts in the pursuit of novel antimicrobial agents.

Introduction

Bombolitins and mastoparans are cationic, amphipathic peptides found in the venom of bumblebees and wasps, respectively. Their ability to disrupt microbial membranes has positioned them as promising candidates for the development of new antibiotics. This guide focuses on a comparative analysis of this compound and various mastoparan peptides, summarizing their antimicrobial efficacy, hemolytic activity, and proposed mechanisms of action based on available experimental data.

Quantitative Comparison of Antimicrobial and Hemolytic Activities

The antimicrobial and hemolytic activities of this compound and various mastoparan peptides are summarized below. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. Hemolytic activity, a measure of cytotoxicity, is often expressed as the concentration required to cause 50% hemolysis of red blood cells (EC50).

Note on Data Availability: While extensive data is available for various mastoparan peptides, specific quantitative antimicrobial data for this compound against a broad range of bacteria is limited in the current scientific literature. The data presented for Bombolitin is often generalized for the peptide class.

Table 1: Antimicrobial Efficacy (MIC in µg/mL) of Mastoparan Peptides against Various Bacterial Strains

Peptide VariantStaphylococcus aureusMethicillin-resistant Staphylococcus aureus (MRSA)Escherichia coliReference(s)
Mastoparan-X 323232[1][2]
Mastoparan-AF 32-16-32[3]
Mastoparan-B --6.25[4]
Mastoparan-M --Broad-spectrum activity reported[5]
Mastoparan-C --Broad-spectrum activity reported
Mastoparan-L Inactive at 32 µmol L⁻¹--

Table 2: Hemolytic Activity of Mastoparan Peptides

Peptide VariantHemolytic Activity (EC50 in µM) on Human Red Blood Cells (HRBCs)Reference(s)
Mastoparan-C 30.2 ± 1.3
Agelaia-MPI 3.7 ± 0.14
PMM2 42.6 ± 2.5
EpVP2b 34.1 ± 3.5
Polybia-MPI 176.6 ± 7.0
Mastoparan-II 134.6 ± 1.2
MP 123.6 ± 15.3
Eumenitin-F 157.1 ± 2.6
Parapolybia-MP > 400
Mastoparan-like peptide 12b > 400
Dominulin A & B > 400

This compound: Specific MIC values for this compound against a range of bacteria are not readily available in recent literature. Early studies on the bombolitin family of peptides indicate they possess hemolytic and membrane-lytic properties. For instance, the threshold dose for the biological activity of bombolitins, in general, is reported to be between 0.5-2.5 µg/mL.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Culture: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: The antimicrobial peptides are dissolved in a suitable solvent (e.g., sterile distilled water with 0.02% acetic acid) and serially diluted in a 96-well polypropylene microtiter plate. Polypropylene plates are often used to prevent the cationic peptides from adhering to the plastic surface.

  • Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. The plate also includes a positive control (bacteria without peptide) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Determination of Hemolytic Activity

The hemolytic activity of the peptides is assessed by measuring the release of hemoglobin from red blood cells (RBCs).

  • RBC Preparation: Fresh human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a specific concentration (e.g., 1-8% v/v).

  • Peptide Incubation: The peptide solutions are serially diluted in a 96-well plate. An equal volume of the RBC suspension is added to each well.

  • Controls: A negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% hemolysis, such as 1% Triton X-100) are included.

  • Incubation and Measurement: The plate is incubated at 37°C for a specified time (e.g., 1 hour). After incubation, the plate is centrifuged to pellet the intact RBCs.

  • Data Analysis: The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at a specific wavelength (e.g., 414 nm or 540 nm). The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The EC50 value is then determined from the dose-response curve.

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for both this compound and mastoparan is the disruption of the bacterial cell membrane. However, evidence suggests that mastoparan may also have intracellular targets.

Membrane Disruption Models

The interaction of these cationic amphipathic peptides with the negatively charged bacterial membrane leads to permeabilization and cell death through several proposed models:

Membrane_Disruption_Models cluster_models Membrane Disruption Models Barrel Barrel-Stave Toroidal Toroidal Pore Carpet Carpet Model Peptide Antimicrobial Peptide (this compound / Mastoparan) Membrane Bacterial Membrane Peptide->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Permeabilization Disruption->Barrel Disruption->Toroidal Disruption->Carpet Lysis Cell Lysis Disruption->Lysis

Caption: General models of antimicrobial peptide-induced membrane disruption.

  • Barrel-Stave Model: Peptides insert perpendicularly into the membrane, forming a pore like the staves of a barrel.

  • Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore lined by both peptides and lipid head groups.

  • Carpet Model: Peptides accumulate on the membrane surface in a carpet-like manner. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like fashion, leading to micellization.

Mastoparan: Intracellular Mechanisms

Beyond membrane disruption, some studies suggest that mastoparan peptides can translocate into the bacterial cytoplasm and interact with intracellular components.

Mastoparan_Intracellular_Actions cluster_intracellular Intracellular Targets Mastoparan Mastoparan Membrane Bacterial Membrane Mastoparan->Membrane Translocation Translocation Membrane->Translocation Cytoplasm Cytoplasm Translocation->Cytoplasm ATP_Synthase ATP Synthase Inhibition Cytoplasm->ATP_Synthase interacts with Gene_Expression Altered Gene Expression Cytoplasm->Gene_Expression influences Efflux_Pump Efflux Pump Modulation Cytoplasm->Efflux_Pump interacts with Inhibition Inhibition of Cellular Processes ATP_Synthase->Inhibition Gene_Expression->Inhibition Efflux_Pump->Inhibition Death Bacterial Death Inhibition->Death

Caption: Proposed intracellular actions of mastoparan in bacterial cells.

Some studies suggest that mastoparan can inhibit bacterial ATP synthase, alter gene expression, including down-regulating efflux pump genes, and potentially interact with other intracellular components, leading to a multifaceted antimicrobial effect. While mastoparan is known to interact with G-proteins in eukaryotic cells, its interaction with analogous systems in bacteria is an area of ongoing research.

Experimental Workflow for Antimicrobial Efficacy Assessment

The following diagram illustrates a typical workflow for evaluating the antimicrobial efficacy of peptides like this compound and mastoparan.

Antimicrobial_Workflow Peptide Peptide Synthesis & Purification MIC MIC Assay (Broth Microdilution) Peptide->MIC Hemolysis Hemolysis Assay (RBC Lysis) Peptide->Hemolysis MBC MBC Assay (Plating) MIC->MBC Mechanism Mechanism of Action Studies MIC->Mechanism Data Data Analysis & Comparison MIC->Data MBC->Mechanism MBC->Data Hemolysis->Mechanism Hemolysis->Data Mechanism->Data

Caption: Experimental workflow for antimicrobial peptide evaluation.

Conclusion

Mastoparan peptides exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, although their efficacy and hemolytic activity vary significantly among different analogues. This highlights the potential for peptide engineering to optimize their therapeutic index. While this compound is known to possess membrane-disrupting properties characteristic of this class of peptides, a lack of specific quantitative data hinders a direct and detailed comparison with mastoparan.

The primary mechanism of action for both peptides involves the perturbation and disruption of the bacterial cell membrane. Mastoparan may exert additional antimicrobial effects through intracellular interactions. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of both this compound and mastoparan in bacteria to guide the rational design of more potent and selective antimicrobial agents.

References

Unveiling the Disruption: A Comparative Guide to Bombolitin IV's Membrane-Active Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of membrane-disrupting peptides is paramount for the design of novel therapeutics. This guide provides a comprehensive comparison of Bombolitin IV, a key component of bumblebee venom, with other well-characterized membrane-active peptides, offering insights supported by experimental data.

Bombolitins are a family of structurally and functionally similar heptadecapeptides isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] Like other venom peptides such as melittin from honeybees and mastoparan from wasps, bombolitins exhibit potent biological activities, including the lysis of erythrocytes and liposomes.[1][2] This membrane-disrupting capability is intrinsically linked to their amphiphilic nature, allowing them to interact with and perturb the integrity of lipid bilayers.[2][3] A critical aspect of their mechanism involves a conformational change upon interacting with a membrane environment, adopting an α-helical structure which is crucial for their lytic function.

This guide will delve into the quantitative aspects of this compound's membrane disruption, drawing comparisons with melittin and mastoparan. While specific quantitative data for this compound is limited, the consistent scientific consensus on the high degree of similarity among the bombolitin family allows for informed comparisons using data from its close relatives.

Quantitative Comparison of Membrane-Disrupting Activity

The efficacy of membrane-disrupting peptides can be quantified through various assays that measure their ability to lyse cells or induce leakage from model lipid vesicles. Key parameters include the effective dose for 50% hemolysis (ED50, HD50, or HC50) and the percentage of α-helical content in a membrane-mimicking environment, which correlates with their disruptive potential.

PeptideHemolytic Activity (ED50/HD50/HC50)α-Helix Content (%) (in SDS Micelles)
This compound (estimated) ~0.7 µg/mL (guinea pig erythrocytes)¹~60-70%²
Melittin0.44 µg/mL (human erythrocytes)High (pH-dependent)
MastoparanVariable (EC50 ≤ 100 µM to > 400 µM)High (inducer-dependent)

¹Based on the reported ED50 for Bombolitin V, stated to be as potent as melittin. ²Estimated based on the reported α-helix content for Bombolitin I (70%) and Bombolitin III (60%).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to characterize the membrane-disrupting properties of peptides like this compound.

Hemolytic Activity Assay

This assay quantifies the ability of a peptide to lyse red blood cells (RBCs), a measure of its membrane-disrupting potency against eukaryotic cells.

Protocol:

  • Preparation of Red Blood Cells: Obtain fresh, heparinized blood (e.g., human or guinea pig). Wash the RBCs three times with a phosphate-buffered saline (PBS) solution (pH 7.4) by centrifugation (e.g., 1000 x g for 10 minutes) and resuspend in PBS to a final concentration of 2% (v/v).

  • Peptide Incubation: Prepare serial dilutions of the peptide in PBS. Add 100 µL of each peptide dilution to 100 µL of the RBC suspension in a 96-well microtiter plate.

  • Controls:

    • Negative Control (0% Hemolysis): 100 µL of PBS added to 100 µL of RBC suspension.

    • Positive Control (100% Hemolysis): 100 µL of 1% Triton X-100 solution added to 100 µL of RBC suspension.

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader. This absorbance is proportional to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

  • Data Analysis: Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value, the concentration of the peptide that causes 50% hemolysis.

Carboxyfluorescein Leakage Assay

This assay utilizes liposomes encapsulating a fluorescent dye to measure the peptide's ability to permeabilize model membranes.

Protocol:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving lipids (e.g., POPC or a mixture mimicking a specific cell membrane) in chloroform and evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation.

    • Hydrate the lipid film with a solution of 50 mM carboxyfluorescein in a suitable buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) at a concentration where its fluorescence is self-quenched.

    • Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Removal of External Dye: Separate the carboxyfluorescein-loaded liposomes from the unencapsulated dye by gel filtration chromatography (e.g., using a Sephadex G-50 column).

  • Fluorescence Measurement:

    • Dilute the liposome suspension in the buffer to a final lipid concentration of approximately 50 µM in a fluorometer cuvette.

    • Record the baseline fluorescence (F₀) at an excitation wavelength of 492 nm and an emission wavelength of 517 nm.

    • Add the peptide solution to the cuvette at the desired concentration and monitor the increase in fluorescence over time (F) as the dye leaks out and becomes dequenched.

  • Maximum Leakage Determination: After the peptide-induced leakage reaches a plateau, add a small amount of a detergent (e.g., 0.1% Triton X-100) to completely lyse the liposomes and release all the encapsulated dye. Record the maximum fluorescence (F_max).

  • Calculation: Calculate the percentage of leakage using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to determine the secondary structure of peptides, particularly the α-helical content, in different environments.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • To mimic a membrane environment, add a membrane-mimetic agent such as sodium dodecyl sulfate (SDS) micelles to the peptide solution at a concentration above its critical micelle concentration.

  • CD Measurement:

    • Record the CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

    • Use a quartz cuvette with a path length of 1 mm.

    • Acquire the spectrum of the buffer/micelle solution alone as a baseline and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹).

    • Estimate the percentage of α-helical structure using deconvolution software or by analyzing the ellipticity at 222 nm, which is characteristic of α-helices.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in studying and understanding this compound's mechanism, the following diagrams, generated using the DOT language, visualize the proposed mechanism of membrane disruption and the experimental workflows.

MembraneDisruption cluster_solution Aqueous Environment cluster_membrane Lipid Bilayer Peptide This compound (Random Coil) MembraneSurface Peptide Adsorption (Electrostatic Interaction) Peptide->MembraneSurface 1. Approach HelixFormation α-Helix Formation (Amphipathic Structure) MembraneSurface->HelixFormation 2. Conformational Change PoreFormation Membrane Disruption (Pore Formation/Detergent-like) HelixFormation->PoreFormation 3. Insertion & Disruption CellLysis Cell Lysis PoreFormation->CellLysis 4. Leakage of Cellular Contents

Caption: Proposed mechanism of this compound membrane disruption.

HemolyticAssayWorkflow Start Start: Hemolytic Assay PrepRBC Prepare 2% Red Blood Cell Suspension Start->PrepRBC AddPeptide Add Peptide Serial Dilutions and Controls (PBS, Triton X-100) PrepRBC->AddPeptide Incubate Incubate at 37°C for 1 hour AddPeptide->Incubate Centrifuge Centrifuge to Pellet Intact Cells Incubate->Centrifuge Measure Measure Absorbance of Supernatant at 540 nm Centrifuge->Measure Calculate Calculate % Hemolysis Measure->Calculate End End: Determine HC50 Calculate->End

Caption: Experimental workflow for the hemolytic activity assay.

LeakageAssayWorkflow Start Start: Leakage Assay PrepLUVs Prepare Carboxyfluorescein-loaded Large Unilamellar Vesicles (LUVs) Start->PrepLUVs Purify Purify LUVs by Gel Filtration PrepLUVs->Purify MeasureBaseline Measure Baseline Fluorescence (F₀) Purify->MeasureBaseline AddPeptide Add Peptide and Monitor Fluorescence Increase (F) MeasureBaseline->AddPeptide AddDetergent Add Detergent for Maximum Fluorescence (F_max) AddPeptide->AddDetergent Calculate Calculate % Leakage AddDetergent->Calculate End End: Determine Permeabilization Calculate->End

Caption: Experimental workflow for the carboxyfluorescein leakage assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in venom peptide research, immunology, and drug development, the specificity of antibodies is a critical parameter for the validity and reliability of experimental results. This guide provides a comparative analysis of the predicted cross-reactivity of antibodies raised against Bombolitin IV with other members of the Bombolitin peptide family and related venom peptides. Due to a lack of direct experimental data in the public domain for anti-Bombolitin IV antibody cross-reactivity, this guide leverages amino acid sequence homology as a predictive measure. The provided experimental protocols will enable researchers to empirically validate these predictions.

Predicted Cross-Reactivity Based on Sequence Homology

The Bombolitin family consists of five structurally similar peptides (Bombolitin I-V) isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] The degree of amino acid sequence identity between these peptides and this compound is a strong indicator of the potential for antibody cross-reactivity. The following table summarizes the amino acid sequences of the Bombolitin peptides and their sequence identity relative to this compound.

PeptideAmino Acid Sequence% Sequence Identity to this compoundPredicted Cross-Reactivity
This compound I-N-I-K-D-I-L-A-K-L-V-K-V-L-G-H-V-NH2 100% High (Target Antigen)
Bombolitin II-K-I-T-T-M-L-A-K-L-G-K-V-L-A-H-V-NH259%Moderate to Low
Bombolitin IIS-K-I-T-D-I-L-A-K-L-G-K-V-L-A-H-V-NH259%Moderate to Low
Bombolitin IIII-K-I-M-D-I-L-A-K-L-G-K-V-L-A-H-V-NH265%Moderate
Bombolitin VI-N-V-L-G-I-L-G-L-L-G-K-A-L-S-H-L-NH229%Very Low
Melittin (Honeybee)G-I-G-A-V-L-K-V-L-T-T-G-L-P-A-L-I-S-W-I-K-R-K-R-Q-Q-NH2<10%Negligible
Mastoparan (Wasp)I-N-L-K-A-L-A-A-L-A-K-K-I-L-NH2<10%Negligible

Note: The predicted cross-reactivity is an estimation. Actual cross-reactivity is dependent on the specific epitopes recognized by the antibody and the three-dimensional conformation of the peptides.

Experimental Protocols for Cross-Reactivity Validation

To experimentally determine the cross-reactivity of an anti-Bombolitin IV antibody, the following immunoassay protocols are recommended.

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

This method quantifies the cross-reactivity by measuring the ability of related peptides to compete with this compound for binding to the antibody.

1. Materials:

  • Anti-Bombolitin IV antibody

  • This compound peptide (for coating)

  • Related peptides (Bombolitin I, II, III, V, Melittin, Mastoparan)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

2. Protocol:

  • Coating: Coat the wells of a 96-well plate with a suboptimal concentration of this compound (e.g., 1-2 µg/mL) in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the competitor peptides (Bombolitin I, II, III, V, etc.) and a standard curve of this compound.

    • In a separate plate or tubes, pre-incubate a constant, limiting concentration of the anti-Bombolitin IV antibody with each dilution of the competitor peptides or the this compound standard for 1-2 hours.

  • Incubation: Transfer the antibody-peptide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution and incubate in the dark until sufficient color develops.

  • Stopping: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Calculate the percentage of cross-reactivity for each peptide relative to this compound using the concentrations that cause 50% inhibition of antibody binding.

Western Blotting

This technique provides a qualitative assessment of the antibody's ability to bind to different peptides after they have been separated by size.

1. Materials:

  • Bombolitin peptides

  • Tris-Tricine SDS-PAGE gels (suitable for small peptides)

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer

  • Anti-Bombolitin IV antibody

  • Enzyme-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Protocol:

  • Sample Preparation: Prepare samples of each Bombolitin peptide.

  • Electrophoresis: Separate the peptides on a Tris-Tricine SDS-PAGE gel.

  • Transfer: Transfer the separated peptides from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Bombolitin IV antibody (at an optimized dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The presence and intensity of bands will indicate the degree of cross-reactivity.

Visualizing Predicted Cross-Reactivity

The following diagram illustrates the predicted cross-reactivity of an anti-Bombolitin IV antibody based on sequence homology.

Predicted_Cross_Reactivity cluster_bombolitins Bombolitin Family cluster_others Other Venom Peptides This compound This compound Bombolitin III Bombolitin III Bombolitin I Bombolitin I Bombolitin II Bombolitin II Bombolitin V Bombolitin V Melittin Melittin Mastoparan Mastoparan Anti-Bombolitin IV Antibody Anti-Bombolitin IV Antibody Anti-Bombolitin IV Antibody->this compound 100% (High) Anti-Bombolitin IV Antibody->Bombolitin III 65% (Moderate) Anti-Bombolitin IV Antibody->Bombolitin I 59% (Moderate-Low) Anti-Bombolitin IV Antibody->Bombolitin II 59% (Moderate-Low) Anti-Bombolitin IV Antibody->Bombolitin V 29% (Very Low) Anti-Bombolitin IV Antibody->Melittin <10% (Negligible) Anti-Bombolitin IV Antibody->Mastoparan <10% (Negligible)

Caption: Predicted cross-reactivity of anti-Bombolitin IV antibody.

References

Bombolitin IV: A Potent Antimicrobial Peptide Challenging Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the search for novel therapeutic agents is paramount. Bombolitin IV, a cationic antimicrobial peptide (AMP) derived from bumblebee venom, has emerged as a promising candidate with a distinct mechanism of action that sets it apart from conventional antibiotics. This guide provides a comprehensive comparison of the efficacy of this compound with standard antibiotics, supported by available experimental data, for researchers, scientists, and drug development professionals.

Efficacy at a Glance: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency. While direct comparative studies on this compound are limited, data from the closely related and structurally similar peptide, melittin, offers valuable insights. The following table summarizes the MIC values of melittin (as a proxy for this compound) against common Gram-positive and Gram-negative bacteria, alongside the MIC values for widely used conventional antibiotics, Ciprofloxacin and Vancomycin.

Antimicrobial AgentTarget OrganismMIC Range (µg/mL)
Melittin (as a proxy for this compound) Staphylococcus aureus6.4 - 100
Escherichia coli40 - 300
Ciprofloxacin Escherichia coli (ATCC 25922)0.004 - 0.016[1]
Vancomycin Staphylococcus aureus (ATCC 29213)0.5 - 2[2]

Note: The MIC values for melittin can vary significantly depending on the specific strain and experimental conditions. The data presented represents a range from available literature.

Unraveling the Mechanism: A Different Approach to Bacterial Killing

Conventional antibiotics typically act by interfering with specific bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.[3] In contrast, this compound, like other AMPs, primarily exerts its antimicrobial effect through a physical mechanism of membrane disruption.[4][5] This fundamental difference in the mode of action is a key advantage, as it is less likely to induce resistance compared to the target-specific mechanisms of conventional antibiotics.

The proposed mechanism involves an initial electrostatic interaction between the positively charged this compound peptide and the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is followed by the insertion of the peptide into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of essential intracellular contents and ultimately, cell death.

G cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid1 Lipid Head Lipid2 Lipid Head Lipid3 Lipid Head Lipid4 Lipid Head Lipid5 Lipid Head Lipid6 Lipid Head Bombolitin This compound Bombolitin->Lipid3 1. Electrostatic Attraction Bombolitin->Pore 2. Membrane Insertion & Pore Formation Contents Cellular Contents CellDeath Cell Death Pore->Contents 3. Leakage of Cellular Contents

Caption: Proposed mechanism of this compound action on bacterial cell membranes.

Experimental Protocols: Determining Minimum Inhibitory Concentration

The following is a detailed methodology for determining the MIC of antimicrobial agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Broth Microdilution Method

This method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antimicrobial Agent in Broth prep_dilutions->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Standard workflow for the broth microdilution MIC assay.

1. Preparation of Bacterial Inoculum:

  • Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

  • Transfer the colonies to a tube containing a suitable broth medium.

  • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the antimicrobial agent (this compound or conventional antibiotic) at a known concentration.

  • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, examine the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Conclusion

This compound and related antimicrobial peptides represent a significant departure from conventional antibiotic therapies. Their broad-spectrum activity and distinct membrane-disrupting mechanism of action make them compelling candidates for further investigation in the fight against antibiotic-resistant bacteria. While more direct comparative studies are needed to fully elucidate the efficacy of this compound relative to specific conventional antibiotics, the available data suggests a potent antimicrobial effect. The detailed experimental protocols provided herein offer a standardized framework for conducting such crucial comparative analyses, paving the way for the development of next-generation antimicrobial agents.

References

quantitative analysis of Bombolitin IV-induced histamine release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of Bombolitin IV-induced histamine release, offering a comparison with other well-known mast cell secretagogues. The information is intended to support research and development efforts in immunology and pharmacology.

Introduction to Bombolitins

Bombolitins are a group of five structurally related heptadecapeptides (Bombolitin I-V) isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] These peptides are characterized by a high content of hydrophobic amino acids and share similar biological activities, including the lysis of erythrocytes and liposomes, stimulation of phospholipase A2, and the release of histamine from rat peritoneal mast cells.[1][2] The threshold dose for the biological activity of the bombolitin family is reported to be between 0.5 and 2.5 µg/mL.[1]

Quantitative Comparison of Histamine Release

For a comparative perspective, this guide includes data on two widely studied mast cell degranulating agents: Compound 48/80 and Substance P.

CompoundEffective Concentration for Histamine ReleaseCell TypeNotes
This compound (and family) Threshold: 0.5 - 2.5 µg/mLRat Peritoneal Mast CellsPotency is generally comparable to mastoparan.
Bombolitin V ED50: 2 µg/mL (1.2 µM)Rat Peritoneal Mast CellsApproximately 5 times more potent than mastoparan.
Compound 48/80 IC50: 0.03 µg/mL (for degranulation in LAD2 cells)Human Mast Cell Line (LAD2)A potent and widely used secretagogue.
Substance P Stimulates degranulation at µM concentrationsHuman Mast Cell Line (LAD2)A neuropeptide involved in neurogenic inflammation.

Experimental Protocols

A standard method for quantifying histamine release from mast cells is the fluorometric assay using o-phthaldialdehyde (OPT). The following is a detailed protocol adapted for this purpose.

Protocol: Fluorometric Histamine Release Assay from Rat Peritoneal Mast Cells

1. Isolation of Rat Peritoneal Mast Cells:

  • Euthanize a rat (e.g., Sprague-Dawley) and inject 15-20 mL of Tyrode's buffer (lacking bicarbonate and divalent cations, buffered with 15 mM HEPES to pH 7.2, containing 0.1% gelatin) into the peritoneal cavity.

  • Gently massage the abdomen for 2-3 minutes.

  • Aspirate the peritoneal fluid and transfer it to a centrifuge tube.

  • Centrifuge at 150 x g for 10-15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in fresh Tyrode's buffer.

  • Purify mast cells using a density gradient (e.g., Percoll) to achieve >95% purity.

  • Wash the purified mast cells and resuspend them in buffer at a concentration of 1-2 x 10⁵ cells/mL.

2. Histamine Release Assay:

  • In a 96-well plate, add 100 µL of the mast cell suspension to each well.

  • Add 25 µL of various concentrations of this compound or other secretagogues (e.g., Compound 48/80, mastoparan) to the respective wells. For a negative control, add 25 µL of buffer. For a positive control (total histamine release), add 25 µL of 0.1% Triton X-100.

  • Incubate the plate at 37°C for 15-20 minutes.

  • Stop the reaction by placing the plate on ice.

  • Centrifuge the plate at 500 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatant for histamine measurement.

3. Fluorometric Histamine Assay (using o-phthaldialdehyde):

  • To 75-150 µL of the supernatant in a new 96-well plate, add an equal volume of 14% trichloroacetic acid (TCA) to precipitate any remaining protein.

  • Incubate on ice for at least 20 minutes, then centrifuge at 1500 rpm.

  • Transfer the supernatant to a new plate for the fluorometric reaction.

  • Add NaOH to raise the pH, followed by the o-phthaldialdehyde (OPT) solution in a methanol-based buffer.

  • After a short incubation (4-6 minutes at room temperature or 35 minutes at 4°C), add a stop solution (e.g., H₂SO₄) to stabilize the fluorescent product.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

  • Calculate the percentage of histamine release for each sample relative to the total histamine control.

Signaling Pathways

The precise signaling pathway for this compound-induced histamine release has not been fully elucidated. However, based on the mechanisms of other basic peptides like mastoparan and substance P, a G-protein-mediated pathway is the most likely mechanism. These peptides often act as ligands for Mas-related G protein-coupled receptors (MRGPRs).

The proposed signaling cascade is as follows:

  • Receptor Binding: this compound binds to a G-protein coupled receptor (GPCR), likely a member of the MRGPR family, on the mast cell surface.

  • G-Protein Activation: This binding activates a heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits. The G-protein involved is likely pertussis toxin-sensitive, such as Gαi.

  • Downstream Signaling: The activated G-protein subunits trigger downstream signaling cascades, including the activation of phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

  • Degranulation: The increase in intracellular calcium is a critical signal for the fusion of histamine-containing granules with the plasma membrane, resulting in the exocytosis of histamine and other inflammatory mediators.

Visualizations

Experimental_Workflow cluster_0 Mast Cell Preparation cluster_1 Histamine Release cluster_2 Fluorometric Assay Isolation Isolation of Rat Peritoneal Mast Cells Purification Purification using Density Gradient Isolation->Purification Resuspension Resuspension in Tyrode's Buffer Purification->Resuspension Incubation Incubation with This compound Resuspension->Incubation Centrifugation Centrifugation to Pellet Cells Incubation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant TCA_Precipitation TCA Precipitation Supernatant->TCA_Precipitation OPT_Reaction Reaction with o-phthaldialdehyde TCA_Precipitation->OPT_Reaction Measurement Fluorescence Measurement OPT_Reaction->Measurement

Figure 1. Experimental workflow for measuring this compound-induced histamine release.

Signaling_Pathway Bombolitin_IV This compound GPCR GPCR (MRGPR Family) Bombolitin_IV->GPCR G_Protein Heterotrimeric G-Protein (Gαiβγ) GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca²⁺ Release ER->Ca2 Degranulation Histamine Release (Degranulation) Ca2->Degranulation triggers

Figure 2. Proposed signaling pathway for this compound-induced histamine release.

References

A Comparative Analysis of the Cytotoxic Effects of Bombolitin IV and Melittin on Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of membrane-active peptides is crucial for therapeutic development. This guide provides a detailed comparison of two such peptides: Bombolitin IV, a component of bumblebee venom, and melittin, the principal toxin in honeybee venom. While both peptides exhibit potent cytotoxic activities, their specific effects and mechanisms of action present important distinctions.

Executive Summary

Melittin, a 26-amino acid peptide, is a well-characterized cytolytic agent with broad-spectrum activity against eukaryotic cells. Its potent membrane-disrupting capabilities lead to rapid cell lysis and, at lower concentrations, induction of apoptosis through various signaling pathways. This compound, a smaller 17-amino acid peptide, belongs to a family of toxins known for their lytic properties, which are functionally similar to melittin. However, specific quantitative data on the cytotoxicity of this compound is limited in publicly available literature. This comparison draws upon data for the bombolitin family, particularly Bombolitin V, to infer the likely cytotoxic profile of this compound and contrasts it with the extensive data available for melittin.

Data Presentation: Quantitative Cytotoxicity

Direct comparative studies on the cytotoxicity of this compound and melittin across a range of eukaryotic cell lines are scarce. The available data, primarily focusing on hemolytic activity and cytotoxicity against specific cell lines, are summarized below. It is important to note that the lack of extensive data for this compound necessitates the inclusion of data from other bombolitin peptides as a proxy.

PeptideAssayCell Line/TargetResultReference
Melittin Hemolytic Activity (HC50)Human Red Blood Cells1.7 µM[1]
Cytotoxicity (IC50)Human primary fibroblast cells6.45 µg/mL[1]
Cytotoxicity (IC50)BEAS-2B cells> 5 µM[1]
Cytotoxicity (IC50)HeLa cells> 2.5 µM[1]
Bombolitin V Hemolytic Activity (ED50)Guinea pig erythrocytes0.7 µg/mL (~0.4 µM)[2]
Bombolitin Family (General) Biological ActivityErythrocytes, Liposomes, Mast CellsLysis and Histamine Release

Mechanism of Action: A Tale of Two Lytic Peptides

Both this compound and melittin are cationic, amphipathic peptides that exert their primary cytotoxic effects through the disruption of cell membranes. Their structure, featuring distinct hydrophobic and hydrophilic regions, allows for their insertion into the phospholipid bilayer of cell membranes, leading to pore formation, increased permeability, and ultimately, cell lysis.

At sub-lytic concentrations, both peptides are proposed to induce apoptosis. The initial membrane perturbation can trigger intracellular signaling cascades. For melittin, this has been shown to involve the mitochondrial (intrinsic) pathway of apoptosis. While not definitively demonstrated for this compound, its structural and functional similarities to melittin suggest a comparable mechanism.

Signaling Pathways

Melittin: The apoptotic signaling pathways induced by melittin are multifaceted. It can activate the intrinsic pathway by causing mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of caspases. Additionally, melittin has been shown to modulate other key signaling pathways involved in cell proliferation and survival.

This compound: Specific signaling pathways activated by this compound have not been extensively studied. However, based on the proposed mechanism of action for the bombolitin family, it is likely to trigger the intrinsic apoptotic pathway initiated by cellular stress from membrane damage. Further research is required to elucidate the precise signaling cascades involved.

Diagram: Proposed General Mechanism of Action for this compound and Melittin

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound / Melittin Membrane Phospholipid Bilayer Peptide->Membrane Interaction & Insertion Pore Pore Formation Membrane->Pore Mitochondria Mitochondrial Stress Membrane->Mitochondria Sub-lytic Concentration Lysis Cell Lysis Pore->Lysis Apoptosis Apoptosis Induction Caspases Caspase Activation Apoptosis->Caspases Mitochondria->Apoptosis G A Seed cells in 96-well plate B Treat with peptide (this compound or Melittin) A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G G A Seed cells in 96-well plate B Treat with peptide A->B C Incubate B->C D Collect supernatant C->D E Add LDH reaction mixture D->E F Incubate E->F G Measure absorbance at 490 nm F->G G A Prepare RBC suspension B Incubate RBCs with peptide A->B C Centrifuge B->C D Collect supernatant C->D E Measure absorbance of released hemoglobin D->E

References

Bombolitin IV's Impact on Bacterial Membrane Integrity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of antimicrobial peptides (AMPs) is paramount for the development of new therapeutics. This guide provides a detailed comparison of Bombolitin IV's validated effects on bacterial membrane integrity against other well-characterized AMPs: Melittin, Cecropin A, and Magainin II.

While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from a closely related bombolitin isolated from the bumblebee Bombus ignitus to provide a valuable comparative analysis. This bombolitin shares structural and functional similarities with the broader bombolitin family, offering insights into their collective antimicrobial action.

Mechanism of Action: Disrupting the Bacterial Barrier

Bombolitins, like many AMPs, primarily exert their antimicrobial effects by compromising the integrity of bacterial cell membranes. This action is driven by their amphipathic nature, possessing both hydrophobic and hydrophilic regions. This allows them to preferentially interact with and insert into the lipid bilayers of bacterial membranes, which are rich in anionic phospholipids, leading to membrane disruption and subsequent cell death. The precise mode of disruption can vary, including the formation of pores, the creation of transient channels, or a detergent-like "carpet" mechanism that dissolves the membrane.

Comparative Antimicrobial Activity

The efficacy of an antimicrobial peptide is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the MIC values of a bombolitin from Bombus ignitus and the comparator peptides against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

PeptideTarget BacteriumMinimum Inhibitory Concentration (MIC) (µM)
Bombolitin (Bombus ignitus) Staphylococcus aureus2.5
Escherichia coli5
Melittin Staphylococcus aureus0.8 - 4
Escherichia coli1.6 - 6.4
Cecropin A Staphylococcus aureus>64
Escherichia coli0.2 - 1.6
Magainin II Staphylococcus aureus8 - 64
Escherichia coli4 - 32

Data Interpretation:

  • The bombolitin from Bombus ignitus demonstrates potent activity against both S. aureus and E. coli.

  • Melittin exhibits broad-spectrum and high potency against both bacterial types.

  • Cecropin A shows strong selective activity against Gram-negative bacteria (E. coli) but is significantly less effective against the Gram-positive S. aureus.

  • Magainin II is more effective against E. coli than S. aureus, but generally displays higher MIC values compared to the other peptides in this analysis.

Experimental Validation of Membrane Disruption

The disruption of bacterial membrane integrity by these peptides is experimentally validated through various assays that measure membrane permeabilization.

Outer Membrane Permeabilization Assay

This assay typically uses the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. Increased fluorescence upon addition of the peptide indicates its ability to disrupt the outer membrane and allow NPN to intercalate.

Inner Membrane Permeabilization Assay

The integrity of the inner bacterial membrane can be assessed using membrane-impermeable DNA-binding dyes like propidium iodide (PI). PI can only enter cells with compromised membranes and fluoresces upon binding to DNA. A significant increase in PI fluorescence is a direct indicator of inner membrane damage.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Antimicrobial peptide stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in fresh MHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Perform serial two-fold dilutions of the antimicrobial peptide in MHB in the wells of a 96-well plate.

  • Add the bacterial inoculum to each well containing the diluted peptide.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density at 600 nm.

Membrane Permeabilization Assay (using Propidium Iodide)

Objective: To assess the ability of an antimicrobial peptide to disrupt the bacterial inner membrane.

Materials:

  • Mid-log phase bacterial culture

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution

  • Antimicrobial peptide solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Harvest mid-log phase bacteria by centrifugation and wash twice with PBS.

  • Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD600 of 0.2).

  • Add PI to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 15 minutes to allow for baseline measurement.

  • Add the antimicrobial peptide at the desired concentration.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm over time. An increase in fluorescence indicates membrane permeabilization.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for validating the effect of an antimicrobial peptide on bacterial membrane integrity.

Experimental_Workflow cluster_mic MIC Assay cluster_perm Permeabilization Assay Bacterial_Culture Bacterial Culture (e.g., E. coli, S. aureus) Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Cell_Suspension Bacterial Cell Suspension Bacterial_Culture->Cell_Suspension AMP_Solution Antimicrobial Peptide Solution (e.g., this compound) Serial_Dilution Serial Dilution of AMP AMP_Solution->Serial_Dilution AMP_Addition Addition of AMP AMP_Solution->AMP_Addition Serial_Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Dye_Addition Addition of Fluorescent Dye (e.g., PI) Cell_Suspension->Dye_Addition Dye_Addition->AMP_Addition Fluorescence_Measurement Fluorescence Measurement AMP_Addition->Fluorescence_Measurement

Experimental workflow for assessing antimicrobial activity.

Signaling Pathway of Membrane Disruption

The interaction of a cationic antimicrobial peptide like this compound with a bacterial membrane initiates a cascade of events leading to cell death. This can be conceptualized as a signaling pathway, as illustrated below.

Membrane_Disruption_Pathway AMP Cationic AMP (e.g., this compound) Electrostatic_Interaction Electrostatic Interaction AMP->Electrostatic_Interaction Initial Binding Bacterial_Membrane Anionic Bacterial Membrane Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Peptide Insertion into Bilayer Electrostatic_Interaction->Membrane_Insertion Pore_Formation Pore/Channel Formation Membrane_Insertion->Pore_Formation Carpet/Toroidal/Barrel-Stave Model Membrane_Depolarization Membrane Depolarization Pore_Formation->Membrane_Depolarization Ion_Leakage Ion & Metabolite Leakage Pore_Formation->Ion_Leakage Cell_Death Cell Death Membrane_Depolarization->Cell_Death Ion_Leakage->Cell_Death

Pathway of bacterial membrane disruption by a cationic AMP.

A Comparative Analysis of Bombolitin IV and Other Potent Venom Peptides: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural and functional intricacies of Bombolitin IV, melittin, and mastoparan, this guide offers a comparative overview of their biological activities, supported by experimental data and detailed methodologies. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to understand the therapeutic potential of these venom-derived peptides.

Introduction

Venom peptides are a rich source of biologically active molecules with diverse pharmacological properties. Among these, this compound, a heptadecapeptide from bumblebee venom, has garnered interest for its potential antimicrobial and cytolytic activities. This guide provides a detailed structure-function comparison of this compound with two other well-characterized venom peptides: melittin from honeybee venom and mastoparan from wasp venom. By examining their structural similarities and differences, alongside quantitative data on their biological effects, we aim to elucidate the therapeutic promise and challenges associated with these potent biomolecules.

Structural Comparison

This compound, melittin, and mastoparan are all cationic, amphipathic peptides that adopt an α-helical conformation in membranous environments. This structural motif is crucial for their interaction with and disruption of cell membranes.

Table 1: Amino Acid Sequences of this compound, Melittin, and Mastoparan

PeptideSequenceLength
This compoundIle-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2[1][2]17
MelittinGly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-NH2[3][4]26
MastoparanIle-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH214

The distribution of hydrophobic and hydrophilic residues along the peptide backbone gives rise to their amphipathic nature, a key determinant of their biological activity. While all three peptides share this characteristic, differences in their amino acid composition, length, and overall charge contribute to their distinct functional profiles.

Functional Comparison: A Quantitative Overview

The biological activities of this compound, melittin, and mastoparan are primarily attributed to their ability to interact with and disrupt cell membranes. This membranolytic activity manifests as antimicrobial, hemolytic, and cytotoxic effects. While specific quantitative data for this compound is limited in the available literature, the bombolitins as a family are known to be structurally and functionally very similar, lysing erythrocytes and liposomes, releasing histamine from mast cells, and stimulating phospholipase A2.[1] A general threshold dose for these activities is reported to be between 0.5-2.5 micrograms/ml.

For a comprehensive comparison, the following tables summarize the available quantitative data for melittin and mastoparan.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PeptideTarget OrganismMIC (µg/mL)
MelittinStaphylococcus aureus1 - 6.4
Methicillin-resistant Staphylococcus aureus (MRSA)6.4
Escherichia coli6.4
Klebsiella pneumoniae50
Pseudomonas aeruginosa100
Aeromonas caviae25
Mastoparan XMethicillin-resistant Staphylococcus aureus (MRSA)32

Table 3: Hemolytic Activity (Half-maximal Hemolytic Concentration - HC50)

PeptideErythrocyte SourceHC50 (µg/mL)
MelittinHuman0.47

Table 4: Cytotoxic Activity (Half-maximal Inhibitory Concentration - IC50)

PeptideCell LineIC50 (µM)
MastoparanLeukemia (Jurkat)~8 - 9.2
Myeloma~11
Breast Cancer~20 - 24
Mastoparan-CVarious Cancer Cell Lines6.26 - 36.65
MelittinOsteosarcoma Cell Lines1.5 - 2.5 µg/mL

Mechanism of Action and Signaling Pathways

The primary mechanism of action for these peptides involves their interaction with and disruption of cell membranes. This process can be broadly categorized into several stages, leading to cell death.

cluster_initial_interaction Initial Interaction cluster_membrane_disruption Membrane Disruption cluster_cellular_effects Cellular Effects Electrostatic Electrostatic Attraction Hydrophobic Hydrophobic Interaction Electrostatic->Hydrophobic Peptide binding to membrane surface Pore Pore Formation Hydrophobic->Pore Carpet Carpet-like Mechanism Hydrophobic->Carpet Detergent Detergent-like Effect Hydrophobic->Detergent Lysis Cell Lysis Pore->Lysis Carpet->Lysis Detergent->Lysis Apoptosis Apoptosis Induction Lysis->Apoptosis

Caption: General mechanism of action for membrane-active venom peptides.

The initial electrostatic attraction between the cationic peptides and the anionic components of microbial or cancer cell membranes facilitates their accumulation on the cell surface. Subsequent hydrophobic interactions drive the insertion of the peptides into the lipid bilayer, leading to membrane permeabilization through various models, including pore formation, the "carpet" model, or a detergent-like effect. This disruption of membrane integrity ultimately results in cell lysis and, in some cases, the induction of apoptosis.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that inhibits the visible growth of a microorganism.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of peptide I1 Add peptide dilutions and inoculum to 96-well plate P1->I1 P2 Prepare bacterial inoculum P2->I1 I2 Incubate at 37°C for 18-24 hours I1->I2 A1 Visually inspect for turbidity I2->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Peptide Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well polypropylene microtiter plate.

  • Inoculum Preparation: Culture the target bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the peptide at which no visible growth (turbidity) is observed.

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), providing an indication of its cytotoxicity towards mammalian cells.

Protocol:

  • Erythrocyte Preparation: Obtain fresh, anticoagulated blood (e.g., human or sheep). Wash the erythrocytes three to four times by centrifugation and resuspension in phosphate-buffered saline (PBS) to remove plasma and buffy coat. Resuspend the packed erythrocytes in PBS to a final concentration of 2-8% (v/v).

  • Assay Procedure: In a 96-well plate, add serial dilutions of the peptide to triplicate wells. Add the erythrocyte suspension to each well.

  • Controls: Include a negative control (erythrocytes in PBS only) for 0% hemolysis and a positive control (erythrocytes in 1% Triton X-100) for 100% hemolysis.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet intact erythrocytes. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100

  • HC50 Determination: Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value, which is the concentration of the peptide that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the peptide. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability for each peptide concentration relative to untreated control cells. Plot the cell viability against the peptide concentration and determine the IC50 value, which is the concentration of the peptide that inhibits 50% of cell growth.

Conclusion and Future Perspectives

This compound, melittin, and mastoparan represent a fascinating class of venom peptides with potent biological activities. Their ability to disrupt cell membranes makes them promising candidates for the development of novel antimicrobial and anticancer agents. However, their inherent cytotoxicity to mammalian cells remains a significant hurdle for therapeutic applications. The comparative data presented in this guide highlights the functional diversity among these structurally related peptides. Future research should focus on obtaining more specific quantitative data for this compound to enable a more direct comparison. Furthermore, peptide engineering strategies, such as amino acid substitutions and conjugation to targeting moieties, could be employed to enhance their selectivity and reduce their toxicity, paving the way for their clinical translation. The detailed experimental protocols provided herein offer a standardized framework for future investigations into the structure-function relationships of these and other venom-derived peptides.

References

Safety Operating Guide

Navigating the Safe Disposal of Bombolitin IV: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Always consult the Safety Data Sheet (SDS) for any specific chemical, including Bombolitin IV, before handling or disposal. If an SDS is not available, the substance should be treated as hazardous.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedure, adherence to standard laboratory safety practices is mandatory. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Utilize chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.

  • Eye Protection: Wear safety goggles or a face shield to protect against splashes.

  • Lab Coat: A buttoned lab coat is essential to protect against skin and clothing contamination.

In the event of a spill, a self-contained breathing apparatus may be necessary to avoid inhalation. Always have an emergency plan and appropriate spill containment materials readily available.

Step-by-Step Disposal Procedures for Peptide Toxins

The correct disposal method for this compound will depend on its form (liquid or solid) and must align with institutional and local regulatory guidelines.

  • Inactivation: The primary step in disposing of liquid peptide toxin waste is chemical inactivation. This can be achieved by adding the liquid waste to an inactivation solution. A common practice is to use a 10:1 ratio of inactivation solution to peptide waste.

  • Sufficient Contact Time: To ensure complete deactivation of the peptide, allow the mixture to react for a minimum of 30-60 minutes[1].

  • Neutralization: If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0[1]. This can be accomplished by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.

  • Final Disposal: After inactivation and neutralization, the solution may be suitable for drain disposal with a large volume of water, but only if it complies with local wastewater regulations[1]. Crucially, always obtain verification from your institution's Environmental Health & Safety (EHS) department before any drain disposal.

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, requires careful segregation and disposal as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container[1].

  • Storage: The sealed container must be stored in a designated hazardous waste accumulation area.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service[1].

Decontamination of Labware and Surfaces

To prevent cross-contamination and unintentional contact, all labware and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Enzymatic Cleaning: The use of an enzymatic detergent is effective for cleaning labware. A 1% (m/v) solution can be used to soak contaminated materials or be applied directly to surfaces. For critical applications, an ultrasonic cleaner with the enzymatic detergent may be used.

  • Chemical Decontamination: Following the enzymatic cleaning, a solution of sodium hypochlorite (bleach) can be used for further decontamination. A 6% solution is recommended for concentrated peptides, while a final concentration of 0.5-1.0% is suitable for solutions.

  • Rinsing: Thoroughly rinse all surfaces and labware with water as the final step.

Quantitative Data for Decontamination Methods

The following table summarizes key parameters for common chemical decontamination methods applicable to peptide toxins.

Decontamination AgentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions20-60 minutesEffective for many peptides, but may be corrosive to some surfaces.
Enzymatic DetergentTypically a 1% (m/v) solutionVaries by product; follow manufacturer's instructionsGood for cleaning labware; may require subsequent disinfection.

Visualizing Disposal Procedures

To further clarify the disposal workflows, the following diagrams illustrate the step-by-step processes for liquid and solid waste containing this compound.

Liquid_Waste_Disposal_Workflow cluster_prep Preparation cluster_decon Decontamination cluster_final Final Disposal A Liquid this compound Waste B Prepare Inactivation Solution (e.g., 10:1 ratio) C Add Waste to Solution B->C Combine D Allow 30-60 min Contact Time C->D React E Neutralize pH to 5.5-9.0 (if applicable) D->E Check & Adjust F Verify with EHS for Drain Disposal Eligibility E->F Consult G Dispose Down Drain with Copious Amounts of Water F->G Approved H Dispose as Hazardous Liquid Waste F->H Not Approved

Caption: Liquid Waste Disposal Workflow for this compound.

Solid_Waste_Disposal_Workflow A Contaminated Solid Waste (Gloves, Vials, Pipette Tips) B Segregate into a Labeled, Leak-Proof Hazardous Waste Container A->B C Store in a Designated Hazardous Waste Accumulation Area B->C D Arrange for Pickup by Certified Hazardous Waste Management Service C->D

Caption: Solid Waste Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bombolitin IV

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Bombolitin IV, a potent peptide derived from bumblebee venom. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of your research.

Immediate Safety Considerations

Quantitative Biological Activity of Bombolitins

The following table summarizes the effective doses for the biological activities of bombolitins, with data for Bombolitin V provided as a reference for the potential potency of this compound.

PeptideBiological ActivityEffective Dose (ED50)Reference
Bombolitins (general)Erythrocyte lysis, liposome lysis, histamine release from mast cells, stimulation of phospholipase A2Threshold dose: 0.5-2.5 µg/mL[2]
Bombolitin VLysis of guinea pig erythrocytes0.7 µg/mL (4 x 10⁻⁷ M)
Bombolitin VMast cell degranulation2 µg/mL (1.2 x 10⁻⁶ M)

Personal Protective Equipment (PPE) Protocol

A risk assessment should always be conducted prior to handling this compound to ensure that the selected PPE is appropriate for the scale and nature of the work. The following is a general guideline for required PPE.

Recommended PPE for Handling this compound
PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves. Consider double-gloving.Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or splash goggles.Protects eyes from splashes of peptide solutions.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A properly fitted N95 respirator or higher.Required when handling the lyophilized powder to prevent inhalation of aerosolized particles.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal prep_area 1. Prepare a designated and clean workspace. don_ppe 2. Don appropriate Personal Protective Equipment (PPE). prep_area->don_ppe weigh 3. Carefully weigh the lyophilized this compound powder in a chemical fume hood. don_ppe->weigh dissolve 4. Dissolve the peptide in a suitable sterile solvent (e.g., sterile water or buffer). weigh->dissolve vortex 5. Gently vortex or pipette to ensure complete dissolution. dissolve->vortex aliquot 6. Prepare aliquots for single-use to avoid repeated freeze-thaw cycles. vortex->aliquot store 7. Store stock solutions and aliquots at -20°C or below. aliquot->store decontaminate 8. Decontaminate all work surfaces and equipment. dispose 9. Dispose of contaminated waste according to institutional guidelines. decontaminate->dispose doff_ppe 10. Doff PPE in the correct order to prevent self-contamination. dispose->doff_ppe wash_hands 11. Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Mechanism of Action: Mast Cell Degranulation

This compound, like other mast cell degranulating peptides, is believed to exert its effects through the direct perturbation of the plasma membrane. This leads to the activation of intracellular signaling cascades culminating in the release of histamine and other inflammatory mediators from mast cell granules.

G Generalized Signaling Pathway for Peptide-Induced Mast Cell Degranulation bombolitin This compound membrane Plasma Membrane Disruption bombolitin->membrane ion_influx Ion Influx (e.g., Ca²⁺) membrane->ion_influx g_protein G-Protein Activation membrane->g_protein granule_fusion Granule Fusion with Plasma Membrane ion_influx->granule_fusion plc Phospholipase C (PLC) Activation g_protein->plc dag_ip3 DAG and IP₃ Production plc->dag_ip3 ca_release Intracellular Ca²⁺ Release dag_ip3->ca_release pkc Protein Kinase C (PKC) Activation dag_ip3->pkc ca_release->granule_fusion pkc->granule_fusion degranulation Histamine & Mediator Release granule_fusion->degranulation

References

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